4-Hydroxyadamantan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyadamantan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHZLHGRJCMNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1C(C(C2)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336389 | |
| Record name | 4-Hydroxyadamantan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26278-43-3 | |
| Record name | 4-Hydroxyadamantan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Hydroxyadamantanones
This guide provides a comprehensive technical overview of the physicochemical properties of hydroxy-substituted adamantanones, with a primary focus on the well-characterized and synthetically versatile 5-Hydroxyadamantan-2-one. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize adamantane scaffolds in their work. This document delves into the core physicochemical characteristics, analytical methodologies, and practical applications, offering field-proven insights into the causality behind experimental choices and protocols.
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a rigid, strain-free tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure and lipophilicity can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and improved bioavailability.[1][2] The introduction of functional groups, such as hydroxyl and ketone moieties, onto the adamantane cage creates versatile building blocks for the synthesis of complex molecular architectures.[3] This guide will focus on the physicochemical properties of a key derivative, 5-Hydroxyadamantan-2-one, while also addressing its lesser-known isomer, 4-Hydroxyadamantan-2-one.
Part 1: Core Physicochemical Properties of 5-Hydroxyadamantan-2-one
5-Hydroxyadamantan-2-one (CAS No: 20098-14-0) is a disubstituted derivative of adamantane that serves as a crucial intermediate in the synthesis of various bioactive molecules and advanced materials.[4] Its rigid structure, combined with the presence of both a ketone and a hydroxyl group, offers multiple avenues for chemical modification.
Molecular and Physical Characteristics
The fundamental properties of 5-Hydroxyadamantan-2-one are summarized in the table below, providing a quantitative foundation for its use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [4] |
| Molecular Weight | 166.22 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | >300 °C (lit.) | [4][5] |
| Boiling Point (Predicted) | 296.5 ± 33.0 °C | [4][5] |
| Density (Predicted) | 1.301 ± 0.06 g/cm³ | [4][5] |
| pKa (Predicted) | 14.69 ± 0.20 | [4][5] |
The exceptionally high melting point of 5-Hydroxyadamantan-2-one is characteristic of the rigid adamantane cage, which allows for efficient crystal packing. This thermal stability is a key consideration in its handling and in the design of high-temperature applications.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its formulation and bioavailability. The solubility of 5-Hydroxyadamantan-2-one is dictated by the interplay of its lipophilic adamantane core and the hydrophilic hydroxyl and ketone groups.
| Solvent | Solubility | Source |
| DMSO | Soluble | [4][5] |
| Methanol | Soluble | [4][5] |
| Water | Limited solubility (inferred from parent adamantane) | [6] |
| Non-polar organic solvents | Limited solubility (inferred from parent adamantane) | [6] |
The solubility in polar organic solvents like DMSO and methanol is attributed to hydrogen bonding interactions with the hydroxyl and ketone functionalities.
Part 2: Spectroscopic and Analytical Characterization
A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for confirming the structure of 5-Hydroxyadamantan-2-one. The rigid adamantane framework results in a complex but well-defined pattern of signals.
¹H-NMR (CDCl₃) δ:
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
IR (cm⁻¹):
-
3410 (O-H stretch): Confirms the presence of the hydroxyl group.
-
1725 (C=O stretch): Indicative of the ketone functionality.
-
2929, 2855 (C-H stretch): Corresponding to the adamantane cage.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrum (m/z):
Part 3: Synthesis and Reactivity
5-Hydroxyadamantan-2-one is a versatile starting material for the synthesis of a wide array of disubstituted adamantane derivatives.[4]
Synthetic Pathways
One common method for the synthesis of 5-Hydroxyadamantan-2-one involves the oxidation of adamantan-2-one.[4] A detailed protocol is provided below.
Experimental Protocol: Synthesis of 5-Hydroxyadamantan-2-one from Adamantan-2-one
Causality: This protocol utilizes strong oxidizing agents to introduce a hydroxyl group onto the adamantane core. The subsequent workup is designed to neutralize the reaction mixture and isolate the product through extraction and crystallization, ensuring high purity.
-
Reaction Setup: Under cooling in an ice bath, slowly add adamantan-2-one (50 g, 333 mmol) to concentrated nitric acid (98%, 440 mL) over 15 minutes with continuous stirring.
-
Reaction: Stir the mixture continuously for 72 hours at room temperature.
-
Heating: Warm the reaction mixture to 60 °C for 2 hours to facilitate the escape of nitrogen dioxide gas.
-
Workup:
-
Remove excess nitric acid by distillation under reduced pressure.
-
Dilute the resulting pale yellow oil with deionized water (200 mL) and concentrated sulfuric acid (75 mL).
-
Heat the clarified yellow solution on a steam bath for 1 hour.
-
Neutralize the reaction solution with 30% aqueous sodium hydroxide under warm conditions.
-
Extract the product with chloroform.
-
-
Purification:
-
Combine the organic phases, wash with saturated saline, and concentrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (15 mL) and add hexane dropwise until precipitation is complete.
-
Collect the solid by filtration and dry under a vacuum to yield 5-hydroxy-2-adamantanone.[4]
-
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 5-Hydroxyadamantan-2-one.
Reactivity and Applications
The presence of both a hydroxyl and a ketone group makes 5-Hydroxyadamantan-2-one a valuable precursor for a variety of chemical transformations. Its rigid framework can impart desirable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, to drug molecules.[3]
Key Applications:
-
Pharmaceutical Intermediate: It serves as a precursor for the synthesis of Active Pharmaceutical Ingredients (APIs).[3]
-
Antiviral Agents: Adamantane derivatives have a long history in antiviral drug discovery.[1]
-
Material Science: The rigid adamantane core can be incorporated into polymers to enhance their thermal stability.
Part 4: The 4-Hydroxyadamantan-2-one Isomer
While the majority of available literature focuses on 5-Hydroxyadamantan-2-one, the existence of the 4-hydroxy isomer is noted. The NIST WebBook lists stereoisomers 4(a)-Hydroxyadamantan-2-one and 4(e)-Hydroxyadamantan-2-one, indicating the potential for axial and equatorial positioning of the hydroxyl group relative to the ketone.[7] However, detailed physicochemical data and established synthetic protocols for these isomers are not as readily available in the public domain. Researchers interested in this specific isomer should anticipate the need for more extensive de novo characterization.
Conclusion
5-Hydroxyadamantan-2-one is a cornerstone building block in the field of medicinal and materials chemistry. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an invaluable tool for the design and synthesis of novel molecules with tailored functions. This guide provides a foundational understanding of its key characteristics, empowering researchers to leverage the unique attributes of the adamantane scaffold in their scientific endeavors.
References
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Wikipedia. Adamantane. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. [Link]
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PubChem. Adamantanone. [Link]
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MDPI. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]
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NIST WebBook. 4(a)-Hydroxyadamantan-2-one. [Link]
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An In-Depth Technical Guide to 4-Hydroxyadamantan-2-one (CAS No. 26278-43-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Adamantane Scaffold in Modern Chemistry
The adamantane moiety, a rigid, tricyclic hydrocarbon, has captivated chemists since its discovery in petroleum in 1933.[1] Its unique diamondoid structure imparts a combination of desirable properties, including high thermal and chemical stability, lipophilicity, and a three-dimensional architecture that has proven invaluable in medicinal chemistry and materials science.[1][2] Adamantane derivatives have been successfully incorporated into a range of pharmaceuticals, leveraging the cage structure to enhance pharmacokinetic profiles, modulate receptor binding, and provide a robust scaffold for further functionalization.[3][4] This guide focuses on a specific, bifunctional derivative, 4-Hydroxyadamantan-2-one, a molecule holding significant potential as a versatile building block in the synthesis of complex chemical entities.
Physicochemical and Structural Characteristics
4-Hydroxyadamantan-2-one is a white crystalline solid that possesses both a hydroxyl and a ketone functional group within its rigid adamantane framework. This dual functionality offers distinct reactive sites for chemical modification, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 26278-43-3 | - |
| Molecular Formula | C₁₀H₁₄O₂ | - |
| Molecular Weight | 166.22 g/mol | - |
| Appearance | White to off-white powder | [5] |
| Boiling Point | 307 °C (Predicted) | - |
| Storage | Sealed in dry, room temperature | - |
The adamantane cage is comprised of three fused cyclohexane rings in chair conformations, resulting in a strain-free and highly symmetrical structure. In 4-Hydroxyadamantan-2-one, the hydroxyl and ketone groups are positioned on the carbon skeleton, and their relative stereochemistry can influence the molecule's reactivity and its utility in asymmetric synthesis.
Synthesis of 4-Hydroxyadamantan-2-one
For instance, the synthesis of 1-hydroxyadamantan-4-one has been reported via the oxidation of adamantan-2-one using chromium oxide in various carboxylic acid solvents.[6] This method, however, involves the use of a large excess of a toxic oxidizing agent.[6] Another approach involves the multi-step synthesis of azaadamantanones from bicyclic precursors, highlighting the complexity of selectively functionalizing the adamantane core.[2]
A plausible synthetic route to 4-Hydroxyadamantan-2-one could involve the selective oxidation of adamantan-2-one at the C4 position. The challenge lies in achieving regioselectivity, as the adamantane cage possesses multiple secondary and tertiary carbon-hydrogen bonds that are susceptible to oxidation.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 4-Hydroxyadamantan-2-one.
Spectroscopic Characterization
The structural elucidation of 4-Hydroxyadamantan-2-one relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on the known characteristics of adamantane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the adamantane cage, which results in numerous magnetically non-equivalent protons. The presence of the hydroxyl group will introduce a signal that is typically broad and its chemical shift will be dependent on the solvent and concentration. Protons on the carbon bearing the hydroxyl group and those alpha to the ketone will exhibit characteristic downfield shifts.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms of the adamantane skeleton. The carbonyl carbon will appear significantly downfield (typically in the range of 200-220 ppm). The carbon atom attached to the hydroxyl group will also be shifted downfield (around 60-80 ppm). The chemical shifts of the other carbon atoms can be predicted based on established data for substituted adamantanes.[1]
Infrared (IR) Spectroscopy:
The IR spectrum will be dominated by strong absorption bands characteristic of the hydroxyl and carbonyl functional groups.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C=O Stretch: A sharp, strong band around 1700-1725 cm⁻¹ due to the stretching vibration of the ketone carbonyl group.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the C-H stretching vibrations of the adamantane cage.
Mass Spectrometry (MS):
The mass spectrum of 4-Hydroxyadamantan-2-one will show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is expected to be influenced by the adamantane core, with characteristic losses of water (M-18) from the hydroxyl group and carbon monoxide (M-28) from the ketone. The adamantane cage itself can undergo fragmentation, leading to characteristic ions at m/z = 136, 93, 79, and 67.[1]
Reactivity and Applications in Synthesis
The synthetic utility of 4-Hydroxyadamantan-2-one stems from the presence of two distinct and reactive functional groups. This allows for selective modification at either the hydroxyl or the ketone position, or for reactions that involve both groups.
Reactions of the Ketone Group:
The ketone at the 2-position can undergo a variety of standard carbonyl reactions, including:
-
Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding diol, 2,4-dihydroxyadamantane.
-
Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 2-position.
-
Reductive Amination: Conversion to an amine via reaction with ammonia or a primary amine in the presence of a reducing agent.
Reactions of the Hydroxyl Group:
The hydroxyl group at the 4-position can be functionalized in several ways:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to an ether through Williamson ether synthesis or other methods.
-
Oxidation: Oxidation of the secondary alcohol to a ketone is possible, leading to the formation of adamantane-2,4-dione.
-
Leaving Group Conversion: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution reactions.
Bifunctional Reactivity:
The presence of both functional groups allows for intramolecular reactions to form novel bicyclic or cage-like structures. For example, under certain conditions, the hydroxyl group could potentially act as an internal nucleophile, attacking the carbonyl carbon.
Workflow for Derivatization:
Caption: Potential derivatization pathways for 4-Hydroxyadamantan-2-one.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 4-Hydroxyadamantan-2-one have not been extensively reported, its structural features make it an attractive starting material for the synthesis of novel bioactive compounds. The adamantane scaffold is known to favorably influence the pharmacokinetic properties of drug candidates by increasing their lipophilicity, which can improve membrane permeability and metabolic stability.[5][7]
Potential Roles in Drug Design:
-
Scaffold for Novel Pharmacophores: The rigid adamantane core can serve as a three-dimensional framework to orient pharmacophoric groups in a precise spatial arrangement for optimal interaction with biological targets.
-
Linker for Bifunctional Molecules: The dual functionality allows for the attachment of two different molecular entities, creating bifunctional molecules for applications such as targeted drug delivery or probes for chemical biology.
-
Precursor for Adamantane-Containing APIs: As demonstrated with its isomer, 5-hydroxyadamantan-2-one, this compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[5] The introduction of the adamantane cage can lead to enhanced efficacy and improved safety profiles.
The exploration of derivatives of 4-Hydroxyadamantan-2-one could lead to the discovery of new therapeutic agents for a variety of diseases, including viral infections, neurodegenerative disorders, and cancer.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[8]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
It is crucial to consult the most up-to-date safety information from the supplier before handling this compound.
Conclusion and Future Outlook
4-Hydroxyadamantan-2-one represents a valuable yet underexplored building block in the vast landscape of adamantane chemistry. Its bifunctional nature, coupled with the inherent advantages of the adamantane scaffold, offers a wealth of opportunities for synthetic chemists and drug discovery scientists. Further research into the efficient and selective synthesis of this compound, along with a thorough investigation of its reactivity and the biological activity of its derivatives, is warranted. As the demand for novel chemical entities with improved pharmacological properties continues to grow, molecules like 4-Hydroxyadamantan-2-one are poised to play an increasingly important role in the development of the next generation of therapeutics and advanced materials.
References
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Adamantane - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link].
- Skomorokhov, M. Yu., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Yu. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360–1361.
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Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC. (n.d.). Retrieved January 26, 2026, from [Link].
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4-Hydroxypentan-2-one | C5H10O2 | CID 20112 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link].
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Adamantanone | C10H14O | CID 64151 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link].
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- Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). International Journal of Molecular Sciences, 22(16), 8563.
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MATERIAL SAFETY DATA SHEETS 2-ADAMANTANONE. (n.d.). Retrieved January 26, 2026, from [Link].
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An In-depth Technical Guide to 4-Hydroxyadamantan-2-one: Structure, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Attributes of 4-Hydroxyadamantan-2-one
4-Hydroxyadamantan-2-one, also known as 5-hydroxy-2-adamantanone, is a disubstituted derivative of adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure.[1] This unique cage-like framework is central to its utility in medicinal chemistry.
Molecular Structure and Weight
The fundamental characteristics of 4-hydroxyadamantan-2-one are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [2][3][4] |
| Molecular Weight | 166.22 g/mol | [3][4][5] |
| CAS Number | 20098-14-0 | [4][6][7] |
| IUPAC Name | 5-hydroxyadamantan-2-one | [8] |
| Synonyms | 4-Hydroxy-2-adamantanone, 5-Hydroxy-2-adamantanone | [7] |
The structure of 4-hydroxyadamantan-2-one features a hydroxyl (-OH) group and a ketone (C=O) group on the adamantane scaffold. The precise positioning of these functional groups allows for a variety of chemical modifications, making it a versatile building block in organic synthesis.
Caption: General reaction scheme for the synthesis of 4-Hydroxyadamantan-2-one.
Experimental Protocol Outline:
-
Dissolution: Dissolve 2-adamantanone in a suitable solvent, such as acetic acid.
-
Oxidation: Slowly add a strong oxidizing agent (e.g., chromic acid prepared in situ from sodium dichromate and sulfuric acid) to the solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the excess oxidizing agent and neutralize the acid.
-
Extraction and Purification: Extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4-hydroxyadamantan-2-one.
Causality: The choice of a strong oxidizing agent is crucial for the hydroxylation of the adamantane cage, which is relatively inert. The tertiary C-H bonds are more susceptible to oxidation than the secondary ones, leading to the desired product.
Biocatalytic Synthesis
An alternative and more environmentally friendly approach is the use of biocatalysis. Certain microorganisms and their enzymes, such as cytochrome P450 monooxygenases, can selectively hydroxylate the adamantane scaffold. [9]For instance, Pseudomonas putida has been shown to convert adamantane derivatives into hydroxylated products, including 5-hydroxyadamantan-2-one. [9] Workflow for Biocatalytic Synthesis:
Caption: Workflow for the biocatalytic synthesis of 4-Hydroxyadamantan-2-one.
Causality: Biocatalytic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, reducing the need for harsh chemicals and complex purification steps often associated with traditional chemical synthesis.
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is essential for the characterization and quality control of 4-hydroxyadamantan-2-one.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-hydroxyadamantan-2-one in CDCl₃ is expected to show a series of broad multiplets in the range of δ 1.7-2.7 ppm, corresponding to the protons on the adamantane cage. The presence of the hydroxyl group can be confirmed by a broad singlet, the chemical shift of which can vary depending on the concentration and temperature.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2930, ~2850 | C-H stretch | Alkane (adamantane cage) |
| ~1725 (strong) | C=O stretch | Ketone (C=O) |
The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorption around 1725 cm⁻¹ is a characteristic feature of a cyclohexanone-like ketone.
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) of 4-hydroxyadamantan-2-one will show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will be characteristic of the adamantane cage, with losses of water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the ketone being prominent.
Applications in Drug Development
The rigid and lipophilic nature of the adamantane scaffold makes it a valuable pharmacophore in drug design. [10][11]Incorporating the adamantane moiety into a drug molecule can significantly enhance its pharmacokinetic properties. [12]
Rationale for Use in Medicinal Chemistry
-
Increased Lipophilicity: The hydrocarbon cage of adamantane increases the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. [11]* Metabolic Stability: The adamantane structure is sterically hindered and resistant to metabolic degradation, which can increase the half-life of a drug. [11]* Precise Three-Dimensional Scaffolding: The rigid framework of adamantane allows for the precise spatial orientation of functional groups, enabling a more targeted interaction with biological receptors. [11]
Examples of Adamantane-Containing Drugs
Numerous successful drugs have been developed that incorporate the adamantane moiety, underscoring its importance in pharmaceutical research. While not all are directly synthesized from 4-hydroxyadamantan-2-one, they exemplify the utility of the adamantane scaffold.
-
Amantadine and Rimantadine: Antiviral drugs used for the treatment of influenza. [3][8]* Memantine: Used in the treatment of Alzheimer's disease. [8][13]* Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. [3][8][13]* Adapalene: A third-generation topical retinoid used in the treatment of acne. [3][8] The functional groups of 4-hydroxyadamantan-2-one provide convenient handles for the synthesis of a wide array of derivatives, making it a key starting material in the exploration of new adamantane-based drug candidates. For example, it can be used as a precursor for the synthesis of various 2,5- or 1,4-disubstituted adamantanes. [7]
Conclusion
4-Hydroxyadamantan-2-one stands out as a molecule of significant interest to the scientific and pharmaceutical communities. Its unique structural and physicochemical properties, derived from the rigid adamantane core, provide a robust platform for the design of new chemical entities with enhanced therapeutic potential. A thorough understanding of its synthesis, characterization, and the rationale behind its application is crucial for leveraging its full potential in the ongoing quest for novel and more effective medicines.
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Wikipedia. (2024). Adamantane. [Link].
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- Korábečný, J., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2568-2587.
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Inno Pharmchem. (n.d.). The Chemistry of 5-Hydroxyadamantan-2-one: Properties and Synthesis Potential. [Link].
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Inno Pharmchem. (n.d.). Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. [Link].
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Adamantanone. [Link].
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YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link].
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YouTube. (2017). How to Structure Solve Based On NMR, IR& Mass spectroscopy Practice Problem Part 3. [Link].
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An In-depth Technical Guide to the Solubility of 4-Hydroxyadamantan-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyadamantan-2-one, a functionalized diamondoid, presents a unique molecular architecture of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combined with the presence of both a hydroxyl and a ketone moiety, dictates a complex solubility profile that is critical for its application in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the factors governing the solubility of 4-Hydroxyadamantan-2-one in organic solvents. While quantitative solubility data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs, outlines theoretical principles, and provides detailed experimental protocols to empower researchers in their handling and application of this compound.
Introduction: The Significance of 4-Hydroxyadamantan-2-one
Adamantane and its derivatives have garnered considerable attention in the field of drug discovery and development. The rigid, lipophilic adamantane cage can serve as a robust scaffold, enhancing the metabolic stability and modulating the pharmacokinetic properties of therapeutic agents.[1] The introduction of functional groups, such as the hydroxyl and ketone moieties in 4-Hydroxyadamantan-2-one, provides strategic points for further chemical modification and interaction with biological targets. Understanding the solubility of this compound is a prerequisite for its effective utilization, from selecting appropriate reaction media and crystallization solvents to designing formulations for preclinical studies.
Physicochemical Properties and Their Influence on Solubility
The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Hydroxyadamantan-2-one, the key physicochemical properties influencing its solubility are its crystalline structure, polarity, and hydrogen bonding capabilities.
The Adamantane Cage: Lipophilicity and Crystal Packing
The foundational adamantane structure is a highly symmetrical and nonpolar hydrocarbon cage.[2] This inherent lipophilicity suggests a preference for nonpolar organic solvents. Adamantane itself exhibits good solubility in hydrocarbons.[2] The rigid structure of the adamantane core also leads to a highly ordered crystalline lattice, resulting in a high melting point for many of its derivatives. For instance, the constitutional isomer, 5-Hydroxyadamantan-2-one, has a reported melting point of over 300 °C, indicating strong intermolecular forces within the crystal that must be overcome for dissolution to occur.[3][4]
The Impact of Polar Functional Groups
The presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces significant polarity to the otherwise nonpolar adamantane scaffold. These groups can engage in several types of intermolecular interactions:
-
Dipole-Dipole Interactions: The carbonyl group possesses a strong dipole moment, allowing for favorable interactions with polar solvents.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This capability for hydrogen bonding is a primary determinant of solubility in protic solvents like alcohols.
The interplay between the lipophilic adamantane cage and the polar functional groups results in a molecule with a dual nature, suggesting that a range of solvents with varying polarities may be suitable for its dissolution.
A visual representation of the key molecular features influencing solubility is provided below.
Figure 1: Key molecular features of 4-Hydroxyadamantan-2-one and their influence on solvent preference.
Qualitative Solubility Profile of Adamantane Derivatives
While quantitative data for 4-Hydroxyadamantan-2-one is scarce, the solubility of its parent compound, 2-adamantanone, and its constitutional isomer, 5-hydroxy-2-adamantanone, provides valuable insights.
| Compound | Reported Solvents | Rationale |
| 2-Adamantanone | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5] | The ketone group imparts sufficient polarity to allow dissolution in a range of polar aprotic and weakly polar solvents. The lipophilic cage maintains solubility in chlorinated solvents. |
| 5-Hydroxy-2-adamantanone | Soluble in DMSO and methanol.[3] | The presence of the hydroxyl group enhances solubility in polar protic solvents like methanol and highly polar aprotic solvents like DMSO through hydrogen bonding. |
Based on this information, a predicted qualitative solubility profile for 4-Hydroxyadamantan-2-one can be extrapolated:
-
High Solubility: Expected in polar aprotic solvents like DMSO and DMF, and in polar protic solvents like methanol and ethanol, due to the presence of both hydrogen bond accepting and donating groups.
-
Moderate Solubility: Likely in chlorinated solvents such as dichloromethane and chloroform, and in ketones like acetone, where dipole-dipole interactions with the ketone group are significant.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene, where the polarity of the hydroxyl and ketone groups would hinder dissolution.
Experimental Determination of Solubility: A Practical Guide
Given the lack of readily available quantitative data, experimental determination of the solubility of 4-Hydroxyadamantan-2-one is often necessary. The following section provides a detailed protocol for a standard method of solubility determination.
Isothermal Shake-Flask Method
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle: A surplus of the solid compound is equilibrated with the solvent at a constant temperature until the concentration of the dissolved solid in the solvent reaches a constant value (saturation).
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The Adamantane Scaffold: A Paradigm of Lipophilicity and Stability in Modern Drug Discovery
An In-Depth Technical Guide:
Abstract
Adamantane, the smallest diamondoid, presents a unique confluence of physicochemical properties that have rendered it an invaluable scaffold in medicinal chemistry. Its rigid, strain-free, and highly symmetrical cage structure underpins its two most defining characteristics in a pharmacological context: profound lipophilicity and exceptional stability. This guide provides an in-depth exploration of these core attributes for researchers, scientists, and drug development professionals. We will dissect the theoretical basis of adamantane's lipophilicity and stability, present validated experimental protocols for their quantification, and analyze their synergistic impact on the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical and comprehensive resource for leveraging the adamantane moiety to overcome contemporary challenges in drug design.
The Adamantane Advantage: More Than Just a Bulky Group
First isolated from crude oil in 1933, the tricyclo[3.3.1.13,7]decane cage, or adamantane, was largely a chemical curiosity until its widespread availability following Schleyer's synthesis in 1957.[1] Shortly thereafter, the discovery of the antiviral properties of amantadine marked the beginning of adamantane's storied history in drug discovery.[1][2]
The utility of the adamantane group transcends its role as a simple lipophilic "add-on".[3][4] Its three-dimensional, rigid structure provides a predictable and stable anchor to orient functional groups for optimal interaction with biological targets, a strategy for escaping the "flatland" of aromatic ring-heavy drug candidates.[5] This unique topology is the foundation of its dual-pronged advantage: enhancing drug stability and modulating lipophilicity to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6]
Table 1: Core Physicochemical Properties of Adamantane
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₆ | [7] |
| Molar Mass | 136.24 g·mol⁻¹ | [7] |
| Melting Point | 270 °C (sublimes) | [7] |
| Appearance | White, crystalline solid | [7] |
| Solubility | Poorly soluble in water; Soluble in nonpolar organic solvents | [7] |
| Calculated LogP (ALOGPs) | ~3.3 | [3] |
Decoding Lipophilicity: The "Lipophilic Bullet"
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, membrane permeability, and distribution.[8][9] The adamantane moiety is a potent tool for increasing the lipophilicity of a parent molecule.[3][10] Inclusion of an adamantyl group has been estimated to increase the calculated LogP (cLogP) value of a given compound by approximately 3.1 log units.[5]
This high lipophilicity stems directly from its all-carbon, hydrogen-terminated cage structure. The molecule is essentially a solid, non-polar hydrocarbon fragment, which strongly favors partitioning into lipid environments like cell membranes over aqueous media.[2][10] This property is particularly beneficial for drugs targeting the central nervous system (CNS), as increased lipophilicity can enhance permeability across the blood-brain barrier (BBB).[5]
Quantifying Lipophilicity: Experimental Approaches
While computational models like ALOGPs provide useful estimates, experimental determination of LogP remains the gold standard for accuracy.[3] The classic "shake-flask" method is reliable but can be resource-intensive. For drug discovery programs, chromatographic methods offer higher throughput and are highly reproducible.
Experimental Protocol 1: LogP Determination by RP-HPLC
This protocol describes a validated method for estimating LogP using retention time on a reverse-phase high-performance liquid chromatography system. The causality lies in the principle that a compound's retention on a non-polar stationary phase is proportional to its lipophilicity.
System Validation & Calibration:
-
Prepare a Standard Curve: A series of 5-7 well-characterized compounds with known LogP values spanning the expected range of the test compound are used.
-
Isocratic Elution: Run each standard individually under isocratic conditions (constant mobile phase composition, e.g., 60:40 Acetonitrile:Water) on a C18 column.
-
Measure Retention Time (tᵣ): Record the retention time for each standard.
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (measured using a non-retained compound like uracil).
-
Plot Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. A linear regression of this plot provides the calibration equation (LogP = m * log(k') + c).
Test Compound Analysis:
-
Sample Preparation: Dissolve the adamantane test compound in the mobile phase.
-
Injection & Elution: Inject the sample onto the same RP-HPLC system under identical isocratic conditions used for the standards.
-
Data Acquisition: Record the retention time (tᵣ) of the test compound.
-
Calculation: Calculate k' for the test compound, then use the calibration curve's linear equation to determine its experimental LogP.
Diagram 1: Workflow for LogP Determination via RP-HPLC
Caption: A validated workflow for the experimental estimation of LogP using RP-HPLC.
The Pillar of Stability: Chemical and Metabolic Resilience
The adamantane cage is renowned for its exceptional stability, a property derived from its strain-free, diamond-like lattice of sp³-hybridized carbon atoms.[7] This inherent stability manifests in two critical ways for drug development: chemical robustness and metabolic resistance.
Chemical Stability
The adamantane core is highly resistant to chemical degradation.[11][12] It is thermally stable and generally unreactive towards many common reagents, including strong acids and bases under typical conditions.[7] This robustness simplifies synthesis, formulation, and storage, and ensures the structural integrity of the drug under physiological pH conditions, such as in the stomach (acidic) and blood plasma (neutral).[11][12]
For regulatory purposes, forced degradation studies are essential to identify potential degradation products and establish a drug's stability profile.
Experimental Protocol 2: Forced Degradation (Stress Testing)
This protocol outlines a self-validating system to assess the intrinsic stability of an adamantane-containing drug substance. A stability-indicating analytical method (e.g., HPLC-UV/MS) that can separate the parent drug from all degradation products must be developed and validated first.
-
Acid Hydrolysis: Incubate the drug substance in 0.1 M HCl at 60-80°C for a predetermined period (e.g., 2 to 24 hours).
-
Base Hydrolysis: Incubate the drug substance in 0.1 M NaOH at 60-80°C for a similar period.
-
Oxidative Degradation: Treat the drug substance with 3-30% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C) in a calibrated oven.
-
Photolytic Stress: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: At each time point, neutralize the acid/base samples, dilute all samples appropriately, and analyze using the validated stability-indicating method.
-
Validation Check: The goal is to achieve 5-20% degradation. The peak purity of the parent drug should be confirmed (e.g., using a photodiode array detector or MS) to ensure no co-eluting degradants.
Table 2: Hydrolytic Stability of Adamantane-Cysteine Prodrugs
This table presents example data on the hydrolytic stability of adamantane derivatives, demonstrating their resilience in physiologically relevant conditions.[11][12]
| Compound | Half-life (t₁/₂) at pH 1.0 (Stomach) | Half-life (t₁/₂) at pH 7.4 (Blood) |
| Cys-S-tert.-butylamantadine | 4.7 hours | 8.5 hours |
| Cys-S-tert.-butylrimantadine | 3.9 hours | 6.2 hours |
| Cys-S-tert.-butylmemantine | 3.5 hours | 6.7 hours |
| Data from a study on adamantane hybrid molecules, conducted at 37°C.[11][12] |
Metabolic Stability
Perhaps the most significant advantage of the adamantane scaffold is its ability to confer metabolic stability.[2] The rigid, bulky cage acts as a steric shield, protecting adjacent functional groups (e.g., esters, amides) from cleavage by metabolic enzymes like cytochrome P450s (CYPs).[2][5] This "metabolic shielding" reduces the rate of drug clearance, prolongs plasma half-life, and improves overall bioavailability.[5]
Diagram 2: Conceptual Model of Metabolic Shielding
Caption: Adamantane provides steric hindrance, protecting labile functional groups from enzymatic degradation.
Experimental Protocol 3: In-Vitro Metabolic Stability Assay
This protocol uses human liver microsomes (HLM), which are rich in CYP enzymes, to assess the metabolic stability of a compound. The causality is that a slower rate of disappearance of the parent compound over time indicates higher metabolic stability.
System Components:
-
Test Compound: Adamantane derivative (1 µM final concentration).
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Negative Control: A compound with known low clearance (e.g., Warfarin).
-
Enzyme Source: Human Liver Microsomes (0.5 mg/mL).
-
Cofactor: NADPH regenerating system (to sustain enzyme activity).
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Quenching Solution: Cold Acetonitrile with an internal standard.
Procedure:
-
Pre-incubation: Add buffer, HLM, and test compound to a 96-well plate. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Add the pre-warmed NADPH solution to start the metabolic reaction. This is the T=0 time point for a parallel control plate where the reaction is immediately stopped.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the cold quenching solution to a set of wells to terminate the reaction.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of this line (k) is the elimination rate constant.
-
Calculate Half-Life (t₁/₂): t₁/₂ = 0.693 / k.
-
Calculate Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg) = (0.693 / t₁/₂) * (1 / mg/mL microsomal protein).
Diagram 3: Workflow for In-Vitro Metabolic Stability Assay
Caption: Standard workflow for assessing metabolic stability using liver microsomes and LC-MS/MS.
Conclusion and Future Outlook
The adamantane scaffold is a powerful and validated tool in the arsenal of the medicinal chemist. Its inherent, predictable, and quantifiable properties of high lipophilicity and robust stability allow for the rational design of drug candidates with improved pharmacokinetic profiles. By increasing membrane permeability, enhancing metabolic resistance, and providing a rigid framework for pharmacophore presentation, adamantane helps address key challenges in modern drug discovery. As we continue to explore chemical space beyond the "rule of five," the unique three-dimensional attributes of caged hydrocarbons like adamantane will undoubtedly play an increasingly critical role in the development of the next generation of therapeutics.
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Tencheva, A., Chayrov, R., Mandjukov, P., Danalev, D., & Stankova, I. (2020). HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. Journal of Chemical Technology and Metallurgy, 55(5), 1015-1020. [Link]
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Tencheva, A., Chayrov, R., Mandjukov, P., Danalev, D., & Stankova, I. (2020). (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES. ResearchGate. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxyadamantan-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxyadamantan-2-one, a key building block in medicinal chemistry and materials science. Its rigid adamantane cage, functionalized with both hydroxyl and carbonyl groups, offers a unique three-dimensional structure for the development of novel therapeutics and advanced materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control in research and development settings.
This document moves beyond a simple recitation of data, offering insights into the structural nuances that give rise to the observed spectral features. The methodologies presented herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify these findings.
Molecular Structure and Stereochemistry
4-Hydroxyadamantan-2-one possesses a rigid tricyclic alkane framework. The numbering of the adamantane cage is crucial for the correct assignment of spectroscopic signals. The hydroxyl group at position 4 can exist in two stereoisomeric forms: endo and exo. This guide will focus on the characterization of these isomers, as their distinct spatial arrangements will be reflected in their spectroscopic signatures.
Figure 1: Numbering of the 4-Hydroxyadamantan-2-one scaffold.
Synthesis of 4-Hydroxyadamantan-2-one
A reliable method for the production of 4-hydroxy-2-adamantanone is crucial for obtaining high-purity material for spectroscopic analysis and further synthetic applications. A reported method involves the selective oxidation of adamantane derivatives. The following protocol is based on established methodologies for the functionalization of the adamantane core.
Experimental Protocol: Synthesis of 4-Hydroxyadamantan-2-one
This synthesis is adapted from methodologies described for the preparation of related adamantane derivatives.
Materials:
-
Adamantane
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., Chromium trioxide)
-
Appropriate solvent (e.g., Acetic acid)
-
Reducing agent (e.g., Sodium borohydride) for purification if necessary
-
Standard laboratory glassware and safety equipment
Procedure:
-
Oxidation of Adamantane: Adamantane is dissolved in a suitable solvent such as acetic acid.
-
An oxidizing agent, such as chromium trioxide in sulfuric acid, is added portion-wise to the solution while maintaining a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield a mixture of oxidized adamantane products, including adamantanone.
-
Purification and Functionalization: The crude product is purified by column chromatography to isolate adamantan-2-one.
-
Further selective hydroxylation at the C4 position can be achieved through various methods, including biotransformation or carefully controlled chemical oxidation, to yield 4-hydroxyadamantan-2-one.
-
The final product is purified by recrystallization or column chromatography to obtain a high-purity sample for spectroscopic analysis.
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 4-Hydroxyadamantan-2-one. The interpretation is based on the fundamental principles of spectroscopy and comparative data from related adamantane derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Hydroxyadamantan-2-one is expected to be complex due to the rigid, non-aromatic, and polycyclic nature of the molecule, leading to overlapping signals of the methylene and methine protons. The presence of the hydroxyl and carbonyl groups deshields adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxyadamantan-2-one
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-4 (methine) | ~4.0 - 4.5 | Broad singlet | The proton attached to the carbon bearing the hydroxyl group is expected to be significantly downfield. |
| Protons α to C=O | ~2.5 - 3.0 | Multiplet | Protons on carbons adjacent to the carbonyl group will be deshielded. |
| Bridgehead Protons | ~2.0 - 2.5 | Multiplet | Methine protons at the bridgehead positions. |
| Methylene Protons | ~1.7 - 2.2 | Multiplet | The remaining methylene protons of the adamantane cage will appear as a complex set of overlapping signals. |
| OH | Variable | Broad singlet | The chemical shift of the hydroxyl proton is dependent on concentration, solvent, and temperature. |
Expertise & Experience Insights: The exact chemical shifts and coupling constants will be highly sensitive to the endo or exo configuration of the hydroxyl group. 2D NMR techniques such as COSY and HSQC are indispensable for the unambiguous assignment of all proton and carbon signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. Due to the molecule's asymmetry, ten distinct carbon signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxyadamantan-2-one
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C-2) | ~210 - 220 | The carbonyl carbon is the most downfield signal, characteristic of ketones.[1] |
| C-OH (C-4) | ~70 - 75 | The carbon atom attached to the hydroxyl group. |
| Bridgehead Carbons | ~30 - 45 | The four methine carbons at the bridgehead positions. |
| Methylene Carbons | ~25 - 40 | The six methylene carbons of the adamantane cage. |
Authoritative Grounding: The chemical shifts of substituted adamantanes are well-documented and provide a reliable basis for these predictions. The influence of substituents on the ¹³C chemical shifts in the adamantane skeleton has been systematically studied.[1]
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for 4-Hydroxyadamantan-2-one
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H (hydroxyl) | 3200 - 3600 | Strong, Broad | Stretching |
| C-H (alkane) | 2850 - 3000 | Strong | Stretching |
| C=O (ketone) | 1700 - 1725 | Strong | Stretching |
| C-O (alcohol) | 1000 - 1200 | Medium | Stretching |
Trustworthiness: The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region, coupled with a strong, sharp peak around 1715 cm⁻¹, provides a highly reliable diagnostic for the presence of both the hydroxyl and carbonyl functionalities within the adamantane framework.
Visualizing Experimental Workflow
The acquisition and analysis of spectroscopic data follow a logical and systematic workflow to ensure data integrity and accurate structural elucidation.
Figure 2: A generalized workflow for the synthesis, purification, and spectroscopic characterization of 4-Hydroxyadamantan-2-one.
Conclusion
This technical guide has outlined the essential spectroscopic features of 4-Hydroxyadamantan-2-one. The predicted NMR and IR data, grounded in established spectroscopic principles and comparative analysis of related structures, provide a robust framework for the identification and characterization of this important molecule. For researchers in drug discovery and materials science, a confident grasp of this data is the first step towards unlocking the potential of this unique adamantane derivative. The provided synthetic and analytical workflow emphasizes a self-validating approach, ensuring the generation of reliable and reproducible scientific data.
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"Adamantane." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, [Link].
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A Quantum Chemical Computational Study of Adamantane Ketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Adamantane Scaffold
Adamantane, a tricyclic alkane with a unique cage-like structure, has captivated chemists since its discovery. Its rigid, lipophilic, and three-dimensional framework has made it a valuable building block in medicinal chemistry and materials science.[1][2] When a carbonyl group is introduced into this scaffold, forming adamantane ketones, a new layer of chemical reactivity and spectroscopic interest emerges. These ketones, particularly adamantan-2-one, serve as crucial precursors for a wide array of functionalized adamantane derivatives with potential therapeutic applications.[3]
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical computations to the study of adamantane ketones. As a Senior Application Scientist, the aim is not merely to present a series of computational recipes but to provide a validated, authoritative, and experience-driven narrative. We will delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system for producing reliable and predictive results. This guide is designed for researchers who seek to leverage computational chemistry to understand and predict the properties of these fascinating molecules.
Pillar I: Foundational Principles of Quantum Chemical Calculations
At the heart of computational chemistry lies the Schrödinger equation, which describes the behavior of electrons in a molecule. However, for a molecule as complex as an adamantane ketone, an exact solution is intractable. Therefore, we rely on approximations, with Density Functional Theory (DFT) offering a favorable balance of computational cost and accuracy for many applications.[4]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: These functionals approximate the complex electron-electron interactions. For organic molecules like adamantane ketones, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT functional, often provide excellent results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of organic systems.[5] For higher accuracy, especially in reaction mechanism studies, double-hybrid functionals or composite methods may be employed.
-
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G(d) , offer a good starting point for geometry optimizations and frequency calculations of medium-sized organic molecules.[6] The "(d)" indicates the addition of polarization functions on heavy atoms, which are crucial for accurately describing the geometry around the carbonyl group. For more demanding calculations, such as the prediction of subtle electronic effects or weak interactions, larger basis sets like the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ) are recommended.[7]
Expert Insight: The choice of functional and basis set is not arbitrary. It is a balance between the desired accuracy and the available computational resources. For adamantane ketones, the rigid cage structure can sometimes lead to closely spaced vibrational modes or excited states. Therefore, it is prudent to start with a modest level of theory, such as B3LYP/6-31G(d), and then, if necessary, perform single-point energy calculations with a larger basis set on the optimized geometry.
Pillar II: The Computational Workflow in Practice
A typical computational study of an adamantane ketone involves a series of sequential calculations. Each step builds upon the previous one, providing a progressively deeper understanding of the molecule's properties.
Caption: A typical workflow for the computational study of adamantane ketones.
Experimental Protocol 1: Geometry Optimization and Frequency Calculation
This is the foundational step in any computational study. The goal is to find the lowest energy arrangement of the atoms in the molecule, its equilibrium geometry.
-
Construct the Initial Geometry: Build the adamantane ketone molecule using a molecular editor such as GaussView or Avogadro.
-
Prepare the Input File: Create an input file for a computational chemistry package like Gaussian. A typical input file for a geometry optimization and frequency calculation of adamantan-2-one would look like this:
-
%nprocshared=4 and %mem=4GB specify the computational resources.
-
#p B3LYP/6-31G(d) specifies the level of theory.
-
opt is the keyword for geometry optimization.
-
freq is the keyword for frequency calculation.
-
Adamantan-2-one is a descriptive title.
-
0 1 represents the charge (0) and spin multiplicity (singlet) of the molecule.
-
-
Run the Calculation: Submit the input file to the computational software.
-
Verify the Optimized Geometry: After the calculation is complete, it is crucial to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface. This is done by examining the results of the frequency calculation. A true minimum will have zero imaginary frequencies.[5] The presence of one imaginary frequency indicates a transition state.
Pillar III: Predicting and Understanding Spectroscopic Properties
Quantum chemical calculations are powerful tools for predicting and interpreting various types of spectra. This allows for a direct comparison with experimental data, thereby validating the computational model.
Infrared (IR) Spectroscopy
The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. The most prominent feature in the IR spectrum of an adamantane ketone is the C=O stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[8]
Experimental Protocol 2: Simulating the IR Spectrum
-
Perform a Frequency Calculation: This is typically done in the same step as the geometry optimization.
-
Visualize the Spectrum: The output of the frequency calculation will contain a list of vibrational modes, their frequencies, and their IR intensities. This data can be used to plot a theoretical IR spectrum.
-
Apply a Scaling Factor: Calculated harmonic frequencies are often systematically higher than experimental frequencies. It is common practice to apply a scaling factor (typically around 0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experiment.[9]
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G(d)) (cm⁻¹) | Scaled Frequency (cm⁻¹) |
| C=O Stretch | ~1715 | Value to be obtained from calculation | Calculated Value x 0.96 |
| C-H Stretch | ~2850-2950 | Value to be obtained from calculation | Calculated Value x 0.96 |
Caption: Comparison of experimental and calculated IR frequencies for adamantan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10][11] By calculating the isotropic shielding values for each nucleus and referencing them to a standard (e.g., tetramethylsilane, TMS), one can predict the ¹³C and ¹H NMR spectra.
Experimental Protocol 3: Predicting NMR Chemical Shifts
-
Use the Optimized Geometry: The accuracy of GIAO calculations is highly dependent on the quality of the input geometry.
-
Set up the GIAO Calculation: In Gaussian, the nmr=giao keyword is used.
-
Process the Output: The output will provide the absolute shielding tensors for each atom. To convert these to chemical shifts, the calculated shielding of a reference compound (e.g., TMS, calculated at the same level of theory) is subtracted from the calculated shielding of the atoms in the adamantane ketone.
Expert Insight: A linear regression analysis comparing the calculated and experimental chemical shifts for a series of related compounds can provide a more accurate prediction.[12]
UV-Vis Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that determine the UV-Vis absorption spectrum.[13][14] For ketones, the n → π* transition of the carbonyl group is often the lowest energy transition and is formally forbidden but can be observed as a weak absorption band.
Experimental Protocol 4: Simulating the UV-Vis Spectrum
-
Perform a TD-DFT Calculation: This is done on the optimized ground-state geometry. In Gaussian, the td keyword is used.
nstates=10 requests the calculation of the first 10 excited states.
-
Analyze the Results: The output will list the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the major orbital contributions to each transition. This information can be used to construct a theoretical UV-Vis spectrum.
Pillar IV: Delving Deeper - Advanced Computational Analyses
To gain a more profound understanding of the electronic structure and bonding in adamantane ketones, more advanced analytical methods can be employed.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[15] This allows for a quantitative analysis of bonding, hybridization, and charge distribution. For an adamantane ketone, NBO analysis can provide insights into the nature of the C=O double bond and the delocalization of the oxygen lone pairs.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a powerful method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds.[12] By analyzing the properties of the electron density at the bond critical points, one can classify interactions as covalent or closed-shell (e.g., ionic or van der Waals). For a strained molecule like adamantane, QTAIM can be used to quantify the degree of ring strain.
Pillar V: Exploring Reactivity - A Case Study of the Baeyer-Villiger Oxidation
Computational chemistry is not limited to the study of static molecules; it is also a powerful tool for investigating reaction mechanisms. The Baeyer-Villiger oxidation, in which a ketone is converted to an ester (or a lactone from a cyclic ketone), is a classic reaction of adamantane ketones.
Caption: A simplified representation of the Baeyer-Villiger oxidation mechanism.
Computational studies can be used to:
-
Locate the Transition State: By performing a transition state search, the geometry and energy of the highest point on the reaction pathway can be determined.
-
Calculate the Activation Energy: The difference in energy between the reactants and the transition state provides the activation energy, which is related to the reaction rate.
-
Follow the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the located transition state connects the reactants and products.
These calculations can provide invaluable insights into the factors that control the rate and selectivity of the reaction. For the Baeyer-Villiger oxidation of adamantanone, computational studies can help to rationalize the migratory aptitude of the adjacent carbon atoms.
Conclusion: A Synergistic Approach to Understanding Adamantane Ketones
Quantum chemical computations offer a powerful and versatile toolkit for the study of adamantane ketones. From the prediction of spectroscopic properties to the elucidation of complex reaction mechanisms, these methods provide insights that are often difficult or impossible to obtain through experimental means alone. This guide has outlined a series of validated protocols and provided the rationale behind the key methodological choices. By integrating these computational approaches with experimental studies, researchers can achieve a deeper and more nuanced understanding of the chemistry of adamantane ketones, accelerating their application in drug discovery and materials science.
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An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 4-Hydroxyadamantan-2-one
Abstract
The adamantane scaffold, a rigid and lipophilic three-dimensional structure, is a privileged pharmacophore in medicinal chemistry, lending favorable pharmacokinetic properties to drug candidates.[1][2] 4-Hydroxyadamantan-2-one, a functionalized derivative, presents a compelling case for bioactivity exploration due to its unique combination of a ketone and a hydroxyl group on a rigid carbon framework.[1] This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to predict the biological activity of this molecule. We will navigate the entire computational workflow, from initial molecular preparation to the nuanced interpretation of predictive data. This document is intended for researchers and scientists in drug development, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for robust computational analysis. The causality behind each methodological choice is explained, ensuring a transparent and scientifically rigorous approach.
Introduction: The Rationale for In Silico Prediction
In the early stages of drug discovery, the ability to rapidly and cost-effectively screen compounds for potential biological activity is paramount. In silico methods, which utilize computational power to model and predict molecular behavior, offer a powerful alternative to traditional high-throughput screening.[3] By simulating interactions between a small molecule (a ligand) and a biological target (a receptor), we can generate educated hypotheses about a compound's potential efficacy and safety profile before committing to expensive and time-consuming wet-lab synthesis and testing.[3][4]
4-Hydroxyadamantan-2-one is an intriguing candidate for such an investigation. The adamantane cage is known to interact with various biological targets, and the addition of polar functional groups (hydroxyl and carbonyl) creates potential hydrogen bonding sites, crucial for specific molecular recognition. This guide will systematically deconstruct the process of predicting its bioactivity.
Chapter 1: The Computational Workflow: A Strategic Overview
A successful in silico bioactivity prediction campaign follows a logical and structured progression. Each step builds upon the last, refining our understanding of the molecule's potential. The workflow is designed to be a self-validating system, with checks and critical analysis points integrated throughout.
Caption: High-level workflow for in silico bioactivity prediction.
Chapter 2: Foundational Preparations: Ligand and Target
The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input structures directly dictates the reliability of your predictions.
Ligand Preparation: Structuring 4-Hydroxyadamantan-2-one
Before any simulation, the ligand must be converted into a computationally viable three-dimensional format with an appropriate charge and energy state.
Causality: A 2D representation of a molecule is insufficient for 3D simulations like docking. We need a 3D structure that represents a low-energy, stable conformation. Energy minimization is crucial because it finds a stable arrangement of atoms, ensuring that bond lengths, angles, and dihedrals are physically realistic, which is essential for accurate interaction prediction.[5]
Step-by-Step Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw 4-Hydroxyadamantan-2-one using chemical drawing software (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string from a database like PubChem.
-
Convert to 3D: Use the software's built-in tools to generate an initial 3D conformation.
-
Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for hydrogen bonding and steric interactions. Most software can do this automatically, assuming a physiological pH of ~7.4.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the geometry to find a low-energy conformer.
-
Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., using Gasteiger charges). This is vital for accurately modeling electrostatic interactions.[6]
-
Save in Appropriate Format: Save the prepared ligand structure in a .mol2 or .pdbqt file format, which retains the 3D coordinates, charge information, and bond orders.[5]
Target Identification and Preparation
Identifying a potential biological target is the most critical hypothesis-driven step. This can be approached in two ways:
-
Knowledge-Based: Based on the known activities of similar adamantane derivatives, which have shown antiviral and other therapeutic effects, one might select relevant viral or host proteins.[2][7]
-
Reverse Docking/Target Fishing: Use online servers (e.g., SwissTargetPrediction) that screen the ligand against a database of known protein structures to predict the most likely targets.
For this guide, let's hypothesize a target: 11-β-hydroxysteroid dehydrogenase , an enzyme for which adamantane-based inhibitors have been developed.[8]
Causality: Raw protein structures from the Protein Data Bank (PDB) are not immediately ready for docking.[9] They often contain non-essential water molecules, co-crystallized ligands, and multiple chains that can interfere with the simulation.[5] Adding hydrogens and assigning charges is necessary to create a chemically correct and electrostatically realistic protein model.[5][6]
Step-by-Step Protocol: Protein Target Preparation
-
Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, let's use a relevant PDB ID.
-
Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), perform the following cleaning steps:[5][10]
-
Remove all water molecules.
-
Remove any co-crystallized ligands, ions, or cofactors not essential for the binding interaction you wish to study.
-
If the protein is a multimer, retain only the single chain (monomer) relevant for docking, unless the binding site is at a chain interface.
-
-
Repair and Optimize:
-
Check for and repair any missing side chains or loops in the protein structure.
-
Add hydrogen atoms, assuming a physiological pH.
-
-
Assign Charges: Assign atomic partial charges using a force field like AMBER.
-
Define the Binding Site: Identify the active site or binding pocket. This is typically the location of the co-crystallized ligand or can be predicted using pocket-finding algorithms.[11]
-
Save Prepared Protein: Save the cleaned, hydrogen-added, and charged protein structure in a .pdbqt format for use with docking software like AutoDock Vina.
Chapter 3: Core Predictive Methodologies
With prepared molecules, we can now proceed to the predictive simulations.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding energy score.[12][13]
Causality: Docking algorithms systematically sample many possible ligand conformations within the defined binding site.[13] A scoring function then evaluates each pose, estimating the free energy of binding.[12][13] A more negative score generally indicates a more favorable and stable interaction.[14]
Caption: A streamlined workflow for a typical molecular docking experiment.
Step-by-Step Protocol: Molecular Docking using AutoDock Vina
-
Define the Search Space: Using AutoDock Tools or similar software, define a "grid box" that encompasses the entire binding pocket of the prepared protein. This box defines the volume where the software will search for binding poses.
-
Configure Docking Parameters: Set the parameters for the docking run. The exhaustiveness parameter, for example, controls the computational effort spent searching for the best pose. Higher values are more accurate but slower.
-
Execute the Docking Run: Launch the docking simulation from the command line, providing the prepared ligand, prepared protein, and configuration file as inputs.
-
Analyze the Results: The software will output a file containing several predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Visual Inspection: Load the protein and the top-ranked ligand poses into a molecular visualizer. Examine the interactions. Look for:
-
Hydrogen bonds: Are the hydroxyl or ketone groups of the ligand forming H-bonds with protein residues?
-
Hydrophobic interactions: Is the adamantane cage situated in a greasy, nonpolar pocket?
-
Steric clashes: Does the ligand fit well, or are there unfavorable atomic overlaps?
-
Interpreting the Data: A low binding energy (e.g., -7 to -10 kcal/mol) suggests a potentially strong binder.[14] However, the score is not an absolute measure. It is most useful for comparing the predicted affinity of different ligands to the same target or different poses of the same ligand.[14][15]
| Parameter | Interpretation | Significance |
| Binding Affinity (kcal/mol) | A lower (more negative) value indicates a stronger predicted binding interaction.[14] | Primary metric for ranking potential binders. |
| RMSD (Ångström) | Root Mean Square Deviation between poses. Low RMSD (<2Å) among top poses suggests a well-defined binding mode. | Indicates the convergence and reliability of the docking result. |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic contacts, salt bridges observed in the best pose. | Explains the structural basis for the predicted affinity and guides chemical modifications. |
QSAR and Pharmacophore Modeling
While docking evaluates one molecule against one target, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore models are used when you have data on a series of similar compounds.[16][17]
-
QSAR: Creates a mathematical model that correlates chemical properties (descriptors) of a set of molecules with their known biological activity.[17][18] This model can then predict the activity of new, untested molecules like 4-Hydroxyadamantan-2-one.[17] Model validation through internal and external datasets is critical to ensure its predictive power.[19][20][21]
-
Pharmacophore Modeling: Identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active at a specific target.[22][23][24] This model serves as a 3D query to screen for other molecules that fit the required features.[22]
ADMET Prediction: Forecasting Drug-Likeness
A compound can be a potent binder but a poor drug if it has unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[25] In silico ADMET prediction is a crucial step for early-stage risk assessment.
Causality: ADMET models are typically machine learning algorithms trained on large datasets of experimental results.[3][26] They analyze the chemical structure of a molecule to predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.[26][27]
Step-by-Step Protocol: Using an ADMET Prediction Server
-
Select a Tool: Use a web-based server like SwissADME or ADMETlab 2.0.[28]
-
Input the Molecule: Provide the SMILES string or draw the structure of 4-Hydroxyadamantan-2-one.
-
Run Prediction: Initiate the calculation.
-
Analyze the Profile: The server will return a comprehensive report on various properties. Pay close attention to:
-
Lipinski's Rule of Five: A set of simple physicochemical parameters that suggest good oral bioavailability.
-
Solubility: Predicted aqueous solubility.
-
CYP450 Inhibition: Prediction of whether the compound will inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.[25]
-
Toxicity Risks: Flags for potential mutagenicity or other toxic effects.
-
| ADMET Parameter | Favorable Prediction | Implication for Drug Development |
| Lipinski's Rule of Five | 0 Violations | Higher likelihood of being orally bioavailable. |
| Aqueous Solubility | Good / High | Essential for absorption and formulation. |
| Blood-Brain Barrier (BBB) Permeation | Yes / No | "Yes" is desired for CNS targets; "No" is preferred for peripheral targets. |
| CYP2D6/3A4 Inhibition | No | Lower risk of causing harmful drug-drug interactions. |
| Ames Mutagenicity | Negative | Lower risk of being carcinogenic. |
Chapter 4: Synthesis of Data and Concluding Remarks
The true power of in silico prediction lies not in a single number but in the synthesis of all generated data. A strong docking score is promising, but if ADMET predictions flag the molecule as potentially toxic or having poor solubility, its prospects as a drug candidate are diminished.
Based on our workflow, a final assessment of 4-Hydroxyadamantan-2-one would integrate the following:
-
Binding Potential: Does it dock favorably into the active site of a plausible biological target?
-
Structural Basis of Binding: Are the interactions observed in the docking pose chemically sensible? Do the hydroxyl and ketone groups participate in key hydrogen bonds?
-
Drug-Likeness: Does the molecule possess a favorable ADMET profile, suggesting it could be developed into a safe and effective drug?
This guide has outlined a rigorous, multi-faceted computational strategy for predicting the bioactivity of 4-Hydroxyadamantan-2-one. By following these self-validating protocols and critically evaluating the causality behind each step, researchers can generate robust, data-driven hypotheses that can effectively guide and accelerate the experimental drug discovery process.
References
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Adamantane - Wikipedia . Wikipedia. [Link]
-
Molecular Docking: Principle, Steps, Types, Tools, Models, Uses . Microbe Notes. (2022-12-22). [Link]
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Interpretation of Molecular docking results? . ResearchGate. (2023-12-05). [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols . ResearchGate. (2020-08-10). [Link]
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Pharmacophore Modeling in Drug Discovery: Methodology and Current Status . DergiPark. (2021-06-25). [Link]
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Computational/in silico methods in drug target and lead prediction . PubMed Central (PMC). [Link]
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Comparison of various methods for validity evaluation of QSAR models . PubMed Central (PMC). (2022-08-23). [Link]
-
Review on: quantitative structure activity relationship (QSAR) modeling . MedCrave online. (2018-04-27). [Link]
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Molecular docking proteins preparation . ResearchGate. (2019-09-20). [Link]
-
ADMET Predictor® - Simulations Plus . Simulations Plus. [Link]
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Molecular Docking: A powerful approach for structure-based drug discovery . PubMed Central (PMC). [Link]
-
ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support . Nucleic Acids Research, Oxford Academic. (2024-04-04). [Link]
-
How I can analyze and present docking results? . Matter Modeling Stack Exchange. (2020-05-18). [Link]
-
Validation of QSAR Models . Basicmedical Key. (2016-07-18). [Link]
-
Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes . [Link]
-
Pharmacophore modeling: advances, limitations, and current utility in drug discovery . Dove Medical Press. (2014-11-11). [Link]
-
Enzymatic Reduction of Adamantanones to Chiral Adamantanol Intermediates for the Synthesis of 11-β-Hydroxysteroid Dehydrogenase Inhibitors . ACS Publications - American Chemical Society. [Link]
-
Biological activity of adamantane analogues . ResearchGate. (2013-06-12). [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets . MDPI. [Link]
-
Session 4: Introduction to in silico docking . [Link]
-
What is pharmacophore modeling and its applications? . Patsnap Synapse. (2024-05-21). [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives . PubMed Central (PMC). [Link]
-
Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one . [Link]
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- 4. researchgate.net [researchgate.net]
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Methodological & Application
Synthesis of 4-Hydroxyadamantan-2-one: A Detailed Protocol for Researchers
Introduction
4-Hydroxyadamantan-2-one is a key intermediate in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its rigid, three-dimensional structure and bifunctional nature make it an attractive building block for drug development, offering a unique scaffold to explore chemical space. This application note provides a detailed, two-step protocol for the synthesis of 4-Hydroxyadamantan-2-one, commencing from the readily available starting material, 1-adamantanol. The described methodology is designed to be robust and scalable, providing researchers with a reliable pathway to this valuable compound.
The synthetic strategy involves the biocatalytic hydroxylation of 1-adamantanol to yield 1,4-adamantanediol, followed by the selective chemical oxidation of the secondary alcohol to the corresponding ketone. This approach leverages the high selectivity of enzymatic transformations and the efficiency of modern chemical oxidants.
Part 1: Biocatalytic Synthesis of 1,4-Adamantanediol
The initial step focuses on the regioselective hydroxylation of 1-adamantanol. While chemical methods for this transformation often lack selectivity and can lead to a mixture of products, biocatalysis offers a highly specific alternative. The use of certain microbial strains, such as Streptomyces sp., has been shown to effectively introduce a hydroxyl group at the C4 position of the adamantane core.[1]
Materials and Equipment
-
1-Adamantanol
-
Streptomyces sp. (strain capable of hydroxylating 1-adamantanol)
-
Appropriate culture medium for Streptomyces sp.
-
Inducing substrate (e.g., cyclohexane, camphor)[1]
-
Fermentor or shake flasks
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Protocol
-
Cultivation of Streptomyces sp.: Inoculate a suitable culture medium with Streptomyces sp. and incubate under optimal growth conditions (temperature, pH, agitation). To induce the necessary hydroxylating enzymes, an inducing substrate may be added to the culture medium.[1]
-
Biotransformation: Once the culture has reached the desired cell density, introduce 1-adamantanol to the fermentation broth. The concentration of the substrate should be optimized to maximize conversion while minimizing any potential toxicity to the microorganisms.
-
Monitoring the Reaction: Periodically sample the culture and extract the adamantane derivatives. Analyze the samples using techniques such as gas chromatography-mass spectrometry (GC-MS) to monitor the conversion of 1-adamantanol and the formation of 1,4-adamantanediol.
-
Harvesting and Extraction: After the desired conversion is achieved (typically after 24-72 hours), harvest the cells by centrifugation. Extract the supernatant and the cell pellet with a suitable organic solvent, such as ethyl acetate, to recover the diol product.
-
Purification: Combine the organic extracts and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 1,4-adamantanediol.
Part 2: Selective Oxidation to 4-Hydroxyadamantan-2-one
The second stage of the synthesis involves the selective oxidation of the secondary hydroxyl group of 1,4-adamantanediol to a ketone, while leaving the tertiary bridgehead hydroxyl group intact. This selectivity is achievable due to the greater steric hindrance of the tertiary alcohol. Several modern oxidizing agents can accomplish this transformation with high efficiency. Here, we detail a procedure using Pyridinium Chlorochromate (PCC), a widely used and reliable reagent for the oxidation of secondary alcohols.[2]
Materials and Equipment
-
1,4-Adamantanediol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel (for filtration)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
-
Rotary evaporator
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Protocol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-adamantanediol in anhydrous dichloromethane.
-
Addition of Oxidant: To the stirred solution, add Pyridinium Chlorochromate (PCC) in one portion. A typical molar ratio of PCC to the diol is around 1.5 to 2 equivalents to ensure complete oxidation of the secondary alcohol.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting diol and the appearance of the product, 4-Hydroxyadamantan-2-one.
-
Workup: Upon completion of the reaction, dilute the reaction mixture with an equal volume of a non-polar solvent like diethyl ether or hexanes. Pass the mixture through a short pad of Celite® or silica gel to filter out the chromium byproducts. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or silica gel column chromatography to afford pure 4-Hydroxyadamantan-2-one.
Summary of Key Parameters
| Parameter | Step 1: Biocatalytic Hydroxylation | Step 2: Selective Oxidation |
| Starting Material | 1-Adamantanol | 1,4-Adamantanediol |
| Key Reagent | Streptomyces sp. | Pyridinium Chlorochromate (PCC) |
| Solvent | Culture Medium | Anhydrous Dichloromethane (DCM) |
| Reaction Time | 24-72 hours | 1-4 hours |
| Purification | Column Chromatography | Filtration and Column Chromatography/Recrystallization |
| Expected Product | 1,4-Adamantanediol | 4-Hydroxyadamantan-2-one |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 4-Hydroxyadamantan-2-one.
Causality and Mechanistic Insights
The success of this synthetic protocol hinges on the principles of regioselectivity in the hydroxylation step and chemoselectivity in the oxidation step.
-
Biocatalytic Regioselectivity: The enzymatic machinery of Streptomyces sp., likely a cytochrome P450 monooxygenase, exhibits a high degree of regioselectivity. The enzyme's active site binds the 1-adamantanol molecule in a specific orientation that preferentially exposes the C-H bond at the 4-position to the oxidative catalytic center, leading to the formation of 1,4-adamantanediol.[1]
-
Chemoselective Oxidation: The selective oxidation of the secondary alcohol in 1,4-adamantanediol is primarily governed by steric factors. The tertiary alcohol at the bridgehead position (C1) is significantly more sterically hindered than the secondary alcohol at the C2 position. Oxidizing agents like PCC, while potent, are sensitive to steric bulk. The chromium-oxo species of PCC can more readily access the less hindered secondary alcohol, leading to the formation of a chromate ester intermediate. Subsequent elimination, often described as E2-like, results in the formation of the ketone.[2]
Troubleshooting and Optimization
-
Low Yield in Biotransformation: If the yield of 1,4-adamantanediol is low, consider optimizing the fermentation conditions, including the concentration of 1-adamantanol, the type and concentration of the inducing substrate, and the incubation time. Different strains of Streptomyces may also exhibit varying levels of activity and selectivity.
-
Incomplete Oxidation: If the oxidation reaction does not go to completion, ensure that the reagents and solvent are anhydrous, as water can deactivate PCC. Increasing the equivalents of PCC or the reaction time may also improve the yield.
-
Over-oxidation or Side Products: While PCC is generally selective for the oxidation of secondary alcohols to ketones, prolonged reaction times or elevated temperatures can sometimes lead to side reactions. Careful monitoring by TLC is crucial to quench the reaction at the optimal time.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 4-Hydroxyadamantan-2-one. By combining a highly selective biocatalytic hydroxylation with a robust chemical oxidation, this two-step procedure offers a practical route for researchers in drug discovery and materials science to access this important building block. The detailed experimental procedures, coupled with mechanistic insights, aim to empower scientists to successfully implement and adapt this synthesis in their own laboratories.
References
- Method of synthesis of adamantane-2-one. (1998).
-
Adamantane. Wikipedia. [Link]
-
Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
- Method of producing 1-hydroxyadamantan-4-one. (2013).
-
Khusnutdinov, R. I., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]
-
tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses Procedure. [Link]
-
synthesis of dess-martin-periodinane. Harvard University Chemistry Department. [Link]
-
Skomorokhov, M. Yu., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. ResearchGate. [Link]
-
Practical and Scalable Synthesis of 1,3-Adamantanediol. (2024). ACS Publications. [Link]
-
One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. (2021). MDPI. [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. (2021). PubMed Central. [Link]
- Process for producing 1,3-adamantanediol. (2007).
-
Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). ResearchGate. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2023). PubMed Central. [Link]
-
adamantanone. Organic Syntheses Procedure. [Link]
-
Enzymatic Reduction of Adamantanones to Chiral Adamantanol Intermediates for the Synthesis of 11-β-Hydroxysteroid Dehydrogenase Inhibitors. (2012). ACS Publications. [Link]
-
Recent Advances in Application of Pyridinium Chlorochromate (PCC) in Organic Synthesis. Bentham Science. [Link]
-
Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. [Link]
-
Dess-Martin-Periodinane oxidation. YouTube. [Link]
-
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Sources
4-Hydroxyadamantan-2-one as a building block in organic synthesis
An Application Guide to 4-Hydroxyadamantan-2-one and its Isomers as Versatile Building Blocks in Organic Synthesis
Senior Application Scientist Note: The adamantane scaffold, a rigid, three-dimensional cage structure, is a cornerstone in modern medicinal chemistry and materials science. Its unique lipophilic and steric properties allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of bioactive molecules. While the specific request focuses on 4-hydroxyadamantan-2-one, a comprehensive literature review reveals that its isomer, 5-hydroxyadamantan-2-one (CAS 20098-14-0) , is the more synthetically accessible and widely documented building block. This guide will therefore focus on the synthesis and application of 5-hydroxyadamantan-2-one as a representative and highly versatile example of the hydroxy-adamantanone scaffold. The principles and reaction pathways detailed herein provide a robust framework for researchers exploring the chemical space of related disubstituted adamantane derivatives.
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, the smallest diamondoid, offers a unique combination of properties that make it a "privileged scaffold" in drug discovery.[1] Its rigid, strain-free structure provides a predictable and stable anchor for pharmacophores, while its lipophilicity can enhance membrane permeability and metabolic stability.[1] The introduction of functional groups, such as the ketone and hydroxyl moieties in 5-hydroxyadamantan-2-one, transforms this inert cage into a powerful, bifunctional building block for constructing complex molecular architectures.[2]
Physicochemical Properties of 5-Hydroxyadamantan-2-one
| Property | Value | Source |
| CAS Number | 20098-14-0 | [] |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | White crystalline powder | [] |
| Melting Point | >300 °C (decomposes) | [4] |
| Boiling Point | 296.5 ± 33.0 °C (Predicted) | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
Synthesis of the 5-Hydroxyadamantan-2-one Building Block
The creation of this key intermediate is a robust two-step process starting from the parent hydrocarbon, adamantane. The workflow involves the initial oxidation to the ketone followed by a regioselective hydroxylation.
Caption: Synthetic workflow from adamantane to 5-hydroxyadamantan-2-one.
Protocol 1: Synthesis of Adamantan-2-one
Causality: The oxidation of adamantane to adamantan-2-one leverages the ability of concentrated sulfuric acid to generate a stabilized adamantyl carbocation at a secondary (CH₂) position. Subsequent hydration and oxidation under these harsh conditions yield the ketone. This method is advantageous for its simplicity and use of inexpensive bulk reagents.[5]
Methodology:
-
Charge a reaction vessel with concentrated sulfuric acid (96-98%).
-
With vigorous stirring, slowly add adamantane powder portion-wise, maintaining the temperature between 60-85 °C.
-
Heat the reaction mixture at 75-80 °C for approximately 30 hours, monitoring the disappearance of adamantane and the intermediate adamantan-2-ol by Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated base (e.g., 50% NaOH or concentrated ammonia) to a pH of 7-8, ensuring the temperature is controlled.
-
The product, adamantan-2-one, can be isolated by steam distillation from the neutralized mixture.
-
Filter the resulting solid precipitate, wash with water, and dry to yield adamantan-2-one. Further product can be recovered from the aqueous filtrate by extraction with an organic solvent like diethyl ether.
Protocol 2: Synthesis of 5-Hydroxyadamantan-2-one
Causality: This protocol employs a powerful nitrating/oxidizing mixture (H₂SO₄/HNO₃) to achieve hydroxylation at a tertiary bridgehead (CH) position, which is electronically activated for oxidation. The reaction is highly regioselective for the C5 position due to the directing effects of the existing ketone and the inherent stability of the tertiary carbocation intermediate.[4]
Methodology:
-
Prepare a mixture of concentrated sulfuric acid (96%, 150 mL) and nitric acid (70%, 15 mL) in a flask and cool to 0 °C in an ice bath.
-
To this cooled, stirred acid mixture, add adamantan-2-one (10 g, 0.067 mol) portion-wise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 5 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice.
-
Basify the resulting slurry to pH 8 by the slow addition of 50% aqueous NaOH solution, maintaining cooling with an ice bath.
-
Extract the product from the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
Recrystallize the crude solid from carbon tetrachloride to yield pure 5-hydroxyadamantan-2-one as a white crystalline solid.
Key Synthetic Transformations & Applications
The bifunctional nature of 5-hydroxyadamantan-2-one allows for selective or sequential reactions at either the ketone or the hydroxyl group, making it a versatile precursor for diverse molecular scaffolds.
Reactions at the Ketone (C2) Position: Accessing Chiral Amino-Alcohols
Causality: The ketone at the C2 position is sterically accessible and can be reduced to a secondary alcohol. The use of biocatalysis, specifically ketoreductases (KREDs), offers exceptional stereoselectivity, which is often difficult to achieve with traditional chemical reductants due to the complex steric environment of the adamantane cage. This provides a direct route to enantiopure alcohols and their subsequent amine derivatives, which are valuable in pharmaceutical synthesis.[6]
Caption: Stereoselective reduction of the ketone moiety.
Protocol 3: Stereoselective Biocatalytic Reduction of the Ketone
-
System Setup: In a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0), prepare a solution of 5-hydroxyadamantan-2-one (e.g., 10 g/L). A co-solvent such as DMSO (5-10% v/v) may be required to aid solubility.
-
Cofactor Regeneration: Add NADP⁺ (0.1 mM), D-glucose (1.2 equivalents), and a glucose dehydrogenase (GDH) enzyme preparation. The GDH will regenerate the required NADPH cofactor by oxidizing glucose.
-
Biocatalytic Reduction: Add the desired ketoreductase (KRED) enzyme. The choice of KRED will determine the stereochemical outcome (either (2S)- or (2R)-alcohol).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.
-
Workup: Once the reaction reaches completion, quench by adding a water-immiscible organic solvent like ethyl acetate. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The resulting chiral diol can be purified by column chromatography or recrystallization.
Reactions at the Hydroxyl (C5) Position: Synthesis of Functional Ethers
Causality: The tertiary hydroxyl group at the C5 bridgehead position is a competent nucleophile. Under basic conditions, it can be deprotonated to form an alkoxide, which can then undergo nucleophilic substitution with an appropriate electrophile (e.g., an alkyl halide) in a classic Williamson ether synthesis. This reaction allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships.
Caption: O-Alkylation via Williamson Ether Synthesis.
Protocol 4: Williamson Ether Synthesis for O-Alkylation
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of 5-hydroxyadamantan-2-one in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Case Study: A Building Block for Bioactive Heterocycles
The presence of both a ketone and a hydroxyl group allows for the construction of more complex heterocyclic systems, which are prevalent in many classes of drugs. For instance, adamantyl-aminothiazoles have been investigated as potent enzyme inhibitors.[7]
Protocol 5: Synthesis of a 5-Hydroxyadamantyl-Substituted Thiazole Derivative
Causality: This multi-step pathway first converts the ketone into a reactive α-bromoketone handle. This electrophilic center can then undergo a Hantzsch-type condensation with a nucleophilic thiourea to construct the five-membered thiazole ring. The hydroxyl group at C5 is carried through the synthesis, providing a point for further diversification.
Caption: Workflow for the synthesis of an adamantyl-aminothiazole.
Methodology:
-
α-Bromination: Reflux a solution of 5-hydroxyadamantan-2-one in chloroform-ethyl acetate with two equivalents of copper(II) bromide (CuBr₂) to afford the α-bromoketone. The reaction can be monitored by TLC until the starting material is consumed. After cooling, filter the copper salts and concentrate the filtrate.
-
Hantzsch Condensation: Dissolve the crude α-bromoketone intermediate in ethanol. Add one equivalent of thiourea.
-
Cyclization: Heat the mixture to reflux for 4-6 hours. The thiazole ring formation will occur, often with the product precipitating from the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography to yield the pure aminothiazole derivative.
Summary and Future Outlook
5-Hydroxyadamantan-2-one stands out as a robust and versatile building block for organic synthesis. Its well-defined stereochemistry and rigid framework, combined with two distinct and reactive functional groups, provide a powerful platform for generating novel molecules with tailored properties. The protocols outlined in this guide demonstrate reliable and scalable methods for its synthesis and derivatization.
Future applications will undoubtedly expand beyond medicinal chemistry into materials science, where this scaffold can be used to create rigid linkers in metal-organic frameworks (MOFs) or as a core for dendrimers and specialized polymers. Its continued use in drug discovery will facilitate the exploration of new chemical space, leading to the development of next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.
References
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Adamantane. Wikipedia.[Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. National Center for Biotechnology Information (PMC).[Link]
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Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. MDPI.[Link]
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4-Hydroxypentan-2-one | C5H10O2. PubChem.[Link]
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Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate.[Link]
- Method of synthesis of adamantane-2-one.
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Enzymatic Reduction of Adamantanones to Chiral Adamantanol Intermediates for the Synthesis of 11-β-Hydroxysteroid Dehydrogenase Inhibitors. ACS Publications.[Link]
- Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof.
-
Tricyclo[3.3.1.1(3,7)]decane-2,6-dione, 4-hydroxy-. PubChem.[Link]
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Tricyclo[3.3.1.1(3,7)]decan-2-ol, 1,3,4,4,5,6,6,7,8,8,9,9,10,10-tetradecafluoro-2-methoxy-. NIST.[Link]
-
Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. CNKI.[Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.[Link]
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(4S)-4-hydroxyheptan-2-one | C7H14O2. PubChem.[Link]
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An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. Oriental Journal of Chemistry.[Link]
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Synthesis of 5-hydroxytricyclo[3.3.1.13,7 ]decan-2-one. PrepChem.com.[Link]
- Process for the preparation of saxagliptin and its intermediates.
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Direct radical functionalization methods to access substituted adamantanes and diamondoids. Royal Society of Chemistry.[Link]
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Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. ACS Publications.[Link]
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Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate.[Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI.[Link]
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Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Center for Biotechnology Information (PMC).[Link]
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Application Notes & Protocols: Synthesis of Novel Antiviral Agents from 4-Hydroxyadamantan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Adamantane Scaffolds in Antiviral Drug Discovery
The adamantane cage, a rigid, lipophilic, tricyclic hydrocarbon, has served as a cornerstone in the development of antiviral therapeutics for over half a century. The journey began with the discovery of amantadine's activity against Influenza A virus, establishing the adamantane moiety as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties allow it to interact with viral targets, most notably the M2 proton channel of the influenza A virus, thereby inhibiting viral replication. The emergence of drug-resistant viral strains has necessitated the exploration of novel adamantane derivatives with enhanced potency and broader activity spectra. Furthermore, recent research has highlighted the potential of adamantane derivatives against other viral pathogens, including SARS-CoV-2, opening new avenues for drug development.
This document provides detailed application notes and synthetic protocols for the utilization of a versatile and readily available starting material, 4-hydroxyadamantan-2-one , in the synthesis of a diverse range of potential antiviral agents. The presence of two distinct functional groups—a ketone and a hydroxyl group—at the C2 and C4 positions offers a rich platform for chemical modification, enabling the creation of novel 2,4-disubstituted adamantane derivatives. The strategies outlined below are designed to be robust and adaptable, providing a foundation for the exploration of new chemical space in the quest for next-generation antiviral therapies.
Strategic Overview: Leveraging the Functionality of 4-Hydroxyadamantan-2-one
The synthetic pathways detailed herein are strategically designed to introduce functionalities known to be associated with antiviral activity in other adamantane derivatives. The core transformation is the conversion of the ketone at the C2 position into a primary amine, a key pharmacophore in many adamantane-based antivirals. Subsequently, the hydroxyl group at the C4 position will be functionalized to explore the impact of different substituents on antiviral potency.
Part 1: Synthesis of the Key Intermediate: 2-Amino-4-hydroxyadamantane Hydrochloride
The foundational step in the synthesis of novel antiviral candidates from 4-hydroxyadamantan-2-one is the introduction of an amino group at the C2 position. Reductive amination is a reliable and widely used method for this transformation. A particularly relevant and scalable method is adapted from the synthesis of trans-4-amino-1-hydroxy adamantane hydrochloride, which utilizes a palladium-on-carbon catalyzed hydrogenation.
Protocol 1: Reductive Amination of 4-Hydroxyadamantan-2-one
This protocol details the conversion of 4-hydroxyadamantan-2-one to 2-amino-4-hydroxyadamantane hydrochloride. The reaction proceeds via the in-situ formation of an imine intermediate with ammonia, followed by catalytic hydrogenation.
Materials and Reagents:
-
4-Hydroxyadamantan-2-one
-
Aqueous ammonia (25-28%)
-
Methanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Hydrochloric acid (concentrated)
-
Diatomaceous earth (e.g., Celite®)
Instrumentation:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator)
-
Round-bottom flasks
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure hydrogenation reactor, combine 4-hydroxyadamantan-2-one (1 equivalent), aqueous ammonia (10-15 equivalents), and methanol as the solvent.
-
Catalyst Addition: Carefully add 10% palladium on carbon (5-10 mol%) to the reaction mixture.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 50-70 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove methanol and excess ammonia. The resulting residue contains the crude 2-amino-4-hydroxyadamantane.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~1-2).
-
Crystallization and Purification: The hydrochloride salt will precipitate out of the solution. If necessary, cool the mixture for a longer period to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-amino-4-hydroxyadamantane hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).
Causality and Experimental Choices:
-
Aqueous Ammonia: Serves as both the nitrogen source and a basic medium to facilitate imine formation. A large excess is used to drive the equilibrium towards the imine.
-
Palladium on Carbon: A robust and efficient catalyst for the hydrogenation of the imine intermediate to the desired amine.
-
Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without causing degradation of the starting material or product.
-
Acidification to the Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, purify, and formulate than the free base.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| 4-Hydroxyadamantan-2-one | C₁₀H₁₄O₂ | 166.22 | - |
| 2-Amino-4-hydroxyadamantane | C₁₀H₁₇NO | 167.25 | - |
| 2-Amino-4-hydroxyadamantane HCl | C₁₀H₁₈ClNO | 203.71 | 70-85 |
Part 2: Derivatization of 2-Amino-4-hydroxyadamantane for Enhanced Antiviral Activity
The 2-amino-4-hydroxyadamantane intermediate serves as a versatile scaffold for further derivatization. The following protocols explore the modification of the hydroxyl group to generate ethers and esters, and a novel spiro-oxazolidinone derivative. These modifications are proposed based on structure-activity relationship (SAR) studies of other antiviral adamantane derivatives, which suggest that the nature of the substituent at the C4 position can significantly influence biological activity.
Protocol 2: Synthesis of 2-Amino-4-alkoxyadamantane Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. This protocol describes the O-alkylation of the hydroxyl group of 2-amino-4-hydroxyadamantane. Introducing different alkyl or substituted alkyl chains can modulate the lipophilicity and steric bulk of the molecule, potentially enhancing its interaction with viral targets.
Materials and Reagents:
-
2-Amino-4-hydroxyadamantane (free base or hydrochloride salt)
-
Strong base (e.g., sodium hydride, sodium methoxide)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Detailed Step-by-Step Methodology:
-
Preparation of the Alkoxide: To a solution of 2-amino-4-hydroxyadamantane (1 equivalent) in an anhydrous polar aprotic solvent under an inert atmosphere, add a strong base (1.1-1.5 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-alkoxyadamantane derivative. The product can be converted to its hydrochloride salt for improved stability and handling.
Causality and Experimental Choices:
-
Strong Base: Necessary to deprotonate the hydroxyl group to form the more nucleophilic alkoxide. Sodium hydride is a common choice as it forms hydrogen gas as a byproduct, which is easily removed.
-
Anhydrous Conditions: Essential to prevent quenching of the strong base and the alkoxide intermediate.
-
Polar Aprotic Solvent: Solvents like THF and DMF are suitable for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion.
Protocol 3: Synthesis of 2-Amino-4-acyloxyadamantane Derivatives via Esterification
Esterification of the hydroxyl group allows for the introduction of a wide variety of acyl groups. This can be particularly interesting for creating prodrugs or for introducing moieties that mimic natural substrates of viral enzymes. Reaction with an acyl chloride in the presence of a base is a common and efficient method for ester formation.
Materials and Reagents:
-
2-Amino-4-hydroxyadamantane
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvents for extraction
-
Drying agent
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-amino-4-hydroxyadamantane (1 equivalent) and a tertiary amine base (1.5-2.0 equivalents) in an anhydrous aprotic solvent under an inert atmosphere. Cool the solution to 0 °C.
-
Acylation: Add the desired acyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-amino-4-acyloxyadamantane derivative.
Causality and Experimental Choices:
-
Tertiary Amine Base: Acts as a scavenger for the hydrochloric acid generated during the reaction, preventing protonation of the starting material and promoting the reaction.
-
Acyl Chloride: A highly reactive acylating agent that readily reacts with the hydroxyl group.
-
Anhydrous Aprotic Solvent: Prevents hydrolysis of the acyl chloride and provides a suitable medium for the reaction.
Protocol 4: Synthesis of Adamantane-spiro-oxazolidinone Derivatives
The synthesis of spiro-oxazolidinones from amino alcohols represents an intriguing approach to creating conformationally constrained and potentially bioactive molecules. This protocol outlines a potential route for the cyclization of 2-amino-4-hydroxyadamantane to form a novel spiro-oxazolidinone.
Materials and Reagents:
-
2-Amino-4-hydroxyadamantane
-
Phosgene equivalent (e.g., triphosgene, carbonyldiimidazole (CDI))
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
-
Aqueous work-up reagents
Detailed Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-amino-4-hydroxyadamantane (1 equivalent) and a base (2.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere and cool to 0 °C.
-
Cyclization: Slowly add a solution of a phosgene equivalent (e.g., triphosgene, 0.4 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the spiro-oxazolidinone.
-
Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Experimental Choices:
-
Phosgene Equivalent: Provides the carbonyl group for the formation of the oxazolidinone ring. Triphosgene and CDI are safer alternatives to phosgene gas.
-
Base: Neutralizes the acid generated during the reaction.
-
Intramolecular Cyclization: The proximity of the amino and hydroxyl groups on the rigid adamantane scaffold should favor the intramolecular cyclization to form the spirocyclic product.
Visualization of Synthetic Workflows
Caption: Synthetic pathways from 4-hydroxyadamantan-2-one.
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of novel 2,4-disubstituted adamantane derivatives from the versatile starting material, 4-hydroxyadamantan-2-one. By leveraging established synthetic methodologies and a rational design approach, researchers can efficiently generate a library of compounds for antiviral screening. The antiviral activity of these novel derivatives against a panel of viruses, including influenza A and coronaviruses, should be evaluated to establish structure-activity relationships. Further optimization of the lead compounds can then be pursued to enhance their potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of new and effective antiviral therapies.
References
- M. Chochkova, B. Stoykova, M. Angelova, H. Sbirkova-Dimitrova, B. Shivachev, Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. Molecules2025, 30, 1234.
- WO2006010362A1 - Amino adamantane derivatives, methods for the production and use thereof - Google Patents. (n.d.).
-
Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed. (n.d.). Retrieved from [Link]
-
New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed Central. (n.d.). Retrieved from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]
- CN102633659B - Method for synthesizing trans-4-amino-1-hydroxy adamantane hydrochloride - Google Patents. (n.d.).
-
Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of new spiro-steroids, II: steroid-17-spiro-oxazolidinones - PubMed. (n.d.). Retrieved from [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Antiviral activity of 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one on poliovirus - PubMed. (n.d.). Retrieved from [Link]
-
Highly efficient synthesis of steroid-17-spiro-5'-oxazolidine-2',4'-diones from 17-keto steroids. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer) - ResearchGate. (n.d.). Retrieved from [Link]
-
Esterification using Acid Chloride and Alcohol - YouTube. (n.d.). Retrieved from [Link]
- CN101735080A - Process for synthesizing trans-4-amino-1-adamantanol hydrochloride - Google Patents. (n.d.).
-
Discovery of novel aminoadamantane derivatives with potent anti-SARS-CoV-2 activity. (n.d.). Retrieved from [Link]
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esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved from [Link]
-
Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - Acta Naturae. (n.d.). Retrieved from [Link]
-
Simple and Economical Process for Producing Amantadine Hydrochloride - PMC - NIH. (n.d.). Retrieved from [Link]
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A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (n.d.). Retrieved from [Link]
-
Oxazolidinone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - YouTube. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols - PMC - NIH. (n.d.). Retrieved from [Link]
-
SAR of Adamantane Amines - Pharmacy 180. (n.d.). Retrieved from [Link]
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Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Potential Antiviral Action of Alkaloids - MDPI. (n.d.). Retrieved from [Link]
-
Aminoadamantanes with Persistent in Vitro Efficacy against H1N1 (2009) Influenza A - PMC. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved from [Link]
-
Synthesis of Lactone from Adamantane2-spiro-2'-oxirane | Request PDF. (n.d.). Retrieved from [Link]
-
Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Application Notes & Protocols: 4-Hydroxyadamantan-2-one as a Foundational Precursor for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Hydroxyadamantan-2-one (also known as 5-Hydroxyadamantan-2-one) as a pivotal precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will explore the unique physicochemical properties of the adamantane scaffold that impart desirable pharmacokinetic characteristics to drug molecules. The core of this guide presents a comprehensive, step-by-step protocol for the synthesis of a key API intermediate derived from a functionalized adamantane core, highlighting the causality behind experimental choices and providing a framework for process optimization.
Introduction: The Adamantane Scaffold in Modern Drug Design
Adamantane, a rigid, strain-free tricyclic hydrocarbon (C₁₀H₁₆), represents a unique structural motif in medicinal chemistry.[1] Its cage-like structure is not merely a steric placeholder; it is a "lipophilic bullet" that can significantly enhance the therapeutic profile of a drug candidate.[2] The incorporation of an adamantane moiety can improve a molecule's pharmacokinetic properties, such as increasing lipophilicity for better membrane permeability and providing metabolic stability by shielding adjacent functional groups from enzymatic degradation.[2][3]
4-Hydroxyadamantan-2-one (CAS: 20098-14-0) is a bifunctional derivative of adamantane, featuring both a ketone and a hydroxyl group. This dual functionality makes it an exceptionally versatile building block for constructing more complex molecular architectures, particularly the side chains of several modern APIs.[3] Its rigid framework ensures a precise and predictable three-dimensional orientation of these functional groups, which is critical for specific molecular recognition at biological targets.
Physicochemical Properties of 4-Hydroxyadamantan-2-one
The reliable use of any precursor in a multi-step synthesis demands a thorough understanding of its physical and chemical characteristics. High purity, typically exceeding 98%, is essential to prevent the introduction of impurities that could affect reaction yields and the final API's safety profile.[3]
| Property | Value | Source |
| CAS Number | 20098-14-0 | [3][4] |
| Molecular Formula | C₁₀H₁₄O₂ | [3] |
| Molecular Weight | 166.22 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in DMSO, Methanol | [4] |
Strategic Importance in API Synthesis: The Case of Gliptins
The adamantane scaffold is a hallmark of several highly successful drugs, including the dipeptidyl peptidase-IV (DPP-IV) inhibitors known as gliptins, which are used to treat type 2 diabetes.[5] Two prominent examples are Vildagliptin and Saxagliptin. The synthesis of these drugs involves the preparation of a key chiral amino alcohol side chain derived from adamantane.[1][6] For instance, the synthesis of Vildagliptin requires the intermediate 3-amino-1-adamantanol, while Saxagliptin synthesis involves (S)-N-Boc-3-hydroxyadamantylglycine.[7][8]
4-Hydroxyadamantan-2-one serves as a critical starting point or a close analogue for generating these highly functionalized adamantane cores. The ketone can be converted to an amine via reductive amination, and the hydroxyl group provides an additional vector for modification or can be the final required functionality.
The following diagram illustrates the strategic value of the adamantane core in drug design.
Caption: The role of the adamantane scaffold in enhancing drug properties.
Synthesis Protocols: From Adamantane to a Key API Intermediate
The synthesis of functionalized adamantanes like 4-Hydroxyadamantan-2-one often begins with the controlled oxidation of the parent adamantane hydrocarbon.[9] This initial functionalization is a critical step that opens the door to subsequent chemical modifications. Below, we outline a representative two-part protocol: the synthesis of a hydroxy-adamantanone precursor, followed by its conversion to a crucial amino-alcohol intermediate relevant to gliptin synthesis.
Part A: Synthesis of 1-Hydroxyadamantan-4-one via Catalytic Oxidation
This protocol is based on a single-step method that utilizes readily available reagents to introduce both hydroxyl and keto functionalities onto the adamantane core.[10] This process serves as an excellent model for the synthesis of 4-Hydroxyadamantan-2-one.
Workflow Diagram:
Caption: Synthetic workflow from adamantane to a protected amino-alcohol intermediate.
Experimental Protocol:
-
Reactor Setup: To a high-pressure stainless-steel reactor, add adamantane, carbon tetrachloride (CCl₄), water, and propionic acid amide.
-
Catalyst Addition: Add the tungsten catalyst, W(CO)₆. The molar ratio should be precisely controlled, for example: [W]:[Adamantane]:[CCl₄]:[Propionamide]:[H₂O] = 1:20:100:100:1000.[10]
-
Causality Note: Tungsten hexacarbonyl serves as a robust catalyst for the oxidative functionalization. The CCl₄/water system acts as the oxidizing medium under these conditions. The amide likely functions as a phase-transfer agent or co-solvent.
-
-
Reaction Conditions: Seal the reactor and heat to 150 °C with continuous stirring for 6 hours.[10] Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of adamantane.
-
Work-up and Isolation: After cooling the reactor to room temperature, vent any excess pressure. Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Hydroxyadamantan-4-one.
-
Self-Validation: The identity and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield for this type of reaction can be around 52%.[10]
-
Part B: Conversion to N-Boc-4-amino-1-adamantanol
This procedure illustrates the conversion of the keto-functionality to a protected amine, a common strategy in the synthesis of intermediates for drugs like Vildagliptin.[11][12]
Experimental Protocol:
-
Oxime Formation: Dissolve 1-Hydroxyadamantan-4-one in a mixture of ethanol and pyridine. Add hydroxylamine hydrochloride and stir the mixture at room temperature until Thin Layer Chromatography (TLC) indicates complete conversion of the ketone to the corresponding oxime.
-
Causality Note: The formation of an oxime is a standard and high-yielding method to convert a ketone into a functional group that can be readily reduced to a primary amine.
-
-
Reduction of the Oxime: After removing the solvent under vacuum, dissolve the crude oxime in a suitable solvent like methanol. Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Raney Nickel) portion-wise. Allow the reaction to proceed until the oxime is fully reduced to the amine.
-
Boc Protection: After quenching the reaction and performing an aqueous work-up, dissolve the crude 4-amino-1-adamantanol in a solvent such as tetrahydrofuran (THF). Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Stir at room temperature.
-
Causality Note: The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. It is stable under many reaction conditions but can be easily removed under acidic conditions, making it ideal for multi-step API synthesis.[13]
-
-
Purification: Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography to obtain the target intermediate, N-Boc-4-amino-1-adamantanol.
-
Self-Validation: Confirm the structure and purity via NMR and HPLC. The presence of the Boc group can be verified by the characteristic signal around 1.4 ppm in the ¹H NMR spectrum.
-
Conclusion and Future Perspectives
4-Hydroxyadamantan-2-one and its structural isomers are powerful and versatile precursors in the field of API synthesis. The inherent properties of the adamantane cage—rigidity, metabolic stability, and lipophilicity—make it a privileged scaffold for designing drugs with enhanced pharmacokinetic profiles. The protocols outlined herein provide a practical framework for the synthesis and functionalization of these key intermediates. As drug discovery continues to demand molecules with increasingly complex and specific properties, the strategic application of unique building blocks like 4-Hydroxyadamantan-2-one will remain a cornerstone of successful pharmaceutical development.
References
-
Wikipedia. Adamantane. [Link]
-
Qingdao Creative Bio-Chem Co., Ltd. Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. [Link]
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]
- Google Patents. RU2109727C1 - Method of synthesis of adamantane-2-one.
-
ResearchGate. A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin. [Link]
- Google Patents.
-
ResearchGate. An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. [Link]
-
ResearchGate. Unlocking therapeutic potential: the role of adamantane in drug discovery. [Link]
-
ResearchGate. (PDF) Oxidative functionalization of adamantanes (review). [Link]
-
MDPI. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. [Link]
-
ResearchGate. Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine. [Link]
-
PubMed Central. Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. [Link]
-
ResearchGate. (PDF) A facile method to synthesize vildagliptin. [Link]
-
PubChem. 4-Hydroxypentan-2-one. [Link]
-
ACS Publications. Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. [Link]
-
ResearchGate. Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System | Request PDF. [Link]
- Google Patents. RU2491270C2 - Method of producing 1-hydroxyadamantan-4-one.
- Google Patents.
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
China Academic Journals Electronic Publishing House. Synthesis of Vildagliptin. [Link]
-
Oriental Journal of Chemistry. An Efficient and Telescopic Process for Synthesis of Saxagliptin Hydrochloride. [Link]
- Google Patents. CN104326961A - Synthetic process of vildagliptin.
-
ResearchGate. Synthesis of (3-Hydroxyadamantan-1-yl)methanols. [Link]
-
Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
-
PubMed. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. [Link]
-
Filtron. Synthesis of Active Pharmaceutical Ingredient. [Link]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 5-Hydroxyadamantan-2-one CAS#: 20098-14-0 [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105669468A - Process for producing vildagliptin intermediate 3-amino-1-adamantanol - Google Patents [patents.google.com]
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Application Notes and Protocols: 4-Hydroxyadamantan-2-one as a Novel Organocatalyst for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Efficient Acylation and the Rise of Organocatalysis
Acylation is a cornerstone transformation in organic synthesis, fundamental to the construction of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of an acyl group can profoundly alter the biological activity, solubility, and stability of a molecule. While classic acylation methods often rely on stoichiometric activating agents or metal-based catalysts, the field of organocatalysis has emerged as a powerful, sustainable, and often more selective alternative.[1] Organocatalysts, small organic molecules, can facilitate chemical transformations through various activation modes, including covalent and non-covalent interactions.[1]
This application note introduces a novel and promising organocatalyst, 4-Hydroxyadamantan-2-one , for acylation reactions. The unique rigid, three-dimensional structure of the adamantane cage, combined with the strategic placement of a hydroxyl and a ketone functional group, offers intriguing possibilities for catalytic activity. This guide will delve into the mechanistic underpinnings of this catalysis, provide detailed protocols for its application, and explore its potential scope and limitations.
4-Hydroxyadamantan-2-one: A Catalyst by Design
The adamantane scaffold provides a robust and sterically defined framework.[2] The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting ketone functionality within the same molecule suggests a potential for bifunctional catalysis. This allows for the simultaneous activation of both the electrophilic acylating agent and the nucleophilic substrate.
Proposed Catalytic Cycle
The proposed catalytic cycle for the acylation of an alcohol using 4-Hydroxyadamantan-2-one is depicted below. The catalyst is believed to operate through a hydrogen-bonding network, activating the acylating agent (e.g., an anhydride) and the alcohol, thereby lowering the activation energy of the reaction.
Caption: Proposed catalytic cycle for the acylation of an alcohol.
Experimental Protocols
General Considerations
-
Reagent Purity: The purity of 4-Hydroxyadamantan-2-one, the acylating agent, and the substrate are crucial for optimal results. It is recommended to use reagents of high purity (>98%).
-
Solvent: Anhydrous solvents are recommended to prevent hydrolysis of the acylating agent. Dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally suitable.
-
Atmosphere: While not strictly necessary for all substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for sensitive substrates or prolonged reaction times.
Protocol 1: Acylation of a Primary Alcohol
This protocol describes a general procedure for the acylation of a primary alcohol with acetic anhydride, catalyzed by 4-Hydroxyadamantan-2-one.
Materials:
-
Primary alcohol (1.0 mmol)
-
Acetic anhydride (1.2 mmol)
-
4-Hydroxyadamantan-2-one (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (DCM, 5 mL)
-
Triethylamine (1.5 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 mmol), 4-Hydroxyadamantan-2-one (0.1 mmol), and anhydrous DCM (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Protocol 2: Acylation of a Primary Amine
This protocol provides a general method for the acylation of a primary amine with benzoyl chloride, catalyzed by 4-Hydroxyadamantan-2-one.
Materials:
-
Primary amine (1.0 mmol)
-
Benzoyl chloride (1.1 mmol)
-
4-Hydroxyadamantan-2-one (0.1 mmol, 10 mol%)
-
Anhydrous acetonitrile (MeCN, 5 mL)
-
Pyridine (1.5 mmol)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 mmol) and 4-Hydroxyadamantan-2-one (0.1 mmol) in anhydrous MeCN (5 mL).
-
Add pyridine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of benzoyl chloride (1.1 mmol) in anhydrous MeCN (1 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, add water (10 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure amide.
Data Presentation: Substrate Scope and Efficiency
The following table summarizes the hypothetical performance of 4-Hydroxyadamantan-2-one as a catalyst in the acylation of various alcohols and amines.
| Entry | Substrate | Acylating Agent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | Acetic anhydride | 10 | 4 | 92 |
| 2 | 1-Octanol | Acetic anhydride | 10 | 6 | 88 |
| 3 | Cyclohexanol | Acetic anhydride | 10 | 12 | 75 |
| 4 | Aniline | Benzoyl chloride | 10 | 2 | 95 |
| 5 | Benzylamine | Benzoyl chloride | 10 | 3 | 91 |
| 6 | tert-Butanol | Acetic anhydride | 10 | 24 | <5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes.
Experimental Workflow Visualization
Caption: A generalized workflow for acylation reactions.
Troubleshooting and Mechanistic Insights
-
Low Yields: If low yields are observed, consider increasing the catalyst loading to 15-20 mol%. Ensure that the reagents and solvent are anhydrous. For sterically hindered substrates, a higher reaction temperature and longer reaction time may be necessary.
-
Side Reactions: The formation of byproducts may indicate that the reaction temperature is too high or that the acylating agent is too reactive for the substrate. A slower addition of the acylating agent at a lower temperature can mitigate these issues.
-
Causality behind Experimental Choices:
-
Base: The use of a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the acidic byproduct of the reaction (e.g., carboxylic acid or HCl), which can otherwise inhibit the catalyst or lead to side reactions.
-
Solvent Choice: The choice of an aprotic solvent is critical to prevent the deactivation of the acylating agent. The polarity of the solvent can also influence the reaction rate.
-
Temperature Control: Initial cooling to 0 °C during the addition of the acylating agent helps to control the initial exothermic reaction and minimize the formation of byproducts.
-
Conclusion and Future Outlook
4-Hydroxyadamantan-2-one presents itself as a potentially effective and versatile organocatalyst for acylation reactions. Its rigid scaffold and bifunctional nature are hypothesized to enable efficient activation of both the nucleophile and the electrophile. The mild reaction conditions and simple experimental procedures make this catalyst an attractive candidate for various synthetic applications, including in the complex settings of drug discovery and development.
Further research is warranted to fully elucidate the catalytic mechanism, expand the substrate scope, and explore the potential for enantioselective acylation by employing chiral derivatives of the adamantane catalyst. The principles outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this novel catalytic system.
References
-
Yang, H.-B., Feceu, A., & Martin, D. B. C. (2020). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
-
Wikipedia. (2024). Adamantane. In Wikipedia. [Link]
-
MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. [Link]
Sources
Synthesis of 11β-HSD1 Inhibitors from Adamantane Precursors: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors derived from adamantane precursors. The unique lipophilic and rigid structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry, offering a robust anchor for designing potent and selective inhibitors of 11β-HSD1.
Introduction: The Therapeutic Rationale for 11β-HSD1 Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor regulation of glucocorticoid hormones.[1] It primarily functions as an NADPH-dependent reductase, catalyzing the conversion of inactive cortisone to the active glucocorticoid, cortisol, within key metabolic tissues such as the liver and adipose tissue.[1][2] This localized amplification of cortisol action has been implicated in the pathophysiology of numerous metabolic disorders.[3] Consequently, the selective inhibition of 11β-HSD1 presents a promising therapeutic strategy for conditions like type 2 diabetes, obesity, and metabolic syndrome.[4]
A crucial aspect of developing 11β-HSD1 inhibitors is ensuring selectivity over the isoform 11β-HSD2. While 11β-HSD1 activates glucocorticoids, 11β-HSD2 inactivates cortisol to cortisone and is vital for protecting the mineralocorticoid receptor from illicit occupation by cortisol.[2] Inhibition of 11β-HSD2 can lead to serious side effects, including hypertension. Therefore, the design and synthesis of selective 11β-HSD1 inhibitors are paramount.
The adamantane moiety has emerged as a key pharmacophore in many potent and selective 11β-HSD1 inhibitors due to its bulky, lipophilic nature, which allows for favorable interactions within the hydrophobic pockets of the enzyme's active site.[5] This guide will detail the synthesis of several classes of adamantane-based 11β-HSD1 inhibitors, providing step-by-step protocols and the underlying chemical principles.
The Mechanism of 11β-HSD1 Catalysis
Understanding the mechanism of 11β-HSD1 is fundamental to inhibitor design. The enzyme is located in the lumen of the endoplasmic reticulum and its reductase activity is dependent on the cofactor NADPH, which is supplied by the enzyme hexose-6-phosphate dehydrogenase (H6PDH) within the ER lumen.[1][6] 11β-HSD1 catalyzes the transfer of a hydride from NADPH to the C11-keto group of cortisone, reducing it to the corresponding hydroxyl group to form cortisol.[2]
Caption: Mechanism of 11β-HSD1 action in the ER lumen.
General Synthetic Strategies for Adamantane-Based 11β-HSD1 Inhibitors
The synthesis of adamantane-containing 11β-HSD1 inhibitors typically begins with a functionalized adamantane precursor. A common and versatile starting material is adamantane-1-carboxylic acid , which can be readily converted into key intermediates such as adamantane-1-carbohydrazide . This hydrazide serves as a crucial building block for introducing the adamantane scaffold onto various heterocyclic systems known to exhibit 11β-HSD1 inhibitory activity.
This guide will focus on the synthesis of three prominent classes of adamantane-based 11β-HSD1 inhibitors:
-
Adamantane-linked Thiazolones
-
Adamantane-linked Triazoles
-
Adamantyl Ethanone Derivatives
Protocols
Part 1: Synthesis of Key Adamantane Precursors
A reliable supply of high-purity adamantane precursors is essential for the successful synthesis of the target inhibitors. The following protocols detail the preparation of two key starting materials.
Protocol 1.1: Synthesis of Methyl Adamantane-1-Carboxylate
This protocol describes the esterification of adamantane-1-carboxylic acid to its corresponding methyl ester.
-
Materials:
-
Adamantane-1-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Absolute Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask, add adamantane-1-carboxylic acid (5.0 g, 27.7 mmol).
-
Add methanol (50 mL) and concentrated sulfuric acid (5.1 mL, 9.2 g) to the flask.
-
Stir the mixture and heat to reflux for 4 hours.
-
After cooling to room temperature, carefully neutralize the mixture to pH 7-8 with 10% aqueous NaHCO₃ solution.
-
Add 200 mL of ice-cold water to the mixture.
-
The product may precipitate as a white solid. If an oil forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
If a solid precipitates, filter the product and wash with cold water.
-
Recrystallize the crude product from absolute ethanol to yield white, needle-shaped crystals of Methyl Adamantane-1-Carboxylate.
-
-
Characterization:
-
Yield: ~88%
-
Appearance: White crystalline solid
-
Melting Point: ~37 °C
-
Protocol 1.2: Synthesis of Adamantane-1-Carbohydrazide
This protocol details the conversion of the methyl ester to the crucial hydrazide intermediate.
-
Materials:
-
Methyl Adamantane-1-Carboxylate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve Methyl Adamantane-1-Carboxylate (4.0 g, 20.6 mmol) in ethanol (18 mL).
-
Add 80% hydrazine hydrate solution (25 mL).
-
Reflux the reaction mixture for 15 hours.
-
After cooling, pour the reaction mixture into 200 mL of cold water.
-
A white precipitate will form. Filter the solid and wash thoroughly with ice-cold water.
-
Dry the solid to obtain Adamantane-1-Carbohydrazide.
-
-
Characterization:
-
Yield: ~89%
-
Appearance: Opalescent, scaly solid
-
Melting Point: ~148 °C
-
FTIR (cm⁻¹): 3332, 3278 (N-H stretching), 2912 (C-H stretching)
-
Part 2: Synthesis of Adamantane-Linked 1,2,4-Triazole Inhibitors
This class of inhibitors has shown significant potency. The following protocol is a general procedure for their synthesis starting from adamantane-1-carbohydrazide.
Protocol 2.1: Synthesis of Adamantane-Linked 1,2,4-Triazole Derivatives
Caption: Workflow for the synthesis of adamantane-linked triazoles.
-
Step 1: Synthesis of the Thiosemicarbazide Analogue
-
Materials: Adamantane-1-carbohydrazide, Phenyl isothiocyanate, Ethanol.
-
Procedure:
-
Dissolve adamantane-1-carbohydrazide in ethanol in a round-bottom flask.
-
Add an equimolar amount of phenyl isothiocyanate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the thiosemicarbazide analogue.
-
-
-
Step 2: Cyclization to the Triazole Analogue
-
Materials: Thiosemicarbazide analogue, Sodium Hydroxide solution.
-
Procedure:
-
Suspend the thiosemicarbazide analogue in an aqueous sodium hydroxide solution (e.g., 2M).
-
Reflux the mixture for 4-8 hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the triazole product.
-
Filter the solid, wash with water, and dry.
-
-
-
Step 3: Alkylation to the Final Inhibitor
-
Materials: Triazole analogue, substituted benzyl halide (e.g., 4-nitrobenzyl bromide), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the triazole analogue in DMF in a round-bottom flask.
-
Add potassium carbonate (as a base) and the desired alkylating agent.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure adamantane-linked 1,2,4-triazole inhibitor.
-
-
-
Characterization:
-
The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
-
Part 3: Synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Inhibitors
This class of compounds represents another important scaffold for 11β-HSD1 inhibition.
Protocol 3.1: Synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives
-
Step 1: Synthesis of 1-(Adamantan-1-yl)thiourea
-
Materials: Adamantan-1-amine, Phenyl isothiocyanate, Ethanol.
-
Procedure:
-
React adamantan-1-amine with phenyl isothiocyanate in ethanol under reflux for 4 hours to yield 1-(adamantan-1-yl)-3-phenylthiourea.
-
Alternatively, other isothiocyanates can be used to generate different thiourea precursors.
-
-
-
Step 2: Condensation to form the Thiazolone Ring
-
Materials: 1-(Adamantan-1-yl)thiourea, appropriate 2-bromo ester, Chloroform or Sodium Methoxide in Methanol.
-
Procedure:
-
The reaction conditions depend on the substituent on the 2-bromo ester.
-
For simple alkyl substituents: React 1-(adamantan-1-yl)thiourea with the 2-bromo ester in chloroform at room temperature. The reaction may take several hours to days.
-
For branched or less reactive substituents: Heat the reactants under reflux in an alkaline medium (e.g., sodium methoxide in methanol).
-
After the reaction is complete, neutralize the mixture if necessary, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivative.
-
-
-
Characterization:
-
Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry. For example, in the ¹H NMR spectra, the adamantane protons typically appear as multiplets between δ 1.65–2.17 ppm. The thiazole CH proton usually appears as a singlet between δ 5.78–6.04 ppm.[7] In the ¹³C NMR spectra, the adamantane carbons show characteristic peaks between δ 29.64–54.19 ppm, while the thiazole ring carbons (C2, C4, C5) appear at approximately δ 158-160, 148-150, and 96-99 ppm, respectively.[7]
-
Part 4: Synthesis of Adamantyl Ethanone Pyridyl Inhibitors
This class of inhibitors features an ethanone linker between the adamantane moiety and a pyridyl ring.
Protocol 4.1: Synthesis of Adamantyl Ethanone Pyridyl Ethers
-
Materials: 1-Adamantyl bromomethyl ketone, appropriate hydroxypyridine, Potassium Carbonate (K₂CO₃), Acetone.
-
Procedure:
-
Prepare a suspension of K₂CO₃ (2 equivalents) in acetone.
-
Add the hydroxypyridine (1 equivalent), followed by 1-adamantyl bromomethyl ketone (1 equivalent).
-
Stir the mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the adamantyl ethanone pyridyl ether.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Notes: In Vitro Evaluation of 11β-HSD1 Inhibitory Activity
Once synthesized, the adamantane derivatives must be evaluated for their ability to inhibit 11β-HSD1 and for their selectivity over 11β-HSD2.
Protocol 5.1: In Vitro 11β-HSD1 Inhibition Assay
This protocol describes a common method for assessing the inhibitory potency of the synthesized compounds using human liver microsomes as the enzyme source.
-
Materials:
-
Synthesized adamantane derivatives
-
Human liver microsomes (source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
18β-glycyrrhetinic acid (positive control inhibitor)
-
DMSO
-
96-well microplates
-
Cortisol ELISA kit
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microplate, add the following in order:
-
Phosphate buffer (60 µL)
-
Test compound solution (10 µL, dissolved in 1% DMSO/water to achieve the desired final concentration)
-
Human liver microsomes (10 µL, diluted in PBS)
-
A solution of cortisone and NADPH (20 µL, to achieve final concentrations of ~200 nM and ~2 µM, respectively).
-
-
The final volume in each well should be 100 µL.
-
Incubate the plate at 37 °C for 2.5 hours.
-
Stop the reaction by adding a solution of a known inhibitor, such as 18β-glycyrrhetinic acid.
-
Quantify the amount of cortisol produced using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 5.2: 11β-HSD2 Selectivity Assay
To assess selectivity, a similar assay is performed using a source of 11β-HSD2 (e.g., human kidney microsomes or recombinant enzyme) and the appropriate substrate and cofactor (cortisol and NAD⁺). The IC₅₀ value for 11β-HSD2 inhibition is then determined and compared to the 11β-HSD1 IC₅₀ value to calculate the selectivity index.
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
| Compound Class | Representative Compound | 11β-HSD1 IC₅₀ (nM) | 11β-HSD2 IC₅₀ (nM) | Selectivity Index (HSD2/HSD1) |
| Adamantyl Triazole | Merck Compound | 5 | >1000 | >200 |
| Adamantyl Thiazolone | Compound 3i | 310 | >10000 | >32 |
| Adamantyl Ethanone Pyridyl | Lead Compound | 34-48 | >10000 | >208-294 |
Note: The IC₅₀ values presented are representative examples from the literature and may vary depending on the specific assay conditions.[2][4][8]
A high selectivity index is desirable, indicating that the compound is significantly more potent at inhibiting 11β-HSD1 than 11β-HSD2.
Conclusion
This guide has provided a detailed framework for the synthesis and evaluation of adamantane-based 11β-HSD1 inhibitors. The protocols outlined herein, from the preparation of key precursors to the final biological assays, offer a solid foundation for researchers in the field of drug discovery. The inherent properties of the adamantane scaffold, combined with versatile synthetic routes to various heterocyclic systems, continue to make it a valuable component in the design of novel therapeutics for metabolic diseases.
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Application Notes and Protocols for Biocatalytic Functionalization of Adamantane Structures
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Adamantane Scaffold and the Biocatalytic Imperative
The adamantane moiety, a rigid, lipophilic, and thermodynamically stable tricycle-alkane, is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure imparts desirable pharmacokinetic properties, such as improved metabolic stability and enhanced binding affinity, to drug candidates. Consequently, adamantane-containing drugs are utilized in a range of therapeutic areas, including antiviral (Amantadine), anti-diabetic (Vildagliptin), and neuroprotective (Memantine) agents. However, the inert nature of adamantane's C-H bonds presents a significant challenge for traditional chemical functionalization, often requiring harsh reaction conditions that lack selectivity and are environmentally taxing.
Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite regio- and stereoselectivity for the functionalization of non-activated C-H bonds under mild, aqueous conditions.[1] This guide provides an in-depth exploration of biocatalytic strategies for adamantane functionalization, focusing on practical, field-proven protocols for hydroxylation, amination, and halogenation. We will delve into the causality behind experimental choices, present self-validating protocols, and showcase the power of directed evolution to tailor enzyme activity for specific applications.
I. Biocatalytic Hydroxylation: Harnessing the Power of Cytochrome P450s
Cytochrome P450 monooxygenases (P450s) are heme-containing enzymes renowned for their ability to catalyze the oxidation of a vast array of substrates, including the challenging C-H bonds of alkanes.[2] For adamantane functionalization, P450s, particularly the well-characterized and highly engineerable Cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, are the biocatalysts of choice.[3][4] The use of whole-cell biocatalysts, typically Escherichia coli expressing the P450 enzyme, is often preferred as it circumvents the need for costly cofactor (NADPH) addition and purification of the enzyme.[5][6][7]
Mechanism of P450-Catalyzed Hydroxylation
The catalytic cycle of P450s involves the activation of molecular oxygen to generate a highly reactive iron(IV)-oxo species, which is responsible for abstracting a hydrogen atom from the substrate, followed by a radical rebound mechanism to form the hydroxylated product.
Protocol 1: Whole-Cell Biocatalytic Hydroxylation of Adamantane using Engineered E. coli
This protocol details the hydroxylation of adamantane at the tertiary (C1) position using E. coli whole cells expressing a variant of CYP102A1.
Rationale: The use of a whole-cell system provides a cost-effective and scalable approach by utilizing the host's cellular machinery for enzyme production and cofactor regeneration. Engineered CYP102A1 variants are employed to enhance activity and selectivity towards non-natural substrates like adamantane.[8]
Diagram: Whole-Cell Biocatalytic Hydroxylation Workflow
Caption: Workflow for whole-cell biocatalytic hydroxylation of adamantane.
Step-by-Step Methodology:
-
Biocatalyst Preparation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3) or C41(DE3)) with a plasmid encoding the desired CYP102A1 variant.[5][9]
-
Inoculate a 50 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth medium with the overnight culture and grow at 37°C with vigorous shaking (250 rpm) to an OD600 of 0.6-0.8.[10]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM and δ-aminolevulinic acid (δ-ALA) to 0.5 mM.[9] Continue to culture at a lower temperature (e.g., 28-30°C) for 16-24 hours.[9][10]
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[6]
-
Wash the cell pellet twice with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and resuspend in the same buffer.[6]
-
-
Biotransformation:
-
In a baffled flask, resuspend the washed E. coli cells in fresh potassium phosphate buffer (100 mM, pH 7.4) to a final OD600 of 10-50.
-
Add adamantane (dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol) to a final concentration of 1-10 mM.
-
Add a carbon source, such as glucose (e.g., 1-2% w/v), to provide the necessary reducing equivalents (NADPH) for the P450 catalytic cycle.
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 220 rpm) for 12-48 hours.[11]
-
-
Product Extraction and Analysis:
-
Extract the reaction mixture with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.[11]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine conversion and product identity.[12][13]
-
Self-Validation and Expected Outcomes:
-
Negative Control: A reaction with E. coli cells not expressing the P450 enzyme should show no adamantanol formation.
-
Positive Control: A reaction with a known substrate of the P450 variant can be run in parallel to confirm enzyme activity.
-
Expected Product: The primary product should be 1-adamantanol, with high regioselectivity for the tertiary C-H bonds. The selectivity can be confirmed by comparing the GC-MS fragmentation pattern with an authentic standard.
II. Biocatalytic Amination: A Gateway to Chiral Adamantylamines
The introduction of an amino group into the adamantane scaffold is of high value for the synthesis of pharmaceuticals. Biocatalytic reductive amination offers a green and efficient route to chiral amines.[14] This is often achieved using reductive aminases (RedAms) or a cascade of enzymes, such as an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH).[15]
Enzymatic Cascade for Reductive Amination
A powerful strategy involves a two-step cascade. First, a P450 monooxygenase hydroxylates adamantane to adamantanone. Subsequently, a reductive aminase converts the ketone to the corresponding amine in the presence of an amine donor and a reducing agent.
Protocol 2: Two-Step, One-Pot Biocatalytic Amination of Adamantane
This protocol describes the conversion of adamantane to 1-aminoadamantane through a chemoenzymatic cascade.
Rationale: This one-pot cascade leverages the selectivity of a P450 for the initial oxidation, followed by the stereoselective amination catalyzed by a reductive aminase, minimizing intermediate purification steps.
Diagram: Reductive Amination Cascade
Caption: Enzymatic cascade for the amination of adamantane.
Step-by-Step Methodology:
-
Hydroxylation Step (as in Protocol 1):
-
Perform the whole-cell biocatalytic hydroxylation of adamantane as described in Protocol 1 to generate adamantanone.
-
-
Reductive Amination Step:
-
To the reaction mixture containing adamantanone, add the purified reductive aminase (or a whole-cell biocatalyst expressing it).
-
Add an amine source, such as ammonium chloride or an alkylamine, in excess.[15]
-
Ensure a cofactor regeneration system is in place. For many reductive aminases, this involves adding NAD(P)H and a glucose dehydrogenase/glucose system or a formate dehydrogenase/formate system.[16]
-
Adjust the pH of the reaction mixture to the optimal pH for the reductive aminase (often slightly alkaline, e.g., pH 8.0-9.0).[16]
-
Continue the incubation at a suitable temperature (e.g., 30°C) for another 24-48 hours.
-
-
Product Extraction and Analysis:
-
After the reaction, basify the mixture to pH > 10 with NaOH to ensure the amine product is in its free base form.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry and concentrate the organic phase.
-
Analyze the product by GC-MS or HPLC. Chiral HPLC can be used to determine the enantiomeric excess (ee) if a chiral amine is produced.
-
Self-Validation and Expected Outcomes:
-
Control Reactions: Reactions lacking the reductive aminase or the amine donor should not produce the aminated product.
-
Expected Product: The primary product will be the corresponding adamantylamine. The stereoselectivity will depend on the specific reductive aminase used.
III. Biocatalytic Halogenation: Precision Halogen Insertion
Halogenated organic compounds are crucial in drug discovery and as synthetic intermediates.[17] Non-heme iron halogenases are a class of enzymes that can catalyze the selective halogenation of C-H bonds, offering a green alternative to traditional halogenation methods that often lack selectivity.[17]
Mechanism of Non-Heme Iron Halogenases
These enzymes utilize a high-spin iron(IV)-oxo species to abstract a hydrogen atom from the substrate, generating a substrate radical. This is followed by a radical rebound with a halide ligand coordinated to the iron center to yield the halogenated product.
Protocol 3: In Vitro Enzymatic Halogenation of Adamantane
This protocol outlines the halogenation of adamantane using a purified non-heme iron halogenase.
Rationale: An in vitro setup with a purified enzyme allows for precise control over reaction conditions and a clearer understanding of the enzyme's catalytic parameters.
Diagram: Enzymatic Halogenation Workflow
Caption: Workflow for in vitro enzymatic halogenation of adamantane.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Express and purify the non-heme iron halogenase from a suitable host system (e.g., E. coli).
-
-
Reaction Setup:
-
In a reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing the necessary co-substrates: α-ketoglutarate and a source of ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O).
-
Add the purified halogenase to the reaction mixture.
-
Add adamantane, dissolved in a minimal amount of a suitable solvent.
-
Add a halide salt (e.g., NaCl or NaBr) to provide the halogen atom.
-
Initiate the reaction by introducing oxygen (e.g., by vigorous shaking in an air atmosphere) or, for some systems, by adding a peroxide.
-
-
Reaction and Analysis:
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS.
-
After the desired conversion is reached, quench the reaction (e.g., by adding a strong acid or a chelating agent).
-
Extract the product with an organic solvent, dry, and concentrate for analysis.
-
Self-Validation and Expected Outcomes:
-
Control Reactions: Reactions lacking the enzyme, iron, α-ketoglutarate, or the halide salt should not yield the halogenated product.
-
Expected Product: The formation of the corresponding halo-adamantane, with regioselectivity dictated by the enzyme's active site.
IV. Case Study: Directed Evolution of CYP102A1 for Enhanced Adamantane Hydroxylation
Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, altered substrate specificity, and improved stability.[3]
Objective: To evolve a CYP102A1 variant with increased activity and altered regioselectivity for the hydroxylation of adamantane.
Diagram: Directed Evolution Workflow
Caption: A typical directed evolution cycle for engineering enzymes.
Workflow:
-
Library Generation: A library of CYP102A1 mutants is created using methods like error-prone PCR, which introduces random mutations into the gene.
-
Screening: The mutant library is expressed in E. coli and screened for improved adamantane hydroxylation activity. A high-throughput screen is crucial for this step. For P450s, a common method involves using colorimetric assays that detect NADPH consumption.
-
Selection and Characterization: Variants showing improved performance are selected, and the mutations are identified by DNA sequencing. The improved enzymes are then purified and characterized in more detail to quantify the improvements in catalytic efficiency and regioselectivity.
-
Iteration: The best variants from one round serve as the templates for the next round of mutagenesis and screening, leading to a cumulative improvement in the desired properties.
Hypothetical Outcome: Through several rounds of directed evolution, a CYP102A1 variant could be generated with a significantly higher turnover rate for adamantane hydroxylation and a shift in regioselectivity from the tertiary to a secondary position, a feat that is extremely challenging to achieve with traditional chemical methods.
V. Data Summary and Comparison
The following table summarizes the key performance indicators for different biocatalytic approaches to adamantane functionalization, highlighting the advantages of enzymatic methods in terms of selectivity.
| Biocatalytic Approach | Enzyme Class | Typical Substrate | Key Product(s) | Selectivity | Yield (Approx.) | Reference |
| Hydroxylation | Cytochrome P450 (e.g., CYP102A1 variants) | Adamantane | 1-Adamantanol, 2-Adamantanol | High (>90% for a specific position) | 10-35% (can be improved with optimization) | [1] |
| Amination | Reductive Aminase / Amine Dehydrogenase | Adamantanone | 1-Aminoadamantane | High (often >95% ee for chiral amines) | Varies with system (up to 97% conversion reported for other ketones) | [14][16] |
| Halogenation | Non-heme Iron Halogenase | Adamantane | 1-Haloadamantane | High regioselectivity | Moderate | [17] |
VI. Conclusion and Future Outlook
Biocatalytic methods offer a highly selective, efficient, and environmentally benign approach to the functionalization of the challenging adamantane scaffold. The protocols and strategies outlined in this guide provide a solid foundation for researchers to implement these powerful techniques in their own laboratories. The continued discovery of novel enzymes from diverse environments and the rapid advancements in protein engineering, particularly through directed evolution, promise to further expand the biocatalytic toolbox for creating novel adamantane derivatives for applications in drug discovery and beyond.
VII. References
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- 11. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 17. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Hydroxyadamantan-2-one in the Synthesis of Advanced Materials and Pharmaceutical Intermediates
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 4-Hydroxyadamantan-2-one as a versatile chemical building block. Its unique molecular architecture, characterized by a rigid, three-dimensional adamantane cage functionalized with both a hydroxyl and a ketone group, offers unparalleled opportunities for creating high-performance polymers, advanced coatings, and complex pharmaceutical intermediates.[1] This document moves beyond theoretical discussions to provide field-proven, step-by-step methodologies, explaining the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Strategic Value of the Adamantane Scaffold
Adamantane, the smallest unit of a diamond crystal lattice, is a highly symmetrical and rigid polycyclic alkane.[2] Its derivatives have become indispensable in medicinal chemistry and materials science.[2][3][4] The adamantane moiety, when incorporated into a larger molecule, imparts several desirable characteristics:
-
Enhanced Lipophilicity: The bulky, hydrocarbon-rich structure significantly increases lipophilicity, which can improve the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability.[1][5]
-
Thermal and Chemical Stability: The strain-free, cage-like structure is exceptionally stable, contributing to the durability and high thermal resistance of polymers and coatings.[6]
-
Defined Three-Dimensional Geometry: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage acts as a rigid, tetrahedral scaffold, allowing for precise spatial orientation of functional groups—a critical feature in rational drug design and the construction of ordered materials.[7][8]
4-Hydroxyadamantan-2-one (also known as 5-Hydroxyadamantan-2-one) is a particularly valuable derivative.[1] Its bifunctional nature—a reactive ketone and a nucleophilic hydroxyl group—provides two orthogonal points for chemical modification, making it a powerful precursor for creating a diverse range of complex molecules.
Physicochemical Properties and Handling
Sourcing high-purity 4-Hydroxyadamantan-2-one is critical for reproducible results in both research and development.
| Property | Value | Source |
| CAS Number | 20098-14-0 | [1][9] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][10] |
| Molecular Weight | 166.22 g/mol | [1][10] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% recommended for synthesis | [1] |
| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, Acetone); poorly soluble in water. | [2] |
| Storage | Store in a cool, dry place away from oxidizing agents. | General Lab Practice |
Application in Advanced Polymer Synthesis for Photoresist Technology
The adamantane framework is widely used in the formulation of photoresists for advanced lithography (e.g., ArF, EUV) due to its high plasma-etch resistance.[11][12] The rigid structure contributes to a high glass transition temperature (T_g), preventing pattern deformation during thermal processing steps.
This section provides a protocol to synthesize a polyacrylate homopolymer incorporating the 4-Hydroxyadamantan-2-one moiety. The hydroxyl group is first converted to a polymerizable methacrylate group.
Protocol 1: Synthesis of an Adamantane-Containing Polyacrylate
Part A: Synthesis of 4-Oxoadamantan-1-yl Methacrylate Monomer
This step involves the esterification of the hydroxyl group on 4-Hydroxyadamantan-2-one with methacryloyl chloride. The ketone is intentionally left unprotected as it does not interfere with this reaction under the specified conditions.
-
Materials:
-
4-Hydroxyadamantan-2-one (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-Hydroxyadamantan-2-one in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (TEA) dropwise to the solution. TEA acts as a base to neutralize the HCl byproduct of the esterification, driving the reaction to completion.
-
Slowly add methacryloyl chloride dropwise to the stirred solution. Maintain the temperature at 0 °C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monomer.
-
Purify the monomer via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure 4-oxoadamantan-1-yl methacrylate.
-
Part B: Free Radical Polymerization of the Monomer
-
Materials:
-
4-Oxoadamantan-1-yl methacrylate monomer (from Part A)
-
Azobisisobutyronitrile (AIBN) (1-2 mol% relative to monomer)
-
Anhydrous toluene or anisole
-
-
Procedure:
-
Dissolve the adamantane methacrylate monomer and AIBN in anhydrous toluene in a Schlenk flask. AIBN is a common thermal initiator that generates free radicals upon heating.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution. Oxygen is a radical scavenger and will inhibit polymerization.
-
After degassing, backfill the flask with nitrogen or argon and heat the reaction mixture to 65-70 °C with vigorous stirring.
-
Allow the polymerization to proceed for 12-24 hours. The solution will become noticeably more viscous.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.
-
Collect the white polymer precipitate by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of an adamantane-based polyacrylate.
Application as a Key Intermediate in Drug Development
The adamantane scaffold is a privileged structure in medicinal chemistry, found in approved drugs for treating viral diseases and neurological disorders.[2][4][13] 4-Hydroxyadamantan-2-one serves as an excellent starting point for creating more complex, biologically active molecules due to its dual reactive sites. The following protocol details a reductive amination reaction, a cornerstone of medicinal chemistry, to convert the ketone into a secondary amine while preserving the hydroxyl group.
Protocol 2: Synthesis of 2-(Benzylamino)adamantan-4-ol
This procedure exemplifies the selective transformation of one functional group while the other remains intact, showcasing the compound's utility as a versatile intermediate.
-
Materials:
-
4-Hydroxyadamantan-2-one (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of 4-Hydroxyadamantan-2-one in DCE, add benzylamine followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of an intermediate iminium ion, which is crucial for the reduction step.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in portions. NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the iminium intermediate. Its use avoids the need for pH control often required with other hydrides like sodium cyanoborohydride.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel) or recrystallization to yield the desired 2-(benzylamino)adamantan-4-ol. This product can then be subjected to further functionalization, such as debenzylation to reveal the primary amine, or modification of the hydroxyl group.
-
Synthetic Pathway Diagram
Caption: Reductive amination pathway of 4-Hydroxyadamantan-2-one.
References
-
Adamantane - Wikipedia. [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - MDPI. [Link]
-
Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry | Request PDF - ResearchGate. [Link]
-
4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one - Organic Syntheses Procedure. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC. [Link]
- RU2109727C1 - Method of synthesis of adamantane-2-one - Google P
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Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. [Link]
-
4-Hydroxypentan-2-one | C5H10O2 | CID 20112 - PubChem. [Link]
-
Reaction of Adamantan-2-one with Acetonitrile in Basic Media - ResearchGate. [Link]
-
Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. [Link]
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC - NIH. [Link]
-
4(a)-Hydroxyadamantan-2-one - the NIST WebBook. [Link]
-
Synthesis and Characterization of New Adamantane-Based Polyimides - ACS Publications. [Link]
-
Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies - PubMed Central. [Link]
-
Functionalized adamantane: Building blocks for nanostructure self-assembly - SciSpace. [Link]
- CN101671287A - Adamantane derivative and photosensitive material for photoresist - Google P
-
Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. [Link]
-
Precise synthesis of high T g adamantane-containing polystyrene derivatives via anionic polymerization - Polymer Chemistry (RSC Publishing). [Link]
-
Evaluation of adamantane derivatives for chemically amplified resist - A comparison between ArF, EUV and EB exposures - ResearchGate. [Link]
-
SECTION 099600 - HIGH-PERFORMANCE COATINGS - CU Anschutz. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. [Link]
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The Science Behind High Performance Coatings. [Link]
-
Synthesis of noradamantane building blocks - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
A novel dual-tone molecular glass resist based on adamantane derivatives for electron beam lithography - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
4-hydroxy-4-methyl-2-pentanone - NMPPDB. [Link]
- WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google P
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Well-defined 4-arm stars with hydroxy-terminated polyethylene, polyethylene-b-polycaprolactone and polyethylene-b-(polymethyl methacrylate)2 arms - Polymer Chemistry (RSC Publishing). [Link]
-
Recent Advances in Positive Photoresists: Mechanisms and Fabrication - Semantic Scholar. [Link]
-
Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional Materials - Hilaris Publisher. [Link]
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- 12. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Grignard Reaction with 2-Adamantanone
<-3>
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on conducting the Grignard reaction with 2-adamantanone. The protocol details the synthesis of 2-alkyl-2-adamantanols, a class of tertiary alcohols with significant potential in medicinal chemistry and materials science due to the unique steric and electronic properties of the adamantane cage. This guide emphasizes experimental causality, safety, and reproducibility, supported by authoritative references and visual aids.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group, such as that in a ketone, to produce an alcohol.[1][2][3] When applied to 2-adamantanone, a rigid, sterically hindered ketone, the Grignard reaction provides access to a range of 2-substituted-2-adamantanols. These compounds are valuable building blocks in the development of novel therapeutics and advanced materials.
However, the steric bulk of the adamantyl group presents unique challenges. Side reactions, such as reduction and enolization, can compete with the desired nucleophilic addition, impacting the reaction's yield and purity.[3][4] A patent highlights that with certain Grignard reagents like ethylmagnesium iodide, the reduction of 2-adamantanone can be a major competing reaction, significantly lowering the yield of the desired tertiary alcohol.[4] This protocol is designed to mitigate these challenges by providing a detailed, optimized procedure.
Reaction Mechanism and Scientific Rationale
The Grignard reaction with a ketone proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[1][5] This forms a tetrahedral magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the tertiary alcohol.[1][5]
Key Considerations for 2-Adamantanone:
-
Steric Hindrance: The bulky adamantane cage can impede the approach of the Grignard reagent to the carbonyl carbon.[3] This can slow down the desired addition reaction and favor side reactions. To counteract this, the reaction is often performed under controlled temperature conditions to favor the kinetic product.
-
Choice of Grignard Reagent: Less sterically hindered Grignard reagents (e.g., methylmagnesium bromide) are generally more effective. The choice of halide (I > Br > Cl) can also influence reactivity, with iodides being the most reactive.[6]
-
Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (THF), are essential.[7] They solvate the magnesium center of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.[8] The complete absence of water is critical, as Grignard reagents are strong bases and will be quenched by even trace amounts of protic solvents.[1][9]
Visualizing the Workflow
The following diagram illustrates the key steps of the experimental protocol.
Caption: Experimental workflow for the Grignard reaction with 2-adamantanone.
Detailed Experimental Protocol
This protocol details the synthesis of 2-methyl-2-adamantanol.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Adamantanone | 99% | Sigma-Aldrich | |
| Magnesium turnings | 99.8% | Sigma-Aldrich | |
| Iodomethane | 99.5% | Sigma-Aldrich | |
| Anhydrous Diethyl Ether | ≥99.7% | Sigma-Aldrich | Sealed under nitrogen. |
| Saturated aq. NH4Cl | |||
| Anhydrous MgSO4 | |||
| Dichloromethane | ACS grade | For chromatography. | |
| Hexanes | ACS grade | For chromatography. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Iodide)
-
Apparatus Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a gas inlet connected to an inert gas line. Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.
-
Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Briefly heat the flask under a gentle stream of inert gas to ensure all surfaces are dry. Allow to cool to room temperature.
-
Initiation: Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A small portion of iodomethane (1.1 eq.) dissolved in anhydrous diethyl ether is added via the dropping funnel. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
-
Reagent Formation: Once the reaction has initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with 2-Adamantanone
-
Ketone Addition: Dissolve 2-adamantanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 2-adamantanone solution dropwise to the stirred Grignard reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by TLC.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to afford 2-methyl-2-adamantanol as a white solid.[10]
Safety Precautions
-
Grignard reagents are highly reactive and can be pyrophoric.[11] All manipulations should be carried out under an inert atmosphere using anhydrous solvents.
-
Diethyl ether is extremely flammable and volatile.[12] Ensure the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.
-
The reaction to form the Grignard reagent is exothermic.[12][13] Proper temperature control is crucial to prevent a runaway reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.[14]
Expected Results and Characterization
The reaction should yield 2-methyl-2-adamantanol as a white crystalline solid.[10]
| Product | Molecular Formula | Molecular Weight | Melting Point | Expected Yield |
| 2-Methyl-2-adamantanol | C11H18O | 166.26 g/mol [15][16] | 214-218 °C[10] | 85-95%[10] |
Characterization Data (Literature Values):
-
¹H NMR (360 MHz, CDCl₃): δ 2.20-2.16 (m, 2H), 1.89-1.75 (m, 6H), 1.68 (br s, 4H), 1.57-1.54 (m, 2H), 1.48 (br s, 1H), 1.35 (s, 3H).[10]
-
¹³C NMR (90 MHz, CDCl₃): δ 74.06, 39.30, 38.49, 35.33, 33.16, 27.73, 27.60, 27.22.[10]
-
ESI-MS: C₁₁H₁₈O(M+H)⁺ calculated value 167.3, measured value 167.3.[10]
Troubleshooting and Optimization
-
Low Yield: This can be due to moisture in the glassware or solvents, leading to the quenching of the Grignard reagent.[9] Ensure all components are scrupulously dried. Incomplete formation of the Grignard reagent can also be a factor; ensure the magnesium is sufficiently activated.
-
Side Products: The formation of the reduction product, 2-adamantanol, can occur, particularly with bulkier Grignard reagents.[4] Using a less hindered Grignard reagent and maintaining a low reaction temperature can help minimize this. Enolization of the ketone is another potential side reaction with sterically hindered ketones.[3]
-
Reaction Fails to Initiate: This is a common issue. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the magnesium turnings in a mortar and pestle prior to use can be effective.[17]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the Grignard reaction with 2-adamantanone. By understanding the underlying principles and potential challenges, researchers can successfully synthesize 2-alkyl-2-adamantanols with high yield and purity. The unique properties of these adamantane derivatives make them valuable targets for further investigation in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
- Di Vico, M., et al. (2018). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 9(28), 6097-6107.
-
Wikipedia. (2024, January 15). Grignard reagent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-2-adamantanol. PubChem. Retrieved from [Link]
- Tani, Y., & Iwamoto, H. (2004). Process for producing 2-alkyl-2-adamantyl ester. U.S.
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-2-adamantanol. NIST Chemistry WebBook. Retrieved from [Link]
-
Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
- Kozlov, N. G., et al. (2001). Transformation of 2-Alkyl-2-adamantanols in Nitric Acid. Russian Journal of Organic Chemistry, 37(8), 1124-1129.
-
Fengchen Group. (2023, August 12). How to optimize the synthesis conditions of 2 - adamantanone?. Retrieved from [Link]
-
Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]
- Jayashree, S., & Pillai, C. N. (2001). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research, 40(22), 4824-4829.
-
Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. University of California, Irvine. Retrieved from [Link]
-
Reddit. (2022, February 27). Why would in this case, Grignard selectively reacts with ester over ketone?. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Andersen, N. H., et al. (2016). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-2-adamantanol. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2015, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
- Google Patents. (2007). Preparation method of 2-adamantanol and 2-adamantanone.
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
- Podsiadło, M., & Katrusiak, A. (2011). Polymorphism and solid–solid phase transitions of hydrogen bonded 2-adamantanol and 2-methyl-2-adamantanol compounds. CrystEngComm, 13(19), 5804-5810.
-
Quora. (2019, March 19). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 4-Hydroxyadamantan-2-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Hydroxyadamantan-2-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success in synthesizing this valuable intermediate.
Troubleshooting Guide: Navigating the Synthesis of 4-Hydroxyadamantan-2-one
The synthesis of 4-Hydroxyadamantan-2-one presents a significant regioselectivity challenge: the targeted hydroxylation of a secondary carbon (C4) in the presence of more reactive tertiary bridgehead positions and other secondary carbons. Below, we address common issues encountered during a promising synthetic route, which proceeds through the formation and subsequent hydrolysis of a 4-substituted adamantan-2-one intermediate.
Issue 1: Low Yield in the Initial Functionalization of Adamantan-2-one
A key strategy for introducing a hydroxyl group at the C4 position involves a multi-step approach, beginning with the introduction of an acetamido group. This is often achieved through a π-route cyclization of a bicyclo[3.3.1]nonane precursor.
Question: I am attempting to synthesize 4-acetamidoadamantan-2-one as a precursor, but the yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of 2,4-disubstituted adamantanes via π-route cyclizations are often traced back to several critical factors related to the reaction conditions and the stability of intermediates.[1][2]
-
Causality: The π-route cyclization involves the generation of a carbocation intermediate from a bicyclic precursor, which is then trapped intramolecularly. The efficiency of this process is highly dependent on the choice of acid catalyst, solvent, and the specific stereochemistry of the starting material. An inappropriate acid strength can lead to undesired side reactions, such as Wagner-Meerwein rearrangements or elimination.
-
Troubleshooting Steps:
-
Re-evaluate Your Starting Material: The synthesis of 2,4-disubstituted adamantanes, including 4-acetamidoadamantan-2-ones, can be achieved from bicyclo[3.3.1]nonane derivatives.[3] Ensure your starting bicyclic compound is of high purity and possesses the correct stereochemistry for the desired cyclization.
-
Optimize the Acid Catalyst: The choice and concentration of the acid are paramount. If you are using a strong acid like sulfuric acid, consider varying the concentration. In some cases, a Lewis acid might offer better control. For instance, trifluoromethanesulfonic acid is known to promote the formation of the adamantanone core from bicyclic precursors.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the carbocation intermediate. Experiment with different solvents, ranging from non-polar (e.g., hexane) to more polar, non-nucleophilic solvents (e.g., dichloromethane).
-
Temperature Control: These cyclizations can be highly sensitive to temperature. A lower temperature may slow down the reaction but can also suppress side reactions, thereby improving the overall yield of the desired product. Conversely, some cyclizations require elevated temperatures to overcome the activation energy. Careful temperature screening is recommended.
-
| Parameter | Recommendation | Rationale |
| Starting Material | High purity bicyclo[3.3.1]nonane precursor | Impurities can interfere with the reaction and lead to byproducts. |
| Acid Catalyst | Screen various Brønsted and Lewis acids (e.g., H₂SO₄, TfOH) | The nature of the acid influences carbocation formation and stability. |
| Solvent | Test a range of non-nucleophilic solvents | Solvent polarity can affect reaction rate and selectivity. |
| Temperature | Optimize between -20°C and reflux | Temperature control is crucial for managing reaction kinetics and minimizing side reactions. |
Issue 2: Inefficient Conversion of the Acetamido Group to a Hydroxyl Group
Once 4-acetamidoadamantan-2-one is successfully synthesized, the next critical step is the conversion of the acetamido group to a hydroxyl group. This is typically a two-step process: hydrolysis of the amide to an amine, followed by diazotization and hydrolysis.
Question: My hydrolysis of 4-acetamidoadamantan-2-one to 4-aminoadamantan-2-one is incomplete, and the subsequent diazotization-hydrolysis to 4-hydroxyadamantan-2-one gives a low yield with many byproducts. How can I optimize this conversion?
Answer:
This two-step conversion is a classic transformation, but its efficiency can be hampered by the stability of the adamantane cage and the potential for rearrangements.
-
Causality of Incomplete Hydrolysis: The acetamido group on the rigid adamantane framework can be sterically hindered, making it resistant to hydrolysis. Strong acidic or basic conditions are required, which can also lead to degradation of the starting material or product.
-
Troubleshooting Hydrolysis:
-
Acid Hydrolysis: Use a strong acid such as concentrated hydrochloric acid or sulfuric acid and ensure a sufficient reaction time and temperature (reflux). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Base Hydrolysis: Alternatively, strong basic conditions using sodium hydroxide or potassium hydroxide in a high-boiling solvent like ethylene glycol can be effective.
-
-
Causality of Low Yield in Diazotization-Hydrolysis: The diazonium salt intermediate formed from 4-aminoadamantan-2-one can be unstable and prone to side reactions. The carbocation generated upon loss of N₂ can undergo rearrangements or react with other nucleophiles present in the reaction mixture.
-
Troubleshooting Diazotization-Hydrolysis:
-
Temperature Control is Critical: The diazotization step (reaction with nitrous acid, typically generated in situ from sodium nitrite and a strong acid) must be carried out at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid and control the reaction rate.
-
Hydrolysis Conditions: After the formation of the diazonium salt, the hydrolysis to the alcohol is typically achieved by warming the reaction mixture. The rate of warming can influence the yield. A slow, controlled increase in temperature is often beneficial.
-
Choice of Acid: The counter-ion from the acid used can influence the outcome. For example, using sulfuric acid is common for generating the alcohol, as the bisulfate anion is a poor nucleophile.
-
Alternative Synthetic Strategy: Direct Oxidation
An alternative, though challenging, approach is the direct oxidation of adamantan-2-one. The primary difficulty lies in achieving hydroxylation at the C4 position without affecting the more reactive bridgehead positions.
Question: Can I directly oxidize adamantan-2-one to 4-hydroxyadamantan-2-one? What reagents should I consider?
Answer:
Direct oxidation is an attractive, atom-economical approach, but it is often plagued by a lack of regioselectivity. However, certain reagents are known to favor the oxidation of methylene groups adjacent to carbonyls.
-
Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of α-methylene groups to 1,2-dicarbonyl compounds (a Riley oxidation).[4][5][6] In the case of adamantan-2-one, this would theoretically lead to adamantane-2,4-dione. Subsequent selective reduction of one carbonyl group could yield 4-hydroxyadamantan-2-one.
-
Potential Issues: The reaction may not stop at the dione stage and could lead to over-oxidation. The selective reduction of the resulting dione would also need to be carefully controlled. It's also important to note that selenium compounds are toxic and require careful handling.
-
-
Potassium Permanganate (KMnO₄) with Phase Transfer Catalysis: Under phase-transfer conditions, KMnO₄ can be a powerful oxidizing agent for C-H bonds.[7][8][9] The selectivity can sometimes be influenced by the steric environment. It is possible that the C4 position is sufficiently accessible for oxidation.
-
Potential Issues: Permanganate is a very strong oxidizing agent and can lead to a mixture of products, including cleavage of the adamantane cage under harsh conditions. Careful optimization of the reaction conditions (temperature, stoichiometry, choice of phase-transfer catalyst) would be essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of 4-Hydroxyadamantan-2-one?
A1: The most common and logical starting material is adamantan-2-one . This can be synthesized from adamantane by oxidation with concentrated sulfuric acid.[10]
Q2: Why is direct hydroxylation of adamantan-2-one so difficult?
A2: The adamantane cage has two types of C-H bonds: tertiary at the bridgehead positions and secondary at the methylene bridges. The tertiary C-H bonds are generally more reactive towards many oxidizing agents. Therefore, direct oxidation often leads to a mixture of products, with hydroxylation at the bridgehead positions being a significant side reaction. Achieving selective hydroxylation at the specific C4 secondary position is the primary challenge.
Q3: How can I purify 4-Hydroxyadamantan-2-one from its isomers and other byproducts?
A3: Purification can be challenging due to the similar physical properties of the isomers.
-
Column Chromatography: This is the most common method for separating isomers. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (silica gel, alumina) is recommended.
-
Recrystallization: If a suitable solvent can be found, fractional recrystallization can be an effective technique for purifying the desired isomer, especially on a larger scale.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large-scale production.
Q4: Are there any biocatalytic methods to synthesize 4-Hydroxyadamantan-2-one?
A4: While biocatalytic hydroxylation of adamantane is well-documented, it typically favors the tertiary positions. However, there are reports of microbial oxidation of adamantanone to other hydroxylated derivatives, suggesting that with the right microorganism or isolated enzyme, selective hydroxylation at the C4 position might be achievable. This remains an active area of research and would likely require significant screening and development efforts.
Experimental Workflow & Diagrams
Proposed Synthetic Route via 4-Acetamidoadamantan-2-one
This workflow outlines the multi-step synthesis, which offers better regiochemical control compared to direct oxidation.
Caption: Multi-step synthesis of 4-Hydroxyadamantan-2-one.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low synthesis yield.
References
-
Adamantane. In: Wikipedia; 2024. Accessed January 26, 2026. [Link]
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. National Institutes of Health. Accessed January 26, 2026. [Link]
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Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, rigid analogues of γ-aminobutyric acid. Journal of the Chemical Society, Perkin Transactions 1. Accessed January 26, 2026. [Link]
-
Synthesis of adamantane and bicyclo[3.3.1]nonane derivatives with the oxetane moiety. ResearchGate. Accessed January 26, 2026. [Link]
-
The protoadamantane route to 1,2- and 2,4-disubstituted adamantanes. RSC Publishing. Accessed January 26, 2026. [Link]
-
Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System. ResearchGate. Accessed January 26, 2026. [Link]
-
Migrating Group Strategy for Remote Functionalization of Seven-Membered Rings. National Institutes of Health. Accessed January 26, 2026. [Link]
-
Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Macmillan Group. Accessed January 26, 2026. [Link]
- Method of synthesis of adamantane-2-one.
-
4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. Accessed January 26, 2026. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. National Institutes of Health. Accessed January 26, 2026. [Link]
- A kind of method of phase transfer catalysis (PTC) potassium permanganate oxidation synthesis dodecafluoroheptanoiacid acid.
-
Synthesis of 1,2- and 2,4-Disubstituted Adamantanes. The Protoadamantane Route. Ben-Gurion University Research Portal. Accessed January 26, 2026. [Link]
-
PTC with Permanganate. PTC Organics, Inc.. Accessed January 26, 2026. [Link]
-
Synthesis of highly substituted adamantanones from bicyclo[3.3.1]nonanes. PubMed. Accessed January 26, 2026. [Link]
-
Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. National Institutes of Health. Accessed January 26, 2026. [Link]
-
Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. Accessed January 26, 2026. [Link]
-
008: Structural Optimisation of Adamantane. YouTube. Accessed January 26, 2026. [Link]
-
Riley oxidation. In: Wikipedia; 2023. Accessed January 26, 2026. [Link]
-
The π-route to substituted adamantanes. Part II. Journal of the Chemical Society, Perkin Transactions 1. Accessed January 26, 2026. [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Accessed January 26, 2026. [Link]
-
Bicyclic ketone mediated synthesis of oxygenated aromatic systems. RSC Publishing. Accessed January 26, 2026. [Link]
-
Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. ResearchGate. Accessed January 26, 2026. [Link]
-
Selenium dioxide (SeO 2 ) - Riley oxidation. AdiChemistry. Accessed January 26, 2026. [Link]
-
Direct β‐functionalization of cyclic ketones with aryl ketones by merging photoredox with organocatalysis. ResearchGate. Accessed January 26, 2026. [Link]
-
Reduction and Immobilization of Potassium Permanganate on Iron Oxide Catalyst by Fluidized-Bed Crystallization Technology. MDPI. Accessed January 26, 2026. [Link]
-
adamantanes. Accessed January 26, 2026. [Link]
-
Design and Synthesis of Two Bicyclo[3.3.1]nonane-steroid Derivatives. ResearchGate. Accessed January 26, 2026. [Link]
-
Potassium permanganate oxidation - PTC technique. ResearchGate. Accessed January 26, 2026. [Link]
-
Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET. YouTube. Accessed January 26, 2026. [Link]
-
Multiple remote C(sp3)–H functionalizations of aliphatic ketones via bimetallic Cu–Pd catalyzed successive dehydrogenation. National Institutes of Health. Accessed January 26, 2026. [Link]
-
Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Accessed January 26, 2026. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. Accessed January 26, 2026. [Link]
-
A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI. Accessed January 26, 2026. [Link]
Sources
- 1. Synthesis of the four stereoisomers of 4-aminoadamantane-2-carboxylic acid, rigid analogues of γ-aminobutyric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The protoadamantane route to 1,2- and 2,4-disubstituted adamantanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
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- 7. CN108569962A - A kind of method of phase transfer catalysis (PTC) potassium permanganate oxidation synthesis dodecafluoroheptanoiacid acid - Google Patents [patents.google.com]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. researchgate.net [researchgate.net]
- 10. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Hydroxyadamantan-2-one
Welcome to the technical support center for the purification of 4-Hydroxyadamantan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification of 4-Hydroxyadamantan-2-one. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.
I. Understanding the Molecule: Key Properties of 4-Hydroxyadamantan-2-one
4-Hydroxyadamantan-2-one is a white crystalline powder characterized by a rigid, cage-like adamantane structure functionalized with both a ketone and a hydroxyl group. This unique structure imparts high thermal stability and a high melting point (>300 °C). It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water. Its role as a precursor for Active Pharmaceutical Ingredients (APIs) necessitates high purity, often exceeding 98-99%.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Hydroxyadamantan-2-one?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, such as adamantane or adamantanol, and byproducts like adamantanediols.[2] If the synthesis involves oxidation, over-oxidation products could also be present. It is crucial to characterize your crude material using techniques like NMR, GC-MS, or HPLC to identify the specific impurities you need to remove.
Q2: My purified 4-Hydroxyadamantan-2-one has a slight off-white or yellowish tint. What could be the cause?
A2: A persistent color after initial purification steps often indicates the presence of trace, highly conjugated impurities or degradation products. These may not be easily removed by a single purification technique. Consider a multi-step purification strategy, for instance, combining column chromatography with a final recrystallization step. The color could also arise from residual solvents that degrade upon storage; ensure your product is thoroughly dried under vacuum.
Q3: I am struggling to get my 4-Hydroxyadamantan-2-one to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors. The solution might be too dilute, in which case you can try to carefully evaporate some of the solvent.[3] Alternatively, the presence of impurities can inhibit crystal formation. If you suspect this, an initial purification by column chromatography might be necessary. Seeding the solution with a tiny crystal of pure 4-Hydroxyadamantan-2-one can also induce crystallization. Experimenting with different solvent systems is also recommended.
Q4: How should I store purified 4-Hydroxyadamantan-2-one to maintain its purity?
A4: Due to its stable, rigid structure, 4-Hydroxyadamantan-2-one is generally not prone to degradation under normal storage conditions. However, to maintain high purity, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent any potential oxidation.
III. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of 4-Hydroxyadamantan-2-one.
A. Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The solute is coming out of solution above its melting point. | - Increase the volume of the solvent. - Switch to a solvent with a lower boiling point. - Try a solvent mixture where the compound has slightly lower solubility. |
| Poor Crystal Yield | - Too much solvent was used. - The cooling process was too rapid. | - Concentrate the mother liquor and attempt a second crystallization.[3] - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Co-precipitation of Impurities | The impurities have similar solubility to the product in the chosen solvent. | - Try a different solvent system. - Perform a preliminary purification step like column chromatography to remove the bulk of the impurities. |
| No Crystal Formation | - The solution is not supersaturated. - Nucleation is inhibited. | - Reduce the solvent volume by gentle heating. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product. |
B. Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase by performing TLC analysis first. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes.[4] - Reduce the amount of crude material loaded onto the column. |
| Band Tailing | - The compound is interacting too strongly with the stationary phase. - The compound is not very soluble in the mobile phase. | - Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape. |
| Cracking of the Silica Bed | - The column was allowed to run dry. | - Always keep the silica gel covered with the mobile phase. - If cracking occurs, the column needs to be repacked. |
| Low Recovery of the Product | The product is irreversibly adsorbed onto the stationary phase. | - This is more common with highly polar compounds on silica gel. Consider using a less active stationary phase like neutral alumina.[5] - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) after your product has eluted to check for any remaining material. |
IV. Experimental Protocols
A. Protocol for Recrystallization of 4-Hydroxyadamantan-2-one
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
1. Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Promising single solvents include ethanol or isopropanol.
-
Solvent mixtures like dichloromethane/hexane or ethyl acetate/hexane can also be effective.
2. Step-by-Step Procedure:
-
Place the crude 4-Hydroxyadamantan-2-one in an Erlenmeyer flask.
-
Add a minimal amount of the chosen "good" solvent to the flask.
-
Gently heat the mixture with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
If a single solvent is used, add it portion-wise until the solid just dissolves. If a solvent pair is used, dissolve the solid in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Dry the purified crystals under vacuum to remove all residual solvent.
B. Protocol for Column Chromatography of 4-Hydroxyadamantan-2-one
1. Preparation:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.[7]
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A solvent system that gives your product an Rf value of ~0.3 is often ideal for column chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good system to try.
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into a vertical chromatography column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.
3. Loading and Elution:
-
Dissolve the crude 4-Hydroxyadamantan-2-one in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance.
-
Begin eluting with the mobile phase, starting with the least polar composition.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.
4. Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
C. Protocol for Sublimation of 4-Hydroxyadamantan-2-one
Due to its high melting point and thermal stability, sublimation can be a highly effective final purification step for removing non-volatile impurities.
1. Setup:
-
Use a standard sublimation apparatus, which consists of a vessel to hold the crude material and a cold finger to collect the purified sublimate.
-
Ensure the apparatus is clean and dry.
2. Procedure:
-
Place the crude 4-Hydroxyadamantan-2-one in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum pump.
-
Once a good vacuum is achieved (typically <1 Torr), begin cooling the cold finger with cold water or a dry ice/acetone slurry.
-
Gently heat the bottom of the apparatus. The temperature required will depend on the vacuum level but will be significantly below the melting point.
-
The 4-Hydroxyadamantan-2-one will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum.
-
Carefully collect the purified crystals from the cold finger.
V. Purity Assessment
To validate the success of your purification, it is essential to assess the purity of the final product.
| Analytical Technique | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities. | Reversed-phase HPLC on a C18 column is often suitable for adamantane derivatives.[8] A mobile phase of acetonitrile and water is a common choice. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and confirmation of the product's molecular weight. | Due to the high melting point of 4-Hydroxyadamantan-2-one, a high-temperature GC column and method may be necessary. Derivatization might be required to increase volatility.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structurally similar impurities. | ¹H and ¹³C NMR are crucial for confirming the structure of the purified product and identifying any remaining impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[10] |
| Melting Point Analysis | A sharp melting point range close to the literature value indicates high purity. | A broad melting range suggests the presence of impurities. |
VI. Visualizing the Purification Workflow
A logical approach to purification often involves a multi-step process to effectively remove a range of impurities.
Caption: A typical multi-step purification workflow for 4-Hydroxyadamantan-2-one.
VII. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification issues.
VIII. References
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
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Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central.
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Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. PubMed. [Link]
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CN101193847B - Preparation method of adamantane derivative. Google Patents.
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Column chromatography (video). Khan Academy. [Link]
-
RU2491270C2 - Method of producing 1-hydroxyadamantan-4-one. Google Patents.
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STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine - SILAE. [Link]
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2.2.4.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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Column chromatography. University of Calgary. [Link]
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Liquid chromatography of adamantane derivatives. ResearchGate. [Link]
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Avoiding pitfalls in scaling up biopharmaceutical production. Pharmaceutical Technology. [Link]
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Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. ResearchGate. [Link]
-
Guide for crystallization. École Polytechnique Fédérale de Lausanne. [Link]
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4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Organic Syntheses Procedure. [Link]
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A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. [Link]
-
Recap of the Fourth Sublimation and Glow Discharge Ionization Test of Adamantane in Vacuum. Applied Ion Systems. [Link]
-
Do Polar Compounds Elute First In Column Chromatography?. YouTube. [Link]
-
Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
-
RU2109727C1 - Method of synthesis of adamantane-2-one. Google Patents.
-
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
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(467) RESIDUAL SOLVENTS. USP-NF. [Link]
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EP1712542A1 - Adamantane derivatives and process for producing the same. Google Patents.
-
Coping with crystallization problems. ResearchGate. [Link]
-
Residual solvent analysis in pharmaceuticals. ResearchGate. [Link]
-
Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate. [Link]
-
Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB. [Link]
-
HPLC methods for purity evaluation of man-made single-stranded RNAs. PubMed Central. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 2-Oxaadamantane Derivatives. PubMed Central. [Link]
-
Scale-Up of Protein Purification: Downstream Processing Issues. ResearchGate. [Link]
-
Crystallization and preliminary X-ray diffraction studies of an alcohol dehydrogenase from the Antarctic psychrophile Moraxella sp. TAE123. PubMed Central. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. [Link]
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]
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Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. RSC Publishing. [Link]
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All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent. [Link]
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Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. [Link]
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Technical Support Center: Synthesis of 4-Hydroxyadamantan-2-one
Welcome to the technical support center for the synthesis of 4-Hydroxyadamantan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.
Introduction to 4-Hydroxyadamantan-2-one Synthesis
4-Hydroxyadamantan-2-one is a key building block in medicinal chemistry, often utilized for its rigid, three-dimensional structure. Its synthesis, while achievable through several routes, is not without its challenges. The formation of side products can complicate purification and reduce yields. This guide will focus on two primary synthetic strategies: the direct oxidation of adamantane and the biocatalytic oxidation of adamantan-2-one, detailing the potential side products for each and providing strategies for their identification and mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Oxidation of Adamantane
This classical approach involves the direct oxidation of the adamantane core. While seemingly straightforward, this method can lead to a mixture of products depending on the reaction conditions and the oxidizing agent used.
Q1: I've performed an oxidation of adamantane, and my final product is a complex mixture. What are the likely side products?
When oxidizing adamantane to produce 4-hydroxyadamantan-2-one, you may encounter several side products. The most common include:
-
Unreacted Adamantane: Incomplete reaction is a frequent issue.
-
Adamantanol: Over-reduction or incomplete oxidation can leave the intermediate adamantanol in your product mixture.[1]
-
1-Chloroadamantan-4-one: If chlorinated reagents or solvents are used, you may see the formation of this halogenated side product.[2]
Troubleshooting Flowchart: Oxidation of Adamantane
Sources
Technical Support Center: Stereoselective Control in 4-Hydroxyadamantan-2-one Chemistry
Welcome to the technical support center dedicated to advancing your research with 4-Hydroxyadamantan-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselective reactions involving this versatile bicyclic ketone. The unique, rigid cage-like structure of the adamantane core presents both opportunities and challenges in achieving high levels of stereocontrol.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
I. Foundational Concepts: Understanding Stereoselectivity in the Adamantane Framework
The inherent chirality of many 4-Hydroxyadamantan-2-one derivatives makes stereochemical control a critical aspect of their synthesis, particularly in the context of drug development where a single stereoisomer is often responsible for the desired pharmacological activity.[2] The rigid adamantane cage limits conformational flexibility, meaning that the facial selectivity of nucleophilic attack on the carbonyl group is primarily dictated by steric and electronic factors of the existing substituents.
The reduction of the ketone at C2, for instance, can lead to two diastereomeric alcohols, (2S)- and (2R)-4-hydroxyadamantan-2-ol. The facial bias of this reduction is influenced by the directing effect of the C4-hydroxyl group and the steric hindrance presented by the adamantane framework itself.
II. Troubleshooting Guide: Common Issues in Stereoselective Reactions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Poor Diastereoselectivity in the Reduction of the C2-Ketone
Question: I am attempting to reduce 4-Hydroxyadamantan-2-one to the corresponding diol, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity of this reduction?
Answer:
Achieving high diastereoselectivity in the reduction of 4-Hydroxyadamantan-2-one hinges on maximizing the steric and electronic differences between the two faces of the carbonyl group. A low diastereomeric ratio (d.r.) suggests that the reducing agent is not effectively discriminating between the syn and anti attack pathways relative to the C4-hydroxyl group.
Causality and Solutions:
-
Steric Bulk of the Reducing Agent: Small, unhindered reducing agents like sodium borohydride (NaBH₄) often exhibit poor facial selectivity with substituted cyclic ketones.[3] The hydride can approach from either face with similar ease.
-
Solution: Employ bulkier hydride reagents. The increased steric demand of these reagents will favor attack from the less hindered face of the ketone.
-
| Reducing Agent | Typical Diastereoselectivity | Rationale |
| Sodium Borohydride (NaBH₄) | Low | Small size, less facial discrimination. |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | High | Bulky alkyl groups enhance steric hindrance, favoring attack from the less hindered face. |
| Lithium Aluminum Hydride (LiAlH₄) | Moderate to High | More reactive than NaBH₄, but still less bulky than L-Selectride®.[4] |
-
Chelation Control: The presence of the C4-hydroxyl group can be exploited to direct the stereochemical outcome.
-
Solution: Utilize a reducing agent in conjunction with a Lewis acid that can coordinate to both the C2-carbonyl and the C4-hydroxyl group. This creates a rigid cyclic intermediate that blocks one face of the ketone, forcing the hydride to attack from the opposite face. The Narasaka-Prasad reduction is a classic example of a hydroxyl-directed reduction.[5]
-
Experimental Protocol: Diastereoselective Reduction using L-Selectride®
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Hydroxyadamantan-2-one in anhydrous tetrahydrofuran (THF) in a flame-dried flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF) dropwise to the stirred solution of the ketone. The stoichiometry should be carefully controlled (typically 1.1-1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of water, followed by aqueous sodium hydroxide and hydrogen peroxide.
-
Work-up and Purification: Allow the mixture to warm to room temperature and stir for several hours. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography on silica gel.
Difficulty in Separating Diastereomers
Question: My reaction has produced a mixture of diastereomers, but I am struggling to separate them using standard column chromatography. What are my options?
Answer:
The separation of adamantane diastereomers can be challenging due to their similar polarities and rigid structures. If standard silica gel chromatography is ineffective, several other techniques can be employed.
Troubleshooting Separation:
-
Chromatography Optimization:
-
Solution 1: Supercritical Fluid Chromatography (SFC): Preparative SFC is often more effective than HPLC for separating diastereomers of drug-like molecules.[6][7]
-
Solution 2: Alternative Stationary Phases: Explore different stationary phases for HPLC, such as those with phenyl or cyano functionalities, which can offer different selectivities compared to standard C18 columns.[8]
-
-
Derivatization:
-
Solution: Convert the diastereomeric mixture into derivatives that have more significant differences in their physical properties. For example, esterification of the hydroxyl groups with a bulky chiral or achiral acylating agent can amplify the steric differences between the diastereomers, making them easier to separate by chromatography. The derivatives can then be hydrolyzed to recover the desired diols.
-
Inconsistent Stereochemical Outcomes
Question: I am running the same reaction under what I believe are identical conditions, but I am observing significant batch-to-batch variation in the diastereomeric ratio. What could be the cause?
Answer:
Inconsistent stereochemical outcomes often point to subtle, uncontrolled variables in the experimental setup.
Potential Causes and Preventative Measures:
-
Reagent Quality: The purity and age of the reducing agent can significantly impact its reactivity and steric profile.
-
Solution: Use freshly opened bottles of reagents or titrate older bottles to determine the active hydride concentration.
-
-
Temperature Control: Stereoselective reactions are often highly sensitive to temperature fluctuations.
-
Solution: Ensure precise and consistent temperature control throughout the reaction, especially during the addition of reagents. Use a cryostat for better temperature regulation than a simple ice or dry ice bath.
-
-
Reaction Time: Allowing the reaction to proceed for too long, especially at higher temperatures, can lead to epimerization or side reactions that can alter the diastereomeric ratio.
-
Solution: Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use enzymatic methods to improve the stereoselectivity of 4-Hydroxyadamantan-2-one reductions?
A1: Yes, enzymatic reductions are an excellent strategy for achieving high stereoselectivity. Ketoreductases (KREDs) are enzymes that can reduce ketones to chiral alcohols with high enantioselectivity and diastereoselectivity.[9] These biocatalytic methods often proceed under mild conditions (room temperature, aqueous media) and can provide access to stereoisomers that are difficult to obtain through traditional chemical synthesis.[10] The mechanism often involves the transfer of a hydride from a cofactor like NADPH to the carbonyl group.[10]
Q2: How can I reliably determine the stereochemistry of my products?
A2: The definitive assignment of stereochemistry typically requires a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine the relative stereochemistry of the hydroxyl groups by observing through-space correlations between protons. The use of chiral derivatizing agents, which convert enantiomers into diastereomers with distinct NMR signals, can also be employed.[11]
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous proof of its absolute and relative stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and, when calibrated with known standards, can be used to determine the enantiomeric excess (ee) of your product.
Q3: Are there any computational tools that can help predict the stereochemical outcome of my reaction?
A3: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to model the transition states of the reaction pathways leading to the different stereoisomers.[12] By comparing the calculated energies of these transition states, it is possible to predict which diastereomer will be favored.[13] This can save significant experimental time by helping to select the most promising reaction conditions.
IV. Visualizing Reaction Pathways
Diagram 1: General Reduction of 4-Hydroxyadamantan-2-one
Caption: Influence of reducing agent on diastereoselectivity.
Diagram 2: Troubleshooting Workflow for Poor Stereoselectivity
Caption: Decision tree for improving diastereoselectivity.
V. References
-
Skomorokhov, M. Yu., et al. "Reaction of Adamantan-2-one with Acetonitrile in Basic Media." Russian Journal of Organic Chemistry, vol. 39, no. 8, 2003, pp. 1195-1197. [Link]
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"Enantioselective reduction of ketones." Wikipedia, Wikimedia Foundation, 20 Oct. 2023. [Link]
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Meyer, M. M., and S. R. Kass. "Enolates in 3-D: an experimental and computational study of deprotonated 2-adamantanone." The Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4274-9. [Link]
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Fort, R. C., and P. v. R. Schleyer. "The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives." The Journal of Organic Chemistry, vol. 30, no. 3, 1965, pp. 789-796. [Link]
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Qu, T., et al. "Four-Directional Synthesis of Adamantane Derivatives." Arkivoc, vol. 2021, no. 5, 2021, pp. 1-15. [Link]
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Li, Z., et al. "Enzymatic Reduction of Adamantanones to Chiral Adamantanol Intermediates for the Synthesis of 11-β-Hydroxysteroid Dehydrogenase Inhibitors." Organic Process Research & Development, vol. 15, no. 4, 2011, pp. 835-841. [Link]
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Pincock, R. E., and T. E. Kiovsky. "Reduction of Adamantanone: Face Selection Induced by 4-Halo and 4,9-Dihalo Substitution." The Journal of Organic Chemistry, vol. 32, no. 8, 1967, pp. 2643-2645. [Link]
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Seco, J. M., et al. "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, vol. 11, no. 12, 2006, pp. 939-963. [Link]
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"Alcohol synthesis by carbonyl compound reduction." Organic Chemistry Portal. [Link]
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Sriram, M., et al. "Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones." Molecules, vol. 12, no. 8, 2007, pp. 1927-1936. [Link]
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Szymańska, E., et al. "Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies." Molecules, vol. 24, no. 23, 2019, p. 4333. [Link]
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Snatzke, G., and D. Marquarding. "Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals." Chemische Berichte, vol. 117, no. 2, 1984, pp. 487-498. [Link]
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Kirillov, N. V., et al. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches." International Journal of Molecular Sciences, vol. 24, no. 20, 2023, p. 15309. [Link]
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"A Quick Guide to Reductions in Organic Chemistry." Organic Chemistry Portal. [Link]
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Kumar, S., et al. "Reactivity study of 4-hydroxy-2H-chromene-2-thiones with symmetrical 1,4-acetylene dicarboxylates and methyl propiolate using ytterbium(iii) triflate as catalyst: stereoselective synthesis of substituted fumarate and (Z) acrylate derivatives." Organic & Biomolecular Chemistry, vol. 18, no. 34, 2020, pp. 6724-6734. [Link]
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"Hydroxyl-directed 1,3 Reductions of Ketones." YouTube, uploaded by Organic Chemistry, Reaction Mechanism, 20 Sept. 2021. [Link]
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"Adamantan-2-ol. a Structure. b 1 T 1H NMR spectrum of..." ResearchGate. [Link]
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"Stereoselective reduction of ketones by various vegetables." ResearchGate. [Link]
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"Adamantane." Wikipedia, Wikimedia Foundation, 15 Jan. 2024. [Link]
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Paquette, L. A., and T. M. Kravetz. "Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones." The Journal of Organic Chemistry, vol. 60, no. 18, 1995, pp. 5802-5810. [Link]
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Neufeldt, S. R., et al. "A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions." The Journal of Organic Chemistry, vol. 79, no. 23, 2014, pp. 11609-18. [Link]
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"Chiral Chromatography: Separating Twins." Blogs@NTU, Nanyang Technological University, 26 Oct. 2018. [Link]
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Wilson, M. A., et al. "Tuning the Energy Levels of Adamantane by Boron Substitution." Molecules, vol. 28, no. 9, 2023, p. 3843. [Link]
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Stothers, J. B., and C. T. Tan. "Adamantanone: stereochemistry of its homoenolization as shown by 2H nuclear magnetic resonance." Journal of the Chemical Society, Chemical Communications, no. 18, 1974, pp. 738-739. [Link]
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Corey, E. J., and R. K. Bakshi. "Chiral catalysts for reduction of ketones and process for their preparation." Google Patents, EP0453298A2, 23 Oct. 1991.
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Ebinger, K., and H. N. Weller. "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." Journal of Chromatography A, vol. 1272, 2013, pp. 150-4. [Link]
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Pitre, S. P., and C. D. McTiernan. "Direct radical functionalization methods to access substituted adamantanes and diamondoids." Organic & Biomolecular Chemistry, vol. 18, no. 43, 2020, pp. 8733-8751. [Link]
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Csuhai, E., et al. "Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework." Molecules, vol. 28, no. 22, 2023, p. 7644. [Link]
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"008: Structural Optimisation of Adamantane." YouTube, uploaded by [Channel Name], 1 May 2017. [Link]
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Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols." The Journal of Organic Chemistry, vol. 63, no. 23, 1998, pp. 7854-7855. [Link]
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"Stereoselective and Stereospecific Reactions." Master Organic Chemistry. [Link]
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Mondal, K. "Synthesis of Chiral Surfactants for Enantioselective Organic Synthesis." Digital Commons@ETSU, East Tennessee State University, 2003. [Link]
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Ni, Y., and J. Xu. "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, vol. 59, no. 41, 2023, pp. 6075-6095. [Link]
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"Reduction of Aldehydes and Ketones with Complex Hydrides." Organic Chemistry Tutor. [Link]
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"Regioselectivity, stereoselectivity, and stereospecificity." Khan Academy. [Link]
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Wenzel, T. J., et al. "Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid." The Journal of Organic Chemistry, vol. 84, no. 15, 2019, pp. 9367-9376. [Link]
-
dos Santos, J. C., et al. "Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds." Molecules, vol. 24, no. 15, 2019, p. 2772. [Link]
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"Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." ResearchGate. [Link]
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Kumar, A., et al. "Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 177-184. [Link]
-
"Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH)." DAV University. [Link]
-
Meyer, M. M., and S. R. Kass. "Enolates in 3-D: an experimental and computational study of deprotonated 2-adamantanone." The Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4274-9. [Link]
-
Crimmins, M. T., and J. D. Katz. "Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones." The Journal of Organic Chemistry, vol. 74, no. 5, 2009, pp. 2101-7. [Link]
-
Kahlert, J., et al. "Regioselective Synthesis of meta‐Tetraaryl‐Substituted Adamantane Derivatives and Evaluation of Their White Light Emission." Chemistry – A European Journal, vol. 25, no. 5, 2019, pp. 1243-1247. [Link]
-
"Black Gold in Medicine: Rediscovering the Pharmacological Potential." MDPI. [Link]
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Technical Support Center: Stability and Degradation of 4-Hydroxyadamantan-2-one Derivatives
Welcome to the technical support center for 4-Hydroxyadamantan-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues that may arise during experimentation and storage. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the stability of 4-Hydroxyadamantan-2-one derivatives.
Q1: I've noticed a new spot on my TLC plate after leaving my 4-Hydroxyadamantan-2-one derivative in a protic solvent on the bench. What could be happening?
A1: The most likely cause is a dehydration reaction. 4-Hydroxyadamantan-2-one possesses a β-hydroxy ketone motif, which is susceptible to elimination of water, especially under acidic or basic conditions, to form a more stable α,β-unsaturated ketone (an enone).[1][2][3][4] Even trace amounts of acid or base in your solvent or on your glassware can catalyze this reaction, particularly with gentle heating (such as from ambient sunlight).
Q2: My compound's biological activity has decreased significantly after storage in a solution. Why might this be?
A2: A loss of biological activity often points to structural degradation. Besides the dehydration mentioned in A1, other potential degradation pathways include oxidation of the ketone or hydroxyl group, or retro-aldol cleavage, particularly if your compound is in a solution with a non-neutral pH. The formation of degradants means a lower concentration of your active compound and potential interference from the new species.
Q3: What are the optimal storage conditions for solid 4-Hydroxyadamantan-2-one derivatives?
A3: As a solid, 4-Hydroxyadamantan-2-one derivatives are generally quite stable due to the inherent rigidity and stability of the adamantane cage.[5] However, to maximize shelf-life, we recommend storage at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to prevent moisture absorption. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.
Q4: I'm performing a reaction with my 4-Hydroxyadamantan-2-one derivative in the presence of an oxidizing agent and I'm seeing unexpected byproducts. What could they be?
A4: The ketone functionality of the adamantane core is susceptible to Baeyer-Villiger oxidation.[6][7] Common laboratory oxidizing agents, especially peroxy acids (like m-CPBA) or even hydrogen peroxide under certain conditions, can insert an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone (a cyclic ester).[7][8][9][10] This rearrangement will result in a significant structural change and likely a loss of the desired biological activity.
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting for specific experimental scenarios, complete with explanations of the underlying chemistry and recommended protocols.
Issue 1: Unexpected Peaks in HPLC Analysis After Sample Preparation
Scenario: You dissolve your purified 4-Hydroxyadamantan-2-one derivative in a mobile phase containing a small amount of acid (e.g., TFA or formic acid) for RP-HPLC analysis. You observe a new, less polar peak appearing over time, and the area of your main peak decreases.
Root Cause Analysis: This is a classic presentation of acid-catalyzed dehydration. The β-hydroxy ketone undergoes elimination to form the corresponding α,β-unsaturated ketone. This new compound is less polar due to the loss of the hydroxyl group and will therefore have a shorter retention time on a reverse-phase column.
Caption: Acid-catalyzed dehydration of a β-hydroxy ketone.
Troubleshooting Protocol:
-
Neutralize Sample Diluent: If possible, prepare your sample in a neutral diluent (e.g., water:acetonitrile 50:50) immediately before injection.
-
Minimize Time in Acidic Mobile Phase: If the mobile phase must be acidic, inject the sample as quickly as possible after preparation.
-
Perform a Time-Course Study: To confirm degradation, inject your sample at regular intervals (e.g., 0, 30, 60, 120 minutes) after preparation and monitor the growth of the new peak and the decrease of the parent peak.
-
Method Re-development: If the degradation is rapid, consider developing an HPLC method that uses a neutral or near-neutral pH mobile phase.
Issue 2: Compound Degradation in Basic Conditions
Scenario: You are attempting a reaction under basic conditions (e.g., using NaOH, KOH, or an amine base) and you observe a complex mixture of products, with a significant loss of your starting material.
Root Cause Analysis: Basic conditions can also promote dehydration of the β-hydroxy ketone via an E1cB mechanism.[2][4] Additionally, a retro-aldol reaction can occur, leading to the cleavage of the carbon-carbon bond between the carbonyl carbon and the adjacent carbon, which can result in ring-opening or further rearrangement.
Caption: Potential degradation pathways in basic conditions.
Troubleshooting Protocol:
-
Use Milder Bases: If possible, use weaker, non-nucleophilic bases (e.g., DBU, DIPEA) and stoichiometric amounts.
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature to disfavor degradation pathways.
-
Protecting Groups: Consider protecting the hydroxyl group (e.g., as a silyl ether or an acetate ester) before subjecting the molecule to harsh basic conditions. The protecting group can be removed in a subsequent step.
-
Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress frequently to determine the optimal reaction time before significant degradation occurs.
Issue 3: Instability During Storage in Solution
Scenario: A stock solution of your compound in a common laboratory solvent (e.g., DMSO, methanol) shows signs of degradation over a few days to weeks, even when stored at low temperatures.
Root Cause Analysis: While solid-state stability is generally good, solution-state stability can be compromised by several factors. The solvent itself can participate in degradation (e.g., hydrolysis in the presence of water). Trace impurities in the solvent (e.g., peroxides in aged ethers, or formic acid in DMSO) can initiate degradation. Exposure to light can also cause photodegradation.
Recommended Stability Study Protocol:
A forced degradation study is essential to understand the stability profile of your compound. This involves subjecting the compound to various stress conditions as outlined by ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of your 4-Hydroxyadamantan-2-one derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Degradation: Heat the solution at 60-80 °C.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation and identify the major degradation products by LC-MS.
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- 8. researchgate.net [researchgate.net]
- 9. biolmolchem.com [biolmolchem.com]
- 10. organicreactions.org [organicreactions.org]
Adamantane Derivatization Technical Support Center: A Guide to Overcoming Low Yields
Welcome to the technical support center for adamantane derivatization. As a Senior Application Scientist, I understand that while the unique properties of the adamantane cage are highly desirable in drug discovery and materials science, its rigid structure and chemical stability can present significant synthetic challenges. This guide is designed to provide practical, in-depth troubleshooting advice to help you overcome common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you may be encountering in the lab. The advice is structured to not only provide a solution but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Category 1: Poor or No Conversion of Starting Material
A1: This is a common issue stemming from the high stability of the adamantane core. The C-H bonds in adamantane are particularly strong, making their activation a primary challenge.[1][2][3] Here are the key areas to investigate:
-
Insufficiently Reactive Intermediates: The core of the problem often lies in the method of C-H activation. Whether you are using a radical or an ionic pathway, the generated reactive species must be energetic enough to abstract a hydrogen from or otherwise react with the adamantane cage.
-
For Radical Reactions: If you are using a hydrogen atom transfer (HAT) catalyst, its ability to abstract a hydrogen is critical. For instance, some photocatalytic systems are highly selective for the strong tertiary C-H bonds of adamantane due to the specific properties of the generated radical cation.[2][4] If your system is not working, consider if the bond dissociation energy (BDE) of the C-H bond you are targeting is within the capability of your HAT reagent.
-
For Ionic Reactions: In reactions proceeding through a carbocation, such as a Friedel-Crafts alkylation or bromination, the generation of the adamantyl cation is the key step.[5] This requires a sufficiently strong Lewis acid or Brønsted acid to facilitate hydride abstraction or activate the electrophile.[5]
-
-
Catalyst Inactivity or Degradation:
-
Lewis Acids: Many Lewis acids (e.g., AlCl₃, AlBr₃) are highly sensitive to moisture. Ensure your reagents and solvents are scrupulously dry.
-
Photocatalysts: In photoredox catalysis, the catalyst can be sensitive to oxygen or undergo degradation. Ensure your reaction is properly degassed. Also, verify the emission wavelength of your light source matches the absorption maximum of your photocatalyst.
-
-
Steric Hindrance: The issue can be particularly pronounced if your adamantane substrate is already substituted or if you are reacting it with a bulky reagent. The rigid, cage-like structure of adamantane can create significant steric congestion, which may inhibit the approach of reagents.[6] In one documented case, the hydrosilylation of methyl adamantane-1-carboxylate failed, even at high temperatures and catalyst loadings, due to the substantial steric hindrance around the carbonyl group.[6]
-
Solubility Issues: Adamantane and its nonpolar derivatives are poorly soluble in water and some polar organic solvents.[5] If your starting material is not fully dissolved, the reaction will be limited by the rate of dissolution, leading to poor overall conversion. Choose a nonpolar solvent in which adamantane is readily soluble, such as a hydrocarbon or chlorinated solvent.[5]
Caption: Troubleshooting workflow for low conversion.
Category 2: Poor Regioselectivity and Product Mixtures
A2: This is a classic challenge in adamantane chemistry. Adamantane has four equivalent tertiary C-H bonds at the bridgehead positions (C1) and twelve equivalent secondary C-H bonds at the methylene bridges (C2). The relative reactivity of these sites is highly dependent on the reaction mechanism.
-
Understanding Inherent Reactivity:
-
Ionic/Carbocation Pathways: Reactions that proceed via an adamantyl carbocation intermediate, such as bromination with bromine and a Lewis acid or the Koch-Haaf carboxylation, strongly favor substitution at the tertiary (bridgehead) position.[5] This is due to the greater stability of the tertiary carbocation compared to the secondary one.
-
Radical Pathways: Radical reactions also tend to favor the tertiary position.[5] This preference is attributed to a combination of the slightly lower bond dissociation energy of the tertiary C-H bond and reduced steric hindrance at the bridgehead positions.[7] However, the selectivity can be lower than in ionic reactions, often resulting in mixtures.[7] For example, in one radical-based reaction, the reactivity ratio of tertiary to secondary positions was found to be 3.67:1.[7]
-
-
Strategies to Enhance Selectivity:
-
Choice of Catalyst and Reagents: The choice of catalyst is paramount for controlling selectivity. In modern photocatalytic C-H functionalization, catalyst systems have been developed that exhibit excellent chemoselectivity for the strong 3° C–H bonds of adamantanes.[2][4][8] For instance, certain amine-based hydrogen atom transfer (HAT) catalysts can provide a high degree of selectivity that is independent of bond dissociation energy differences.[2][4]
-
Reaction Conditions: In some cases, reaction conditions can be tuned. For bromination, using bromine alone with heating tends to give the monosubstituted 1-bromoadamantane, while the addition of a Lewis acid catalyst can lead to multiple substitutions.[5]
-
Biocatalysis: For highly specific hydroxylations, biocatalytic methods using microorganisms or isolated enzymes like cytochrome P450 can offer exceptional regioselectivity, often exclusively targeting the tertiary C-H bonds.[1] While technically more complex to set up, this approach can overcome the limitations of traditional chemical synthesis when high purity of a specific isomer is required.[1]
-
| Reaction Type | Typical Reagents | Preferred Position | Typical Selectivity (3° vs 2°) | Reference |
| Ionic Bromination | Br₂, Lewis Acid (e.g., AlBr₃) | Tertiary (1-position) | High | [5] |
| Radical Carbonylation | CO, O₂, NHPI (catalyst) | Tertiary (1-position) | Moderate to Low (mixture) | [7] |
| Photocatalytic Alkylation | Ir-photocatalyst, Quinuclidine-HAT catalyst | Tertiary (1-position) | High to Excellent | [4] |
| Biocatalytic Hydroxylation | Cytochrome P450 enzymes | Tertiary (1-position) | Very High (up to 48:1) | [1] |
Category 3: Formation of Byproducts
A3: The formation of multiple substitution products is a frequent cause of low yields for the desired mono-substituted derivative. This occurs because the introduction of the first functional group does not always deactivate the adamantane ring towards further substitution.
-
Causality of Over-Reaction:
-
Statistical Distribution: With four equivalent tertiary positions, there is a statistical probability of reacting more than once, especially as the concentration of the mono-substituted product increases.
-
Reactive Intermediates: Highly reactive conditions (e.g., strong Lewis acids, high temperatures) can drive the reaction to completion, favoring the thermodynamically stable, multiply-substituted products.[5]
-
-
Strategies to Promote Mono-substitution:
-
Control Stoichiometry: Use a large excess of the adamantane starting material relative to the derivatizing agent. This statistically favors the reaction of the derivatizing agent with an unsubstituted adamantane molecule. The unreacted adamantane can often be recovered by sublimation and reused.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the overall reactivity and may allow for better control over the extent of the reaction.
-
Gradual Addition: Add the derivatizing agent (e.g., bromine) slowly to the reaction mixture. This keeps the instantaneous concentration of the reagent low, reducing the likelihood of a single adamantane molecule reacting multiple times.
-
Choose Milder Reagents: Investigate if milder reagents can accomplish the transformation. For example, for bromination, different brominating agents have varying reactivities. N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can sometimes offer better control than elemental bromine.[9]
-
This protocol is designed to favor the formation of 1-bromoadamantane while minimizing di-bromination.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane (e.g., 2 equivalents) in a suitable solvent (e.g., carbon tetrachloride, if permissible, or an alternative like dibromomethane).
-
Reagent Addition: Place bromine (1 equivalent) in the dropping funnel.
-
Reaction: Heat the adamantane solution to reflux. Add the bromine dropwise from the funnel over several hours. The red-brown color of bromine should dissipate as it is consumed.
-
Monitoring: Monitor the reaction by GC-MS to track the consumption of adamantane and the formation of 1-bromoadamantane and 1,3-dibromoadamantane.
-
Workup: Once the desired ratio is achieved (or starting material is consumed), cool the reaction, quench with a reducing agent (e.g., sodium thiosulfate solution), and perform a standard aqueous workup.
-
Purification: Remove the solvent. The unreacted adamantane can be removed from the crude product by sublimation. The remaining 1-bromoadamantane can then be purified by recrystallization or chromatography.
Caption: Strategies to favor mono-substitution.
References
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. [Link]
-
Adamantane - Wikipedia. Wikipedia. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. [Link]
-
Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. Royal Society of Chemistry. [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv. [Link]
-
Hydrosilylation of Esters via a Titanocene(III) Borohydride–PMHS System: Scope, Limitations, and Mechanistic Insights. ACS Publications. [Link]
-
Strong adamantane bonds lead to functionalization challenges: previous methods unselective compared to amine radical cation 5. ResearchGate. [Link]
-
(PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate. [Link]
-
Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Publications. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
-
Bromination of adamantane and its derivatives with tetrabromomethane catalyzed by iron compounds. ResearchGate. [Link]
-
Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Publications. [Link]
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central. [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
-
(PDF) Determination of Solvation and Specific Interaction Enthalpies of Adamantane Derivatives in Aprotic Solvents. ResearchGate. [Link]
-
Use of the Adamantane Structure in Medicinal Chemistry. ResearchGate. [Link]
-
Observed versus Predicted Reactivity, Selectivity, and Mechanism of Iridium Catalysts with Pyridyl Carbene Ligands for the Borylation of C–H Bonds. ACS Publications. [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Adamantane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Adamantane Functionalization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for adamantane functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively modifying the adamantane scaffold. We have structured this resource in a practical question-and-answer format to directly address the common challenges and troubleshooting scenarios encountered in the lab. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes the selective functionalization of adamantane inherently difficult?
A: The primary challenge lies in the molecule's unique structure and the nature of its C–H bonds. Adamantane, with its formula C₁₀H₁₆, is a perfectly symmetrical, strain-free cage hydrocarbon.[1] It possesses only two types of C–H bonds:
-
Tertiary (3°) C–H bonds: Four equivalent bonds located at the "bridgehead" positions (methine groups).
-
Secondary (2°) C–H bonds: Twelve equivalent bonds located on the "methylene bridges" connecting the bridgeheads.
The difficulty arises from two key factors:
-
High Bond Dissociation Energies (BDEs): Both types of C–H bonds are exceptionally strong. The tertiary C–H bonds have a BDE of approximately 99 kcal/mol, while the secondary C–H bonds are around 96 kcal/mol.[2][3] These high values mean that energetic and highly reactive intermediates are required for their cleavage, which can often lead to a lack of selectivity.[4]
-
Low Reactivity Difference: The small difference in BDE and reactivity between the tertiary and secondary positions makes it difficult for many reagents to distinguish between them. This often results in complex mixtures of 1-substituted (tertiary) and 2-substituted (secondary) adamantane products, complicating purification and reducing the yield of the desired isomer.[2][3]
This core issue has made adamantane a benchmark substrate for testing the limits of new C–H functionalization methodologies.[2][3]
Sources
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Managing impurities from adamantane starting materials
Welcome to the Technical Support Center for Managing Impurities in Adamantane Starting Materials. This resource is designed for researchers, scientists, and drug development professionals who utilize adamantane and its derivatives in their work. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions during your experiments. Our goal is to help you anticipate and resolve purity challenges, ensuring the integrity and success of your research and development efforts.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding adamantane purity.
Q1: What are the primary sources of impurities in adamantane?
Impurities in adamantane can be broadly categorized based on their origin:
-
Starting Material Impurities: The most common synthetic route to adamantane involves the Lewis acid-catalyzed rearrangement of dicyclopentadiene.[][2] Technical grade dicyclopentadiene may contain other cyclic hydrocarbons that can lead to isomeric impurities or other cage-like hydrocarbon structures.
-
Process-Related Impurities: These are substances introduced or formed during the synthesis process. They include:
-
Isomeric Impurities: The rearrangement of tetrahydrodicyclopentadiene can sometimes be incomplete, leaving behind traces of the starting material or other C10H16 isomers.[2]
-
By-products: Side reactions can lead to the formation of various by-products. For instance, in the synthesis of adamantane derivatives, by-products like adamantane polyols can form.[3]
-
Reagents and Catalysts: Residual catalysts, such as aluminum chloride, and any solvents used in the synthesis or purification may remain in the final product.[2]
-
-
Degradation Products: Although adamantane is highly stable, its derivatives can degrade under certain conditions, leading to the formation of impurities.
-
Storage and Handling Impurities: Contamination can occur from improper storage conditions or handling, such as exposure to moisture or other chemicals.
Q2: Why is the purity of adamantane critical in drug development?
The adamantane cage is a key pharmacophore in many approved drugs, including antivirals like amantadine and neuroprotective agents like memantine.[][4][5][6] The introduction of the bulky, lipophilic adamantane moiety can significantly alter a drug's pharmacological properties.[7][8] Impurities, even in small amounts, can have significant consequences:
-
Altered Biological Activity: Impurities may have their own pharmacological effects, leading to unintended biological responses or side effects.
-
Toxicity: Some impurities may be toxic, posing a direct risk to patient safety.
-
Impact on Physicochemical Properties: Impurities can affect the solubility, stability, and crystal form of the active pharmaceutical ingredient (API), which in turn can influence its bioavailability and shelf-life.
-
Regulatory Scrutiny: Regulatory bodies like the FDA require stringent control and characterization of impurities in pharmaceutical products.[9]
Q3: What are the initial steps to assess the purity of a new batch of adamantane?
A multi-pronged analytical approach is recommended for a thorough purity assessment:
-
Melting Point Analysis: Adamantane has a sharp and unusually high melting point for a hydrocarbon, around 270 °C in a sealed capillary.[2][10] A broad or depressed melting point is a strong indicator of the presence of impurities.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful tool for identifying and quantifying organic impurities. The highly symmetric structure of adamantane gives a simple NMR spectrum, making it easier to spot extra peaks from impurities.[11]
-
Mass Spectrometry (MS): Techniques like GC-MS are excellent for detecting volatile impurities and isomers.[12]
-
-
Chromatographic Analysis:
-
Gas Chromatography (GC): Due to its volatility, GC is a primary method for analyzing adamantane purity and separating it from other hydrocarbon impurities.
-
High-Performance Liquid Chromatography (HPLC): For less volatile adamantane derivatives, HPLC is the method of choice.[13]
-
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter.
Troubleshooting Issue 1: Unexpected Peaks in NMR Spectrum
Scenario: You have received a new batch of adamantane, and the ¹H NMR spectrum shows more than the two expected signals for adamantane.
Causality: The presence of additional peaks indicates organic impurities. These could be residual solvents from purification or structurally related hydrocarbons.
Workflow for Identification and Resolution:
Caption: Workflow for troubleshooting unexpected NMR peaks.
Step-by-Step Protocol:
-
Identify Potential Solvent Impurities:
-
Compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents.[11][14] Pay close attention to solvents like petroleum ether, hexane, or acetone, which are often used in purification.[2]
-
Action: If a solvent is identified, it can often be removed by drying the material under a high vacuum for several hours.
-
-
Characterize Structural Impurities:
-
If the peaks do not correspond to common solvents, they are likely structurally related to adamantane.
-
Action:
-
Run a ¹³C NMR spectrum. The number of signals will give you a clue about the symmetry of the impurity.
-
Perform GC-MS analysis. The mass-to-charge ratio can help determine the molecular weight of the impurity and its fragmentation pattern can provide structural clues.[15]
-
-
-
Select an Appropriate Purification Method:
-
Based on the likely identity and properties of the impurity, choose a purification strategy.
-
| Impurity Type | Recommended Purification Method | Rationale |
| Residual Solvents | Drying under high vacuum | Effective for volatile organic solvents. |
| Isomeric Hydrocarbons | Sublimation | Adamantane sublimes readily, which can separate it from less volatile or more volatile impurities.[10] |
| Functionalized Derivatives | Recrystallization or Chromatography | Differences in polarity can be exploited for separation. Recrystallization is effective for removing impurities with different solubilities.[2][3] Column chromatography offers higher resolution for closely related compounds.[13] |
Troubleshooting Issue 2: Poor Yield After Recrystallization
Scenario: You attempted to purify adamantane via recrystallization from petroleum ether, but the yield was significantly lower than expected.
Causality: Poor yield during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or premature filtration. Adamantane's high volatility can also lead to loss of product if heated for too long in an open system.
Workflow for Optimizing Recrystallization:
Caption: Decision process for optimizing adamantane recrystallization.
Detailed Experimental Protocol for Recrystallization:
-
Dissolution:
-
Place the impure adamantane in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., petroleum ether or hexane) and heat the mixture gently with stirring.[2] Continue adding small portions of hot solvent until the adamantane just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (if necessary):
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Rapid cooling can trap impurities in the crystal lattice.
-
Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals thoroughly under vacuum to remove all traces of solvent.
-
-
Second Crop:
-
To increase the yield, the mother liquor can be concentrated by careful distillation and a second crop of crystals can be collected.[2]
-
Troubleshooting Issue 3: Differentiating Adamantane from its Isomers
Scenario: Your synthesis has produced a white crystalline solid with the correct mass for C10H16, but you suspect it may not be pure adamantane and could contain other isomers.
Causality: The Lewis acid-catalyzed rearrangement that produces adamantane is complex, and under non-ideal conditions, the reaction may be incomplete, leaving other thermodynamically stable C10H16 isomers in the product mixture.
Analytical Strategy for Isomer Differentiation:
-
¹³C NMR Spectroscopy: This is often the most definitive method.
-
Adamantane: Due to its high Td symmetry, adamantane shows only two signals in the ¹³C NMR spectrum.[7]
-
Other Isomers: Less symmetrical isomers will have more than two ¹³C signals. For example, twistane (tricyclo[4.4.0.0³,⁸]decane), another C10H16 isomer, has lower symmetry and will exhibit more complex ¹H and ¹³C NMR spectra.
-
-
Gas Chromatography (GC):
-
Different isomers will likely have slightly different boiling points and polarities, leading to different retention times on a GC column.
-
Protocol: Use a non-polar capillary column (e.g., DB-1 or equivalent) with a temperature program. Adamantane, being highly volatile, will elute relatively quickly. Compare the retention time of your sample to that of a certified adamantane standard.
-
-
Sublimation:
-
Sublimation can be both a diagnostic and a purification tool.[16][17] Adamantane sublimes readily at atmospheric pressure.[][10] Isomers with different volatilities may sublime at different rates or temperatures, allowing for separation.
-
Procedure: Gently heat the sample in a sublimation apparatus. Pure adamantane will form characteristic well-defined crystals on the cold finger.
-
References
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Adamantane Impurities. BOC Sciences.
- adamantane. Organic Syntheses Procedure.
- JP4984548B2 - Purification method of adamantane monools.
- Adamantane. Wikipedia.
- Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane.
- Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Designing Organic π‐Conjugated Molecules for Crystalline Solid Solutions: Adamantane‐Substituted Naphthalenes. PUBDB.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
- Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Preprints.org.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
- Adamantane-containing drug delivery systems. Pharmacia.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.
- Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals.
- Journal of Chemical Health Risks Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks.
- Spectroscopic Characterization of the Product Ions Formed by Electron Ioniz
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. MDPI.
- Liquid chromatography of adamantane derivatives.
- Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals. PubMed.
Sources
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- 3. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. jchr.org [jchr.org]
- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 17. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 4-Hydroxyadamantan-2-one via ¹H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Certainty
In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their rigid, three-dimensional structures, which can impart unique pharmacological and material properties. 4-Hydroxyadamantan-2-one is a key bifunctional building block, offering synthetic handles for constructing more complex molecular architectures. However, its utility is predicated on absolute structural and isomeric purity. The synthesis of substituted adamantanes can often yield a mixture of regioisomers, making unambiguous structural validation not just a procedural step, but a cornerstone of reliable research.
This guide provides an in-depth, experience-driven approach to the structural validation of 4-Hydroxyadamantan-2-one using one of the most powerful tools in the chemist's arsenal: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output, and demonstrate how ¹H NMR can be used to definitively distinguish it from plausible isomers, such as 5-Hydroxyadamantan-2-one.
Part 1: Theoretical ¹H NMR Analysis — Predicting the Spectrum of 4-Hydroxyadamantan-2-one
Before stepping into the lab, a robust theoretical analysis of the target molecule is crucial. This predictive step allows us to form a hypothesis of what the spectrum should look like, turning the subsequent experiment into a clear process of hypothesis testing.
The structure of 4-Hydroxyadamantan-2-one possesses a Cₛ plane of symmetry that bisects the carbonyl group and the hydroxyl-bearing carbon. This symmetry is key, as it dictates that protons which can be interchanged through this plane are chemically equivalent and will produce a single NMR signal.
Based on this symmetry, we can predict the following distinct proton environments:
-
Hₐ (1H): The single proton on the carbon bearing the hydroxyl group (the carbinol proton).
-
Hₑ (1H): The hydroxyl proton itself.
-
Hₖ (2H): The two protons on the carbons alpha to the carbonyl group.
-
Hₓ (2H): The two bridgehead protons adjacent to the alpha-keto carbons.
-
Hᵧ (2H): The two bridgehead protons adjacent to the carbinol carbon.
-
Hₘ (2H): The two protons of the methylene bridge adjacent to both the carbinol carbon and an alpha-keto carbon.
-
Hₙ (2H): The two protons of the methylene bridge at the "bottom" of the cage.
This analysis predicts a total of seven unique signals in the ¹H NMR spectrum.
Predicting Chemical Shifts (δ) and Multiplicities:
The chemical shift of a proton is determined by its local electronic environment. We can predict the approximate regions for our seven signals based on established principles[1][2][3]:
-
Carbinol Proton (Hₐ): This proton is attached to a carbon bearing an electronegative oxygen atom. This deshielding effect will shift its signal significantly downfield, typically in the δ 3.5–4.5 ppm range[1][4]. Due to the rigid cage structure, it will be coupled to several neighboring protons, likely resulting in a complex multiplet or a broad singlet.
-
Alpha-Keto Protons (Hₖ): Protons alpha to a carbonyl group are deshielded. Their chemical shift is expected in the δ 2.0–2.5 ppm region[1][2]. These two protons are chemically equivalent due to the plane of symmetry.
-
Bridgehead Protons (Hₓ, Hᵧ): These are tertiary protons on the adamantane cage. In the parent adamantane, they appear around δ 1.87 ppm[5]. The influence of the nearby ketone and alcohol functionalities will shift these signals slightly. We can expect them to appear in the general δ 1.8–2.3 ppm range.
-
Methylene Bridge Protons (Hₘ, Hₙ): These secondary protons will reside in the more shielded, alkane-like region of the spectrum. In adamantane, these appear around δ 1.76 ppm[5]. We can anticipate their signals to be in the δ 1.7–2.1 ppm range, likely overlapping with each other and the bridgehead protons, creating a complex multiplet region.
-
Hydroxyl Proton (Hₑ): The chemical shift of an alcohol proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet anywhere from δ 1–5 ppm [4][6]. Its most definitive characteristic is its exchangeability with deuterium oxide (D₂O).
Part 2: The Comparative Guide — Distinguishing 4-Hydroxyadamantan-2-one from 5-Hydroxyadamantan-2-one
The true power of NMR spectroscopy is revealed when distinguishing between isomers, where other techniques might fail[7][8][9][10][11]. A common potential impurity or alternative product in syntheses targeting 4-Hydroxyadamantan-2-one is the regioisomer, 5-Hydroxyadamantan-2-one[12]. While they share the same molecular formula (C₁₀H₁₄O₂), their ¹H NMR spectra would be dramatically different due to their differing symmetry.
5-Hydroxyadamantan-2-one has a higher degree of symmetry, with a C₂ᵥ symmetry axis. This increased symmetry results in fewer unique proton environments. A detailed analysis of its structure reveals only four distinct sets of protons.
Here’s the critical comparison:
| Feature | 4-Hydroxyadamantan-2-one (Predicted) | 5-Hydroxyadamantan-2-one (Predicted) | Rationale for Distinction |
| Number of Signals | 7 unique proton signals. | 4 unique proton signals. | The most immediate and unambiguous point of differentiation. Counting the number of distinct signal sets instantly distinguishes the two isomers. |
| Symmetry | Cₛ (plane of symmetry). | C₂ᵥ (higher symmetry). | The underlying molecular symmetry is the direct cause of the difference in the number of signals. |
| Carbinol Proton | One unique signal (Hₐ) integrating to 1H around δ 3.5-4.5 ppm . | Does not exist. The hydroxyl group is on a bridgehead carbon with no attached proton. | The complete absence of a signal in the carbinol proton region is definitive proof against the 4-hydroxy structure. |
| Alpha-Keto Protons | One signal set (Hₖ) integrating to 2H around δ 2.0-2.5 ppm . | One signal set integrating to 4H around δ 2.0-2.5 ppm . | The integration value of the alpha-keto proton signal would differ significantly between the two isomers. |
This comparative analysis forms a self-validating system. If the acquired spectrum shows seven distinct signals, including one in the carbinol region, it strongly supports the 4-Hydroxyadamantan-2-one structure. Conversely, a simpler spectrum with only four signals and no carbinol proton signal would point towards the 5-hydroxy isomer.
Part 3: Experimental Protocol and Data Interpretation
The following protocol is designed to generate high-quality, unambiguous data for structural validation.
Workflow for ¹H NMR Validation
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The Adamantane Scaffold: A Comparative Guide to Biological Activity
Introduction: The "Lipophilic Bullet" in Medicinal Chemistry
Adamantane, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), presents a unique structural motif in drug design. Its three-dimensional, cage-like structure and high lipophilicity have earned it the moniker "the lipophilic bullet," a feature that can enhance a drug's bioavailability and pharmacokinetic profile.[1][2] The introduction of an adamantane moiety into a molecule can significantly modify its therapeutic effects, leading to a diverse range of biological activities.[1][2] This guide provides a comparative analysis of key adamantane derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy. We will explore their applications as antiviral, neuroprotective, and antidiabetic agents, offering researchers and drug development professionals a comprehensive overview of this versatile scaffold.
I. Antiviral Activity: Targeting the Influenza A M2 Ion Channel
The first significant therapeutic application of adamantane derivatives was in the fight against Influenza A.[1] Amantadine and its successor, Rimantadine, became frontline treatments, though their efficacy has been compromised by the emergence of resistant strains.[3][4]
Comparative Analysis: Amantadine vs. Rimantadine
| Derivative | Mechanism of Action | Key Structural Difference | Relative Potency |
| Amantadine | Blocks the M2 proton ion channel of the Influenza A virus, inhibiting viral uncoating.[5][6] | 1-aminoadamantane | Baseline |
| Rimantadine | Same as Amantadine; blocks the M2 proton ion channel.[7] | α-methyl-1-adamantanemethylamine | Generally higher than Amantadine[1] |
Mechanism of Action Explained: The Influenza A virus, after entering a host cell via an endosome, must release its viral RNA into the cytoplasm to replicate. This process, known as uncoating, is dependent on the M2 protein, which forms a proton channel in the viral envelope.[7] Protons flow through this channel, acidifying the interior of the virus and facilitating the release of its genetic material. Amantadine and Rimantadine act as plugs for this M2 channel, preventing acidification and halting the viral life cycle.[5][7]
Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy
This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in viral plaques formed in a cell culture.
Methodology:
-
Cell Seeding: Plate Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to 90-100% confluency. The confluent monolayer provides a uniform target for viral infection.
-
Virus Preparation: Prepare serial dilutions of the Influenza A virus stock in a serum-free medium.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X Minimum Essential Medium (MEM), 1% agarose, and the adamantane derivative at various concentrations. The agarose solidifies, preventing the spread of progeny viruses through the medium and ensuring that new infections are localized, thus forming distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, until visible plaques are formed.
-
Plaque Visualization and Counting: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution. The crystal violet stains the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) is calculated to determine its antiviral potency.
II. Neuroprotective Activity: Modulating the NMDA Receptor
Adamantane derivatives have found a significant role in neurology, particularly in the management of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8] Their primary mechanism in this context is the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[8][9]
Comparative Analysis: Memantine vs. Amantadine
| Derivative | Primary Indication | NMDA Receptor Affinity | Mechanism of Action |
| Memantine | Moderate-to-severe Alzheimer's Disease[10] | Low-affinity, uncompetitive antagonist[9][10] | Blocks pathological, excessive glutamate stimulation while preserving normal synaptic transmission.[11][12] |
| Amantadine | Parkinson's Disease, drug-induced extrapyramidal reactions[6] | Weak, non-competitive antagonist[6] | Multiple actions including weak NMDA antagonism, and effects on dopamine and acetylcholine systems.[5][6] |
Mechanism of Action Explained: Glutamate is the primary excitatory neurotransmitter in the brain, and its action at the NMDA receptor is crucial for learning and memory.[13] However, excessive glutamate activity leads to a prolonged influx of calcium ions into neurons, a state known as excitotoxicity, which contributes to neuronal death in diseases like Alzheimer's.[11][12] Memantine is an uncompetitive, low-affinity NMDA receptor antagonist.[9][10] This means it only blocks the NMDA receptor channel when it is excessively open, as seen in pathological states, without interfering with the normal, transient activation required for physiological neurotransmission.[11][12] Amantadine also exhibits weak NMDA receptor antagonism, which is thought to contribute to its antiparkinsonian effects.[6]
Signaling Pathway: NMDA Receptor Antagonism by Memantine
Caption: Memantine blocks the NMDA receptor channel during excessive glutamate release.
III. Antidiabetic Activity: A Newer Frontier
More recently, the adamantane scaffold has been incorporated into drugs for the treatment of type 2 diabetes.[2] Vildagliptin and Saxagliptin are notable examples that function as dipeptidyl peptidase-4 (DPP-4) inhibitors.[14] The adamantane moiety in these molecules contributes to their high lipophilicity and potent inhibitory activity.[2][14]
Comparative Analysis: Vildagliptin vs. Saxagliptin
| Derivative | Target | Key Structural Feature |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Adamantyl group attached to a pyrrolidine core. |
| Saxagliptin | Dipeptidyl Peptidase-4 (DPP-4) | Adamantyl group attached to a cyanopyrrolidine core.[14] |
Mechanism of Action Explained: In response to food intake, the gut releases incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels. The enzyme DPP-4 rapidly inactivates GLP-1. Vildagliptin and Saxagliptin inhibit DPP-4, prolonging the action of GLP-1 and leading to improved glycemic control.[14] Studies have also shown that adamantane derivatives can directly stimulate insulin release from pancreatic beta-cells.[15]
Experimental Workflow: In Vivo Hypoglycemic Activity Assay
This workflow describes a common method to assess the glucose-lowering effects of test compounds in a diabetic animal model.
Caption: Workflow for evaluating the in vivo hypoglycemic effect of adamantane derivatives.
IV. Structure-Activity Relationship (SAR) Insights
The biological activity of adamantane derivatives is highly dependent on the nature and position of substituents on the adamantane cage.[1]
-
Antiviral Activity: For M2 channel inhibitors, an amino group at the 1-position is crucial. Increasing the size of N-substituents on amantadine generally diminishes activity. However, adding a methyl group to the carbon bridge between the adamantane cage and the amino group (as in rimantadine) enhances potency.[1]
-
Neuroprotective Activity: The two methyl groups in memantine (3,5-dimethyl-1-adamantanamine) are important for its specific affinity and kinetics at the NMDA receptor.
-
Antidiabetic Activity: The adamantyl group in DPP-4 inhibitors like vildagliptin and saxagliptin serves as a lipophilic anchor, fitting into a hydrophobic pocket of the enzyme and contributing to high-potency inhibition.[14]
-
General Effects: The incorporation of the adamantane moiety generally increases lipophilicity, which can improve a compound's ability to cross cell membranes and the blood-brain barrier, thereby enhancing bioavailability and therapeutic effect.[2]
Conclusion and Future Directions
The adamantane scaffold has proven to be a remarkably successful component in the design of therapeutic agents for a wide range of diseases. From its initial success as an antiviral agent to its current applications in neurodegenerative and metabolic disorders, the unique properties of this "lipophilic bullet" continue to be exploited by medicinal chemists. Future research is likely to focus on the development of new adamantane derivatives with improved specificity, reduced side effects, and novel mechanisms of action. The continued exploration of this versatile chemical entity holds significant promise for the discovery of next-generation therapeutics.
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Al-Wahaibi, L. H., et al. (2019). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 24(21), 3878. Available at: [Link]
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A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Hydroxyadamantan-2-one and 5-Hydroxyadamantan-2-one in Synthesis
For the discerning researcher in drug discovery and synthetic chemistry, the adamantane scaffold is a powerful tool. Its rigid, three-dimensional structure and inherent lipophilicity can impart desirable pharmacokinetic properties, such as enhanced metabolic stability and improved cell membrane permeability, to active pharmaceutical ingredients (APIs).[1][2] However, the true synthetic versatility of this caged hydrocarbon is unlocked through functionalization.
This guide provides an in-depth comparison of two pivotal difunctionalized adamantane intermediates: 4-hydroxyadamantan-2-one and 5-hydroxyadamantan-2-one. While sharing the same molecular formula and adamantane-2-one core, the isomeric position of the hydroxyl group—at a tertiary bridgehead (C4) versus a secondary bridge (C5)—creates profound differences in their synthesis, reactivity, and ultimate utility as synthetic building blocks.
Structural and Physicochemical Properties: More Than Just a Position
The fundamental difference between these two isomers lies in the location of the hydroxyl group on the rigid adamantane frame. In 4-hydroxyadamantan-2-one, the -OH group occupies a tertiary bridgehead position (equivalent to the C1 position in 1-hydroxyadamantane). In contrast, the hydroxyl group in 5-hydroxyadamantan-2-one is attached to a secondary carbon. This seemingly subtle distinction has significant consequences for steric accessibility and electronic properties, which dictate the synthetic pathways available for each molecule.
| Property | 4-Hydroxyadamantan-2-one | 5-Hydroxyadamantan-2-one |
| CAS Number | 20098-14-0 (often refers to the 5-isomer) | 20098-14-0 |
| Molecular Formula | C₁₀H₁₄O₂[1][] | C₁₀H₁₄O₂[1][] |
| Molecular Weight | 166.22 g/mol [1][] | 166.22 g/mol [1][] |
| Appearance | White solid | White solid[] |
| Melting Point | >300 °C | >300 °C (lit.) |
| Solubility | Soluble in DMSO | Soluble in DMSO[] |
| Hydroxyl Position | Tertiary (Bridgehead) | Secondary (Bridge) |
Synthesis Strategies: Navigating the Adamantane Cage
The synthesis of these hydroxy ketones typically begins with a common precursor, adamantan-2-one, which itself is prepared by the oxidation of adamantane.[4][5] The challenge lies in the subsequent regioselective introduction of the hydroxyl group.
The Biocatalytic Route to 5-Hydroxyadamantan-2-one
Nature provides an elegant solution for the synthesis of 5-hydroxyadamantan-2-one. Biocatalysis using specific microbial strains, such as Pseudomonas putida, has been shown to hydroxylate adamantan-2-one with remarkable regioselectivity at the C5 position.[] This enzymatic oxidation is often associated with cytochrome P450 monooxygenases, which can perform C-H activation at sites that are challenging to access through traditional chemical methods.[6] The enzyme's active site presumably orients the adamantanone substrate in such a way that the secondary C-H bonds at the C5 (and equivalent) positions are presented for oxidation, while the tertiary bridgehead positions remain inaccessible.
The Chemical Oxidation Path to 4-Hydroxyadamantan-2-one
The synthesis of the 4-hydroxy isomer is less straightforward and highlights the inherent reactivity differences of the adamantane cage. Direct oxidation of adamantane itself often yields a mixture of products, including 1-adamantanol (tertiary alcohol), 2-adamantanol (secondary alcohol), and adamantan-2-one.[7] To achieve the desired 4-hydroxy-2-one structure, a multi-step chemical approach is typically required, often involving the oxidation of adamantane-1-carboxylic acid or other 1-substituted adamantanes, followed by further transformations. A common strategy involves the oxidation of adamantane with concentrated sulfuric acid, which can favor the formation of hydroxylated species at the thermodynamically more stable tertiary position, followed by subsequent oxidation to introduce the ketone.
Caption: General synthetic pathways to hydroxyadamantanone isomers.
Comparative Reactivity and Synthetic Utility
The choice between the 4-hydroxy and 5-hydroxy isomers is dictated by the intended subsequent transformations. The distinct chemical environments of the hydroxyl groups and their steric accessibility are the primary determinants of their reactivity.
| Feature | 4-Hydroxyadamantan-2-one (Tertiary -OH) | 5-Hydroxyadamantan-2-one (Secondary -OH) |
| Hydroxyl Reactivity | Sterically hindered. Resistant to oxidation. Prone to SN1-type substitution or elimination under acidic conditions. | More accessible. Can be oxidized to the corresponding diketone (adamantane-2,5-dione). |
| Ketone Reactivity | Standard ketone chemistry (e.g., reduction, reductive amination). Reluctant to form enolates due to cage strain.[8] | Standard ketone chemistry. Also reluctant to form enolates. |
| Key Applications | Building block for APIs where a stable, tertiary alcohol or a derivative at the bridgehead is desired. | Versatile intermediate. Precursor to Idramantone (immune agonist) and E-2-amino-5-hydroxyadamantane.[] The secondary alcohol provides a handle for further diverse functionalization. |
The tertiary alcohol of 4-hydroxyadamantan-2-one is a poor candidate for oxidation but can serve as a stable hydroxyl moiety or a leaving group in nucleophilic substitutions. Its hindered nature can also provide a steric shield, directing reactions to other parts of the molecule.
In contrast, the secondary alcohol of 5-hydroxyadamantan-2-one is a more versatile functional handle. It can be readily oxidized to a ketone, esterified, or converted into other functional groups, providing a second point for molecular elaboration beyond the existing ketone at C2. This makes it a highly valuable precursor for creating complex adamantane derivatives.
Caption: Reactivity comparison and synthetic outcomes.
Experimental Protocols
Protocol 1: Synthesis of Adamantan-2-one from Adamantane
This protocol is a representative chemical oxidation to produce the common precursor.
Materials:
-
Adamantane
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Acetic acid
-
Pyridine
-
32% Hydrogen peroxide
-
Hexafluoroacetone sesquihydrate
-
Ethyl acetate, Brine, Silica gel, Hexane
Procedure: [5]
-
Charge a reaction flask with adamantane (1 mmol), VO(acac)₂ (0.14 mmol), acetic acid (25 mmol), and pyridine (35 mmol).
-
Heat the solution to 60°C with stirring.
-
Prepare a mixture of 32% hydrogen peroxide (10 mmol) and hexafluoroacetone sesquihydrate (0.5 mmol).
-
Add the peroxide mixture dropwise to the reaction flask over a period of 5 hours, maintaining the temperature at 60°C.
-
After the addition is complete, cool the mixture to room temperature (approx. 20°C).
-
Wash the reaction mixture with brine and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel chromatography using a hexane-ethyl acetate gradient (9:1 moving to 7:3) as the eluent to yield pure adamantan-2-one.
Protocol 2: Biocatalytic Synthesis of 5-Hydroxyadamantan-2-one
This protocol outlines a general biocatalytic approach. Specific conditions (e.g., buffer, cell density, substrate concentration) would need optimization based on the chosen microbial strain.
Materials:
-
Adamantan-2-one
-
Pseudomonas putida (or other suitable microorganism) culture
-
Appropriate growth medium and buffer (e.g., phosphate buffer)
-
DMSO (for substrate dissolution)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (for drying)
Procedure:
-
Cultivate Pseudomonas putida in a suitable growth medium to induce the necessary oxidative enzymes.
-
Harvest and resuspend the cells in a reaction buffer to a desired optical density.
-
Prepare a stock solution of adamantan-2-one in DMSO.
-
Add the adamantan-2-one solution to the cell suspension. The final concentration should be optimized to avoid substrate toxicity (e.g., starting around 100-200 mg/L).[]
-
Incubate the reaction mixture with shaking at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Once the reaction is complete, saturate the aqueous mixture with NaCl and extract the product with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to obtain 5-hydroxyadamantan-2-one.
Conclusion
4-Hydroxyadamantan-2-one and 5-hydroxyadamantan-2-one are not interchangeable intermediates. The selection between them is a critical strategic decision in a synthesis campaign.
-
Choose 5-Hydroxyadamantan-2-one when the synthetic plan requires a versatile handle for further functionalization. Its accessible secondary alcohol can be readily converted to a ketone or other groups, enabling the construction of complex, difunctionalized adamantane derivatives. The availability of efficient biocatalytic routes can also make it a more accessible starting material.
-
Choose 4-Hydroxyadamantan-2-one when the goal is to incorporate a stable, sterically hindered tertiary alcohol at a bridgehead position. This isomer is ideal for scenarios where the hydroxyl group itself is a key pharmacophoric feature or when its steric bulk is needed to direct subsequent reactions elsewhere on the scaffold.
By understanding the distinct causality behind the synthesis and reactivity of each isomer, researchers can fully leverage the power of the adamantane scaffold to accelerate the discovery and development of novel therapeutics.
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Skomorokhov, M. Yu., et al. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360-1361. Available at: [Link]
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Fengchen Chemsupply. (n.d.). Understanding the Properties and Applications of 5-Hydroxyadamantan-2-one. Retrieved from [Link]
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Bagrii, E. I., et al. (2017). Oxidative functionalization of adamantanes (review). Petroleum Chemistry, 57(3), 183-207. Available at: [Link]
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Gopalan, B., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2625-2630. Available at: [Link]
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Khusnutdinov, R. I., et al. (2009). Selective Hydroxylation of Adamantane and Its Derivatives. Russian Journal of Organic Chemistry, 45(8), 1156–1162. Available at: [Link]
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Sartorius Group. (2023, January 31). Accelerating Drug Discovery with High-Throughput Biomolecular Interaction Analysis. YouTube. Available at: [Link]
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A Comparative In Silico Docking Guide: 4-Hydroxyadamantan-2-one Derivatives as Potential Anticancer Agents
A Senior Application Scientist's Field-Proven Insights into Virtual Screening and Lead Optimization
In the landscape of modern drug discovery, the adamantane scaffold stands out as a privileged structure, lending its rigid, lipophilic properties to a variety of therapeutic agents. Among its numerous derivatives, 4-Hydroxyadamantan-2-one has emerged as a promising starting point for the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of in silico docking studies of 4-Hydroxyadamantan-2-one derivatives against key anticancer targets, offering a practical framework for researchers and drug development professionals. We will explore the rationale behind experimental choices, present a detailed protocol for molecular docking, and compare the potential efficacy of these derivatives against established and alternative anticancer agents.
The Rationale for Targeting Apoptosis Pathways with Adamantane Derivatives
Cancer is fundamentally a disease of uncontrolled cell proliferation and evasion of programmed cell death, or apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins and the caspase cascade are central regulators of this process, making them prime targets for therapeutic intervention.[1][2][3] The bulky and rigid adamantane cage can be strategically functionalized to interact with the hydrophobic grooves of these proteins, potentially disrupting protein-protein interactions that are critical for cancer cell survival.[4] The introduction of a hydroxyl group in the 4-position and a ketone at the 2-position of the adamantane core in 4-Hydroxyadamantan-2-one provides key points for further chemical modification, allowing for the exploration of a diverse chemical space to optimize binding affinity and selectivity.
A Comparative Docking Analysis: 4-Hydroxyadamantan-2-one Derivatives vs. Alternatives
To illustrate the potential of 4-Hydroxyadamantan-2-one derivatives, we will conduct a comparative in silico docking study against two critical anticancer targets: the anti-apoptotic protein Bcl-2 and the executioner enzyme Caspase-3. For comparison, we will include known inhibitors and alternative scaffolds.
Target Selection: Why Bcl-2 and Caspase-3?
-
Bcl-2: This protein is a key regulator of the intrinsic apoptotic pathway. Its overexpression is a hallmark of many cancers, contributing to chemoresistance.[1][2] Small molecules that inhibit Bcl-2 can restore the apoptotic balance and sensitize cancer cells to treatment.[5]
-
Caspase-3: As a primary executioner caspase, its activation is a pivotal step in the apoptotic cascade.[3][6] Compounds that can allosterically activate or enhance the activity of Caspase-3 are of significant therapeutic interest.
Ligand Selection: A Diverse Chemical Space
Our in silico analysis will compare the following compounds:
-
4-Hydroxyadamantan-2-one Derivatives: A series of hypothetical derivatives with varying substitutions at the hydroxyl and keto positions to explore structure-activity relationships.
-
Known Bcl-2 Inhibitors: Navitoclax (ABT-263) and ABT-737 will be used as benchmarks for Bcl-2 docking.[5][7][8]
-
Alternative Scaffolds: We will include examples of flavonoid and hydroxyxanthone derivatives, which have also shown promise as Bcl-2 inhibitors and apoptosis inducers.[9][10]
Experimental Protocol: A Step-by-Step Guide to In Silico Molecular Docking
This section provides a detailed, self-validating protocol for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
I. Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2W3L; Caspase-3, PDB ID: 3SRC) from the Protein Data Bank (PDB).[2][3]
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure. This is crucial for accurate hydrogen bond calculations.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
II. Preparation of the Ligand Molecules
-
Generate 3D Structures: Create 3D structures of the 4-Hydroxyadamantan-2-one derivatives and comparator compounds. This can be done using chemical drawing software like ChemDraw or Marvin Sketch.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a low-energy conformation. This step is critical for realistic docking simulations.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.
-
Save in PDBQT Format: Convert the prepared ligand structures to the PDBQT file format.
III. Molecular Docking with AutoDock Vina
-
Define the Grid Box: Specify the search space for the docking simulation by defining a grid box that encompasses the active site of the receptor. The size and center of the grid box are crucial parameters that should be chosen carefully based on the known binding site of the protein.
-
Configure Docking Parameters: Create a configuration file that specifies the input receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search. Higher exhaustiveness increases the computational time but also improves the reliability of the results.
-
Run the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will generate a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinities.
IV. Analysis of Docking Results
-
Binding Affinity: The primary output of the docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction.
-
Binding Pose and Interactions: Visualize the docked poses of the ligands within the active site of the receptor using molecular visualization software (e.g., PyMOL, Chimera). Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the protein residues.
Illustrative Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Comparative Docking Results
The following tables present hypothetical, yet plausible, docking scores for our selected compounds against Bcl-2 and Caspase-3. These values are for illustrative purposes to guide researchers in interpreting their own data.
Table 1: Comparative Docking Scores against Bcl-2 (PDB ID: 2W3L)
| Compound Class | Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-Hydroxyadamantan-2-one | Derivative 1 (R=H) | -7.2 | Phe105, Tyr101, Val126 |
| Derivative 2 (R=Phenyl) | -8.5 | Phe105, Tyr101, Arg139, Val126 | |
| Derivative 3 (R=4-Cl-Phenyl) | -9.1 | Phe105, Tyr101, Arg139, Val126, Gly138 | |
| Known Bcl-2 Inhibitors | Navitoclax (ABT-263) | -10.5 | Phe105, Tyr101, Arg139, Val126, Gly138 |
| ABT-737 | -9.8 | Phe105, Tyr101, Arg139, Val126 | |
| Alternative Scaffolds | Fisetin (Flavonoid) | -8.2 | Phe105, Tyr101, Val126 |
| 1,3,6,8-Tetrahydroxyxanthone | -7.9 | Phe105, Tyr101, Gly138 |
Table 2: Comparative Docking Scores against Caspase-3 (PDB ID: 3SRC)
| Compound Class | Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-Hydroxyadamantan-2-one | Derivative 1 (R=H) | -6.8 | His121, Gly122, Ser205 |
| Derivative 2 (R=Phenyl) | -7.9 | His121, Gly122, Arg207, Ser205 | |
| Derivative 3 (R=4-Cl-Phenyl) | -8.3 | His121, Gly122, Arg207, Ser205, Phe256 | |
| Alternative Scaffolds | 1,2,4-Oxadiazole Derivative | -7.5 | His121, Gly122, Ser205 |
Interpreting the Data: Causality and Experimental Choices
The hypothetical data in the tables above illustrate several key principles in structure-based drug design:
-
Structure-Activity Relationship (SAR): The increasing binding affinity from Derivative 1 to Derivative 3 against Bcl-2 suggests that the addition of a phenyl and a chloro-substituted phenyl group enhances the interaction with the target. This is likely due to favorable hydrophobic and halogen-bonding interactions within the binding pocket.
-
Benchmarking against Known Inhibitors: The docking scores of the 4-Hydroxyadamantan-2-one derivatives, while promising, are still lower than the established inhibitor Navitoclax. This indicates that further optimization is needed to achieve comparable potency.
-
Comparative Analysis with Alternative Scaffolds: The adamantane derivatives show competitive, and in some hypothetical cases, superior binding affinities compared to the flavonoid and xanthone scaffolds, highlighting the potential of the adamantane core in designing potent inhibitors.
Illustrative Ligand-Protein Interactions
Caption: Hypothetical key interactions of a 4-Hydroxyadamantan-2-one derivative in the Bcl-2 binding pocket.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and evaluating in silico docking studies of 4-Hydroxyadamantan-2-one derivatives as potential anticancer agents. The presented protocols and comparative analysis, although based on hypothetical data for illustrative purposes, highlight the importance of a systematic and rigorous computational approach in modern drug discovery. The adamantane scaffold continues to be a source of promising new therapeutic agents, and the application of in silico methods is crucial for accelerating the identification and optimization of lead compounds. Future work should focus on synthesizing and experimentally validating the anticancer activity of promising 4-Hydroxyadamantan-2-one derivatives identified through computational screening.
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Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Analysis of 4-Hydroxyadamantan-2-one Based Inhibitors
In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug molecule for its intended target. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to unforeseen toxicity and a cascade of undesirable side effects. The rigid, lipophilic cage-like structure of adamantane has made it a popular scaffold in medicinal chemistry, often employed to enhance the metabolic stability and target-binding affinity of inhibitors.[1] The introduction of a 4-hydroxyadamantan-2-one core offers a unique three-dimensional framework with specific hydrogen bonding capabilities, making it an attractive starting point for the design of potent and selective inhibitors.
This guide provides a comprehensive analysis of the methodologies used to assess the cross-reactivity of inhibitors based on the 4-hydroxyadamantan-2-one scaffold. We will delve into the rationale behind various experimental approaches, provide detailed protocols, and present comparative data to aid researchers in making informed decisions for their drug development programs.
The Imperative of Selectivity Profiling
The therapeutic efficacy of an inhibitor is intrinsically linked to its selectivity. A highly selective inhibitor will primarily interact with its intended target, minimizing the potential for off-target effects and associated toxicities. The unique physicochemical properties of the adamantane cage can significantly influence a molecule's interaction with a variety of proteins.[1] Therefore, a thorough understanding of the cross-reactivity profile of any adamantane-based inhibitor is paramount.
A Case Study: Saxagliptin - A 3-Hydroxyadamantane Containing DPP-4 Inhibitor
While specific cross-reactivity data for a broad panel of 4-hydroxyadamantan-2-one based inhibitors is not extensively available in the public domain, we can draw valuable insights from the well-characterized drug, Saxagliptin (Onglyza®). Saxagliptin, used for the treatment of type 2 diabetes, contains a 3-hydroxyadamantane moiety and is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4).[2][3][4] Extensive selectivity profiling of Saxagliptin has demonstrated its high specificity for DPP-4 over other related proteases, such as DPP-8 and DPP-9.[3][4]
| Enzyme | Saxagliptin Ki (nM) | Fold Selectivity vs. DPP-4 |
| DPP-4 | 1.3 | - |
| DPP-8 | 508 | ~400-fold |
| DPP-9 | 100 | ~75-fold |
| Other Proteases | - | >4000-fold |
| Table 1: Selectivity profile of Saxagliptin against related dipeptidyl peptidases. Data compiled from publicly available resources.[3][4] |
This high degree of selectivity is crucial for the safety and efficacy of Saxagliptin, as inhibition of DPP-8 and DPP-9 has been associated with adverse effects. The data underscores the importance of comprehensive selectivity profiling for any adamantane-based inhibitor.
Methodologies for Comprehensive Cross-Reactivity Analysis
A multi-pronged approach is often necessary to gain a complete picture of an inhibitor's selectivity. Here, we compare three powerful techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Chemical Proteomics.
Kinome Scanning: A Broad View of Kinase Interactions
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and they are common off-targets for many small molecule inhibitors.[5] Kinome scanning platforms, such as KINOMEscan™, offer a high-throughput method to assess the interaction of a compound against a large panel of kinases.[6][7][8]
Principle: These assays typically employ a competition binding format. A test compound is incubated with a specific kinase and an immobilized ligand that binds to the kinase's active site. The amount of kinase bound to the solid support is then quantified, and a reduction in binding in the presence of the test compound indicates an interaction.
Experimental Workflow: Kinome Scanning
Caption: A generalized workflow for a KINOMEscan™ assay.
Step-by-Step Protocol: Kinome Scanning
-
Compound Preparation: Prepare a stock solution of the 4-hydroxyadamantan-2-one based inhibitor in a suitable solvent (e.g., DMSO) at a concentration appropriate for the assay.
-
Assay Plate Preparation: The assay is typically performed in multi-well plates containing the panel of kinases and the immobilized ligand.
-
Incubation: The test compound is added to the wells and incubated to allow for binding to the kinases.
-
Washing: Unbound compound and kinases are removed by a series of wash steps.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is often done by quantifying a DNA tag attached to the kinase via qPCR.
-
Data Analysis: The results are expressed as a percentage of the control (no inhibitor). A dose-response curve can be generated for hits to determine the dissociation constant (Kd).
-
Visualization: The data is often visualized using a "TreeSpot™" diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.[8]
Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context
CETSA is a powerful technique that allows for the assessment of target engagement in a more physiologically relevant environment – within intact cells or cell lysates.[8] The principle is based on the ligand-induced thermal stabilization of a target protein.
Principle: When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, can stabilize the protein's structure, increasing its melting temperature (Tm). This thermal shift can be measured to confirm target engagement.
Experimental Workflow: CETSA
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the 4-hydroxyadamantan-2-one based inhibitor or a vehicle control for a specified time.
-
Heating: Aliquots of the treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Melting Curve Generation: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined for both the inhibitor-treated and vehicle-treated samples. A shift in the Tm to a higher temperature in the presence of the inhibitor indicates target engagement.
Chemical Proteomics: Unbiased Identification of Off-Targets
Chemical proteomics offers an unbiased approach to identify the direct binding partners of a small molecule in a complex biological sample. This is particularly useful for discovering unexpected off-targets.
Principle: A chemically modified version of the inhibitor, containing a "handle" such as biotin or an alkyne, is used as a probe. This probe is incubated with a cell lysate or intact cells. The probe and its bound proteins are then enriched and identified by mass spectrometry.
Experimental Workflow: Chemical Proteomics
Caption: A typical workflow for an affinity-based chemical proteomics experiment.
Step-by-Step Protocol: Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of the 4-hydroxyadamantan-2-one based inhibitor that includes a tag for enrichment (e.g., biotin). It is crucial to ensure that the addition of the tag does not significantly alter the inhibitor's binding properties.
-
Incubation: The tagged inhibitor is incubated with a cell lysate or intact cells to allow for binding to its target and any off-targets. A competition experiment, where the lysate is pre-incubated with an excess of the untagged inhibitor, is essential to identify specific binders.
-
Enrichment: The probe-protein complexes are captured using an affinity matrix (e.g., streptavidin beads for a biotinylated probe).
-
Washing: Non-specifically bound proteins are removed through a series of stringent wash steps.
-
Elution and Identification: The specifically bound proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The proteins that are significantly enriched in the probe-treated sample compared to the control (competition) sample are identified as potential off-targets.
-
Validation: The identified off-targets should be validated using orthogonal methods, such as CETSA or enzymatic assays.
Comparison of Cross-Reactivity Profiling Methods
| Feature | Kinome Scanning | Cellular Thermal Shift Assay (CETSA) | Chemical Proteomics |
| Principle | Competition binding assay | Ligand-induced thermal stabilization | Affinity-based enrichment |
| Throughput | High (hundreds of kinases) | Medium to low | Low to medium |
| Context | In vitro (purified proteins) | In-cell or in-lysate | In-lysate or in-cell |
| Information | Binding affinity (Kd) | Target engagement | Identity of binding partners |
| Bias | Biased (pre-selected panel) | Biased (requires specific antibody) or unbiased (MS-based) | Unbiased |
| Pros | Broad coverage of kinome, quantitative | Physiologically relevant, confirms target engagement in cells | Unbiased discovery of off-targets |
| Cons | In vitro artifacts possible, limited to kinases | Lower throughput, requires specific reagents for validation | Requires chemical modification of the inhibitor, potential for artifacts |
| Table 2: Comparison of key features of different cross-reactivity profiling methods. |
Conclusion: An Integrated Strategy for Robust Cross-Reactivity Analysis
The development of safe and effective inhibitors based on the 4-hydroxyadamantan-2-one scaffold necessitates a rigorous evaluation of their cross-reactivity. No single method can provide a complete picture of an inhibitor's selectivity profile. Therefore, an integrated strategy is recommended:
-
Initial Broad Screening: Employ a high-throughput method like kinome scanning to get a broad overview of potential kinase off-targets.
-
In-Cell Validation: Use CETSA to confirm the engagement of the primary target and any high-priority off-targets identified in the initial screen within a cellular context.
-
Unbiased Off-Target Discovery: For lead candidates, perform chemical proteomics experiments to identify any unexpected off-targets that may have been missed by panel-based screening.
By combining these powerful techniques, researchers can build a comprehensive understanding of the selectivity of their 4-hydroxyadamantan-2-one based inhibitors, enabling them to prioritize the most promising candidates and de-risk their progression towards clinical development. This systematic and evidence-based approach to cross-reactivity analysis is essential for the successful translation of novel chemical matter into safe and effective medicines.
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The Adamantane Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to its Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The adamantane moiety, a rigid, lipophilic, tricycle[3.3.1.1^3,7]decane cage, has emerged as a cornerstone in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have made it a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The incorporation of the adamantane cage into a drug molecule can significantly enhance its pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy, stability, and bioavailability.[1][2]
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of adamantane derivatives across three major therapeutic areas: antiviral, anticancer, and neuroprotective agents. By synthesizing experimental data and mechanistic insights, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel adamantane-based therapeutics.
The Allure of the Adamantane Cage: Why is it a "Lipophilic Bullet"?
The adamantane moiety is often referred to as a "lipophilic bullet" due to its ability to effectively "hit" biological targets.[3] This effectiveness stems from several key characteristics:
-
Lipophilicity: The hydrocarbon cage is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. This property is crucial for targeting intracellular and central nervous system (CNS) targets.
-
Rigidity and Three-Dimensionality: The rigid, cage-like structure provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological targets. This can lead to higher binding affinities and selectivities.
-
Metabolic Stability: The adamantane nucleus is resistant to metabolic degradation, which can increase the half-life of a drug in the body, leading to a longer duration of action.
-
Pharmacophore Carrier: The adamantane scaffold can serve as a bulky, space-filling anchor to which various pharmacophoric groups can be attached, enabling the exploration of diverse chemical space and the optimization of biological activity.
The strategic incorporation of the adamantane scaffold has led to the development of several successful drugs, including the antiviral agents amantadine and rimantadine, the anti-Alzheimer's drug memantine, and the anti-diabetic drug saxagliptin.[1]
Antiviral Activity: Targeting Viral Ion Channels
The discovery of the antiviral properties of amantadine in the 1960s marked the beginning of adamantane's journey in medicinal chemistry.[4] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication.[4] The SAR of these derivatives has been extensively studied to understand the key structural features required for antiviral efficacy.
Key Structural-Activity Relationships for Antiviral Adamantane Derivatives:
-
The Amino Group is Crucial: The primary amino group at the 1-position of the adamantane cage is essential for antiviral activity.[3] This group is believed to interact with the transmembrane domain of the M2 protein, blocking the channel.
-
N-Alkylation Can Modulate Activity: While N-alkylation of the amino group can be tolerated, the size and nature of the substituent are critical. Small alkyl groups, such as the methyl group in rimantadine, can enhance activity compared to amantadine. However, larger or more functionalized N-substituents generally lead to a decrease in potency.[3]
-
The Adamantane Cage as a Scaffold: The adamantane cage itself acts as a hydrophobic anchor. Modifications to the cage, such as the introduction of substituents at other bridgehead positions, are generally detrimental to anti-influenza A activity.[3]
-
Linker Length Matters: Introducing a one-carbon bridge between the adamantane cage and the amino group, as seen in rimantadine, can lead to increased activity.[3]
Comparative Antiviral Activity of Adamantane Derivatives:
| Compound | Structure | Target Virus | IC50 (µM) | Reference |
| Amantadine | 1-aminoadamantane | Influenza A (H3N2) | ~1.0 | [3] |
| Rimantadine | 1-(1-aminoethyl)adamantane | Influenza A (H3N2) | ~0.5 | [3] |
| N-ethyl-amantadine | N-ethyl-1-aminoadamantane | Influenza A (H3N2) | Less potent than amantadine | [3] |
| Spiro-[azetidine-3,2'-adamantane] | Influenza A (H3N2) | More potent than amantadine | [3] | |
| Spiro-[piperidine-4,2'-adamantane] | Influenza A (H3N2) | More potent than amantadine | [3] |
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
Adamantane derivatives have demonstrated significant potential as anticancer agents, exhibiting diverse mechanisms of action that include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. The lipophilic nature of the adamantane scaffold is particularly advantageous for targeting intracellular components and overcoming multidrug resistance.
Key Structural-Activity Relationships for Anticancer Adamantane Derivatives:
-
Diverse Pharmacophores: Unlike the relatively conserved pharmacophore for antiviral activity, a wide range of functional groups attached to the adamantane scaffold can elicit anticancer effects. These include chalcones, triazoles, and isothiourea moieties.
-
Targeting Multiple Pathways: Adamantane-based anticancer agents have been shown to inhibit various targets, including tyrosine kinases, histone deacetylases (HDACs), and topoisomerases. This multi-target approach can be more effective in combating the complexity of cancer.
-
Induction of Apoptosis: Many adamantane derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.
-
Overcoming Drug Resistance: The lipophilicity of the adamantane moiety can help to bypass efflux pumps that are responsible for multidrug resistance in cancer cells.
Comparative Anticancer Activity of Adamantane Derivatives:
| Derivative Type | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Adamantane-Chalcone | (E)-1-(4-aminophenyl)-3-(adamantan-1-yl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | Induction of apoptosis | |
| Adamantane-Triazole | 1-(1-Adamantyl)-4-phenyl-1H-1,2,3-triazole | A549 (Lung) | 5.8 | Not specified | |
| Adamantane-Isothiourea | Adamantyl isothiourea derivative | HepG2 (Liver) | 3.86 | Inhibition of TLR4-MyD88-NF-κB signaling | [5] |
Neuroprotective Activity: Modulating NMDA Receptors in Neurodegenerative Diseases
Adamantane derivatives have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[4][6] Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is a prime example of a successful adamantane-based neuroprotective drug.[7] The mechanism of action of these compounds often involves the modulation of glutamatergic neurotransmission, which plays a crucial role in neuronal excitotoxicity.
Key Structural-Activity Relationships for Neuroprotective Adamantane Derivatives:
-
NMDA Receptor Antagonism: The primary mechanism of action for many neuroprotective adamantane derivatives is the non-competitive antagonism of the NMDA receptor. The adamantane moiety is thought to block the ion channel of the receptor, preventing excessive calcium influx that leads to neuronal damage.[7]
-
Amino Group and Methyl Substituents: In memantine, the amino group at the 1-position and the two methyl groups at the 3 and 5 positions of the adamantane cage are critical for its optimal activity and pharmacokinetic properties.[7]
-
Multi-target Approaches: More recent research has focused on developing adamantane derivatives that can target multiple pathways involved in neurodegeneration, such as combining NMDA receptor antagonism with cholinesterase inhibition or antioxidant properties.
Comparative Neuroprotective Activity of Adamantane Derivatives:
| Compound | Target | Ki (µM) | Therapeutic Indication | Reference |
| Memantine | NMDA Receptor | 0.5 - 1.0 | Alzheimer's Disease | [7] |
| Amantadine | NMDA Receptor | ~2.0 | Parkinson's Disease | [8] |
| Nitromemantine | NMDA Receptor | 0.02 | Investigational |
Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis of key adamantane derivatives and for the biological evaluation of their activities.
Synthesis of Amantadine Hydrochloride
This protocol describes a common method for the synthesis of amantadine hydrochloride from 1-bromoadamantane.
Materials:
-
1-bromoadamantane
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Diethylene Glycol
-
Hydrochloric Acid (gas or solution in a non-polar solvent)
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Ritter Reaction: In a round-bottom flask, dissolve 1-bromoadamantane in an excess of acetonitrile.
-
Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain N-(1-adamantyl)acetamide.
-
Hydrolysis: To the N-(1-adamantyl)acetamide, add a solution of sodium hydroxide in diethylene glycol.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Salt Formation: Dry the organic extract and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate amantadine hydrochloride.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain pure amantadine hydrochloride.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a multi-well plate.
-
Virus stock of known titer.
-
Test compound solutions at various concentrations.
-
Cell culture medium (e.g., MEM).
-
Agarose or methylcellulose overlay medium.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate and allow them to grow to a confluent monolayer.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells with a fixative (e.g., 10% formalin) and then stain with a crystal violet solution.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest.
-
96-well cell culture plates.
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compound solutions at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the adamantane derivatives. Include a vehicle control (solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The 50% inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Visualizing the Adamantane Advantage
To better understand the concepts discussed, the following diagrams created using Graphviz illustrate the adamantane scaffold, a typical SAR workflow, and a simplified signaling pathway.
Caption: The rigid adamantane scaffold with its four equivalent bridgehead positions (1, 3, 5, and 7) available for substitution.
Caption: A typical workflow for a structure-activity relationship (SAR) study of adamantane derivatives.
Caption: Simplified mechanism of neuroprotection by adamantane derivatives via NMDA receptor antagonism.
Conclusion and Future Directions
The adamantane scaffold continues to be a remarkably versatile and valuable tool in drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides a solid foundation for the design of novel therapeutics with improved pharmacological profiles. The comparative analysis of the SAR of adamantane derivatives across antiviral, anticancer, and neuroprotective applications reveals both common principles and target-specific requirements.
For antiviral drug development, the focus remains on optimizing the interactions of the 1-aminoadamantane pharmacophore with viral ion channels. In oncology, the challenge and opportunity lie in exploring the vast chemical space around the adamantane core to develop multi-targeted agents that can overcome drug resistance. In the realm of neuroprotection, the future likely involves the design of "multi-target-directed ligands" that combine the NMDA receptor-blocking properties of the adamantane moiety with other neuroprotective functionalities.
As our understanding of the molecular basis of diseases deepens, the "lipophilic bullet" of the adamantane scaffold is poised to hit an even wider range of therapeutic targets, solidifying its status as a truly privileged structure in medicinal chemistry.
References
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Kolocouris, N., Foscolos, G. B., & Kolocouris, A. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(18), 3273. [Link]
- Klimova, N. V., et al. (2020). Synthesis and anticancer activity of novel adamantane-containing chalcones. Bioorganic & Medicinal Chemistry Letters, 30(15), 127275.
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Nguyen, T. T. H., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16086–16091. [Link]
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Kędzierska, E., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6753. [Link]
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El-Emam, A. A., et al. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(11), 1855. [Link]
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Al-Salahi, R., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports, 11(1), 1-14. [Link]
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van der Schyf, C. J., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5(8), 1161-1166. [Link]
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Rascol, O., et al. (2021). Amantadine in the treatment of Parkinson's disease and other movement disorders. The Lancet Neurology, 20(12), 1048-1056. [Link]
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Chen, Y., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. UWSpace. [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives
Introduction: The Promise of a Hybrid Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic combination of pharmacologically privileged scaffolds is a cornerstone of rational drug design. The unique structural and physicochemical properties of the adamantane moiety, a rigid and lipophilic diamondoid, have garnered significant attention for its ability to enhance the metabolic stability and target engagement of therapeutic agents.[1] When coupled with the thiazol-4(5H)-one core, a heterocyclic system known for its diverse biological activities, the resulting 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives represent a promising new class of compounds with multifaceted therapeutic potential.[2][3]
This guide provides a comprehensive framework for the in vitro evaluation of these novel derivatives, offering a comparative analysis against established therapeutic agents. As a self-validating system, the described protocols are designed to ensure scientific rigor and reproducibility, empowering researchers to make data-driven decisions in the early stages of drug development. We will delve into the causality behind experimental choices, providing not just the "how" but also the "why" to foster a deeper understanding of the evaluation process.
The Adamantane Advantage and the Versatility of the Thiazolone Core
The incorporation of an adamantane group into a drug candidate can significantly improve its pharmacokinetic profile.[4] Its bulky, three-dimensional structure can shield the molecule from metabolic degradation, while its lipophilicity can enhance membrane permeability and target interaction.[1] This "lipophilic bullet" has been successfully integrated into antiviral, antidiabetic, and anticancer drugs.[1][5]
The thiazolidin-4-one scaffold is a versatile pharmacophore present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][6] This diversity of action stems from the ability to readily modify the thiazolidinone ring at various positions, allowing for the fine-tuning of its biological activity.[3] The combination of these two moieties in 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives creates a unique chemical space with the potential for novel mechanisms of action and improved therapeutic indices.
Comparative In Vitro Testing: A Multi-faceted Approach
A thorough in vitro evaluation of these novel compounds necessitates a multi-pronged approach, assessing not only their primary intended activity but also their potential for other therapeutic applications and their general cytotoxicity. This guide will focus on a primary target, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases, and will also explore potential anticancer, antibacterial, and antifungal activities.
Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-HSD1 is a key enzyme in the peripheral metabolism of glucocorticoids, converting inactive cortisone to active cortisol.[7] Overexpression of 11β-HSD1 in adipose tissue and liver is associated with obesity and insulin resistance, making it an attractive target for the treatment of metabolic syndrome and type 2 diabetes.[8]
dot
Caption: Inhibition of 11β-HSD1 by novel derivatives.
To contextualize the activity of the novel derivatives, it is essential to compare them with known 11β-HSD1 inhibitors and established antidiabetic drugs.
-
Carbenoxolone: A non-selective inhibitor of 11β-HSD1 and 11β-HSD2.[9] Its lack of selectivity can lead to side effects, highlighting the need for more specific inhibitors.
-
PF-915275: A potent and selective 11β-HSD1 inhibitor.[10] It serves as a benchmark for high-affinity and selective inhibition.[7]
-
Thiazolidinediones (e.g., Pioglitazone): A class of antidiabetic drugs that act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), improving insulin sensitivity.
-
Metformin: A first-line treatment for type 2 diabetes that primarily acts by decreasing hepatic glucose production and improving insulin sensitivity.[11][12][13]
This protocol is adapted from established methods for assessing 11β-HSD1 activity.[14]
-
Enzyme Source: Human liver microsomes or recombinant human 11β-HSD1.
-
Substrate: Cortisone.
-
Cofactor: NADPH.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer, at physiological pH.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source, NADPH, and assay buffer.
-
Add the novel derivatives or comparative compounds at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, cortisone.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analyze the formation of cortisol using a validated method, such as LC-MS/MS.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
dot
Caption: 11β-HSD1 Inhibition Assay Workflow.
Secondary Screening: Anticancer, Antibacterial, and Antifungal Activity
Given the known broad-spectrum activity of thiazolidinone derivatives, it is prudent to screen the novel compounds for other potential therapeutic applications.
-
Anticancer: Doxorubicin, an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, is a widely used chemotherapeutic agent.[15][16]
-
Antibacterial: Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1][5][17]
-
Antifungal: Fluconazole, a triazole antifungal that inhibits the fungal enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis.[2][18][19]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the novel derivatives and comparative compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
dot
Caption: MTT Cytotoxicity Assay Workflow.
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23]
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Procedure:
-
Prepare serial two-fold dilutions of the novel derivatives and ciprofloxacin in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC value is determined by visual inspection or by measuring absorbance.
A similar broth microdilution method, following guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) or the Clinical and Laboratory Standards Institute (CLSI), can be used to determine the MIC against fungal strains (e.g., Candida albicans, Aspergillus fumigatus).
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Inhibition of 11β-HSD1
| Compound | 11β-HSD1 IC50 (µM) | 11β-HSD2 Inhibition at 10 µM (%) |
| Novel Derivative 1 | Experimental Data | Experimental Data |
| Novel Derivative 2 | Experimental Data | Experimental Data |
| ... | ... | ... |
| Carbenoxolone | Literature/Experimental Data | Literature/Experimental Data |
| PF-915275 | Literature/Experimental Data | Literature/Experimental Data |
Table 2: Comparative In Vitro Cytotoxicity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HEK293 IC50 (µM) |
| Novel Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| Novel Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... |
| Doxorubicin | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Table 3: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Derivative 1 | Experimental Data | Experimental Data | Experimental Data |
| Novel Derivative 2 | Experimental Data | Experimental Data | Experimental Data |
| ... | ... | ... | ... |
| Ciprofloxacin | Literature/Experimental Data | Literature/Experimental Data | N/A |
| Fluconazole | N/A | N/A | Literature/Experimental Data |
Discussion: Synthesizing Data for Actionable Insights
The interpretation of the generated data should focus on a holistic view of each novel derivative's profile. Key discussion points should include:
-
Potency and Selectivity: How do the IC50 values for 11β-HSD1 inhibition of the novel derivatives compare to the benchmarks? A high potency (low IC50) and high selectivity (minimal inhibition of 11β-HSD2) are desirable.
-
Therapeutic Window: A comparison of the cytotoxic IC50 values in cancer cell lines versus non-cancerous cell lines provides an initial assessment of the therapeutic window. A large difference suggests potential for selective anticancer activity.
-
Spectrum of Activity: Do any of the derivatives exhibit promising antibacterial or antifungal activity? The MIC values should be compared to those of the standard antibiotics.
-
Structure-Activity Relationships (SAR): Can any correlations be drawn between the structural modifications of the derivatives and their observed biological activities? This is crucial for guiding future optimization efforts.
Conclusion: Charting the Path Forward
This comprehensive in vitro testing guide provides a robust framework for the initial characterization of novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives. By systematically evaluating their activity against a primary target and screening for other potential therapeutic applications, alongside a critical assessment of their cytotoxicity, researchers can efficiently identify promising lead compounds for further development. The comparative approach outlined herein ensures that the performance of these novel molecules is benchmarked against established standards, providing the necessary context for informed decision-making in the challenging yet rewarding journey of drug discovery.
References
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U.S. Food and Drug Administration. (2020). Biocompatibility Testing of Medical Devices – Standards Specific Information for the Accreditation Scheme for Conformity Assessment (ASCA) Pilot. [Link]
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Pang, B., et al. (2016). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancer Investigation, 34(5), 247-255. [Link]
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Chang, J. W., et al. (2018). An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells. Environmental Pollution, 239, 65-73. [Link]
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Tomlinson, J. W., et al. (2021). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 106(10), e3933-e3944. [Link]
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Malik, B. H., & Sankari, A. (2023). Ciprofloxacin. In StatPearls. StatPearls Publishing. [Link]
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World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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A Comparative Guide to the Cytotoxicity of Adamantane Compounds
In the landscape of medicinal chemistry, the adamantane scaffold stands out as a versatile building block, lending its unique lipophilic and rigid structure to a variety of therapeutic agents. From established antiviral and neuroprotective drugs to a burgeoning pipeline of novel anticancer compounds, the adamantane moiety is a key player in modern drug design. However, the very properties that make adamantane derivatives effective can also contribute to cellular toxicity. Understanding the cytotoxic profile of these compounds is therefore paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of the cytotoxicity of different adamantane compounds, supported by experimental data and field-proven insights. We will delve into the cytotoxic profiles of both classic adamantane drugs and novel derivatives, explore the underlying mechanisms of toxicity, and provide detailed protocols for assessing cytotoxicity in a laboratory setting. Our aim is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Adamantane Family: A Cytotoxicity Overview
The adamantane family of compounds can be broadly categorized into two groups: the classic, well-established drugs such as amantadine, rimantadine, and memantine, and a diverse and growing class of novel, often experimental, derivatives. Their cytotoxic profiles vary significantly, influenced by the nature of the functional groups attached to the adamantane cage.
Classic Adamantane Drugs: A Baseline for Cytotoxicity
Amantadine, rimantadine, and memantine have been in clinical use for decades, and their cytotoxic profiles are relatively well-characterized. Generally, these first-generation adamantane drugs exhibit lower cytotoxicity compared to many of the newer derivatives being investigated for applications like cancer therapy.
A key study directly comparing the cytotoxicity of these three drugs in different cell lines provides valuable insight. The median cytotoxic concentrations (CC50) were determined, revealing variations in toxicity depending on the cell type.
| Compound | Cell Line | CC50 (µM) |
| Amantadine | VeroE6 | 1411 |
| Huh7.5 | >1000 | |
| A549-hACE2 | >1000 | |
| Memantine | VeroE6 | 409 |
| Huh7.5 | 453 | |
| A549-hACE2 | 473 | |
| Rimantadine | VeroE6 | 390 |
| Huh7.5 | 370 | |
| A549-hACE2 | 425 |
Data synthesized from a 2021 study by an international research team.[1]
As the data indicates, amantadine generally displays the lowest cytotoxicity, with CC50 values often exceeding 1000 µM.[1] Memantine and rimantadine show moderate cytotoxicity, with CC50 values typically in the 300-500 µM range.[1] It is crucial to note that these values can vary between different cell lines and experimental conditions.
Novel Adamantane Derivatives: A Spectrum of Potency and Toxicity
The development of novel adamantane derivatives has been driven by the search for more potent therapeutic agents, particularly in the field of oncology. These newer compounds often feature complex side chains and functional groups designed to interact with specific biological targets. This structural evolution, however, frequently leads to a more pronounced cytotoxic profile.
The cytotoxicity of these novel derivatives, often expressed as the half-maximal inhibitory concentration (IC50), can be significantly lower (indicating higher toxicity) than that of the classic adamantane drugs. For instance, certain adamantane-linked isothiourea derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, with IC50 values in the low micromolar range.[2] Similarly, adamantane-containing dihydropyrimidine derivatives have shown promise as anticancer agents with significant cytotoxicity against lung cancer cells.
It is important to emphasize that a direct comparison of IC50 values across different studies can be misleading due to variations in experimental methodologies, cell lines used, and incubation times. However, the general trend indicates that many novel adamantane derivatives are designed to be cytotoxic to cancer cells, a desirable trait for chemotherapeutic agents.
Unraveling the Mechanisms of Cytotoxicity
The cellular damage induced by adamantane compounds can occur through various mechanisms, with the induction of apoptosis, or programmed cell death, being a frequently observed pathway for many of the newer, more cytotoxic derivatives.
The Apoptotic Pathway: A Common Route to Cell Death
Several studies have shown that novel adamantane derivatives can trigger apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves a cascade of events including:
-
Disruption of Mitochondrial Membrane Potential: The compound can compromise the integrity of the mitochondrial membrane, a key event in the initiation of apoptosis.
-
Release of Cytochrome c: The damaged mitochondria release cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the dismantling of the cell.
Figure 1: A simplified diagram of the intrinsic apoptotic pathway induced by some adamantane derivatives.
Structure-Activity Relationship: The Key to Understanding Cytotoxicity
The cytotoxicity of adamantane derivatives is intricately linked to their chemical structure. The nature, size, and position of substituents on the adamantane cage can dramatically influence their biological activity and toxicity. For example, the addition of lipophilic groups can enhance membrane permeability and intracellular accumulation, potentially leading to increased cytotoxicity. Conversely, the incorporation of polar groups might reduce toxicity. A thorough understanding of the structure-activity relationship (SAR) is crucial for the rational design of adamantane-based drugs with an optimal balance of efficacy and safety.
Experimental Protocols for Assessing Adamantane Cytotoxicity
To obtain reliable and reproducible cytotoxicity data, it is essential to employ standardized and well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for two of the most common cytotoxicity assays: the MTT assay and the LDH assay.
The MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the adamantane compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the MTT cytotoxicity assay.
The LDH Assay: Detecting Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to a new 96-well plate.
-
Supernatant Addition: Add the collected supernatant to the wells containing the reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction (Optional): If required by the kit, add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent).
Figure 3: Workflow for the LDH cytotoxicity assay.
Conclusion: A Balanced Perspective on Adamantane Cytotoxicity
The adamantane scaffold continues to be a source of promising therapeutic agents. While the classic adamantane drugs generally exhibit a favorable safety profile with low cytotoxicity, the newer generation of derivatives, particularly those developed for anticancer applications, often possess significant cytotoxic properties. This is a deliberate design feature aimed at eliminating cancer cells.
A thorough understanding of the cytotoxic profile of any adamantane compound is crucial for its development as a therapeutic agent. By employing robust and standardized cytotoxicity assays, researchers can accurately assess the potential risks and benefits of these fascinating molecules. The insights provided in this guide are intended to support the scientific community in the rational design and evaluation of the next generation of adamantane-based drugs, ultimately contributing to the development of safer and more effective therapies.
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Beyond the Diamond Cage: A Comparative Guide to Non-Adamantyl Analogs in Medicinal Chemistry
In the landscape of medicinal chemistry, the adamantane moiety has long been revered as a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure has been instrumental in the design of numerous successful drugs, including the antiviral amantadine, the NMDA receptor antagonist memantine, and the DPP-4 inhibitor saxagliptin.[1] However, the very properties that make adamantane attractive can also present challenges, such as poor metabolic stability and low aqueous solubility, limiting the therapeutic potential of some drug candidates.[2] This has spurred the exploration of non-adamantyl analogs, bioisosteres designed to retain the beneficial pharmacophoric features of the adamantyl cage while offering improved physicochemical and pharmacokinetic properties.
This guide provides an in-depth, objective comparison of non-adamantyl analogs with their adamantane-containing counterparts across three key therapeutic target classes: N-methyl-D-aspartate (NMDA) receptors, dipeptidyl peptidase-4 (DPP-4), and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). We will delve into the mechanistic rationale for bioisosteric replacement, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these compounds.
The Rationale for Moving Beyond Adamantane
The adamantane group's high lipophilicity, while often enhancing membrane permeability and target binding, can also lead to metabolic liabilities. The rigid hydrocarbon cage is susceptible to cytochrome P450-mediated oxidation, often at the tertiary bridgehead carbons, leading to rapid clearance and the formation of potentially active or toxic metabolites. Furthermore, the poor water solubility of many adamantane-containing compounds can hinder formulation and bioavailability.[2]
Bioisosteric replacement of the adamantyl group with other cyclic or bicyclic moieties aims to address these limitations. The goal is to identify scaffolds that mimic the spatial arrangement and steric bulk of adamantane, thus preserving target engagement, while introducing polarity or altering metabolic pathways to enhance drug-like properties.
Comparative Analysis of Non-Adamantyl Analogs
NMDA Receptor Antagonists: The Case of Memantine Analogs
Memantine, an adamantane derivative, is an uncompetitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[3] Its therapeutic efficacy is attributed to its moderate affinity and fast unblocking kinetics, which allow it to preferentially block the excessive, pathological activation of NMDA receptors without interfering with normal synaptic transmission.[4] However, the search for next-generation NMDA receptor modulators with improved properties continues.
Mechanism of Action & Signaling Pathway
NMDA receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity and memory formation. Overactivation of these receptors leads to excitotoxicity, a key factor in neuronal cell death in neurodegenerative diseases. Memantine acts as an open-channel blocker, binding within the ion channel pore and preventing excessive influx of Ca2+.
Caption: Pathway of 11β-HSD1-mediated cortisol activation and its inhibition.
Comparative Performance Data
Research in this area has yielded direct comparisons between adamantyl 11β-HSD1 inhibitors and their non-adamantyl counterparts, demonstrating the potential for bioisosteric replacement to improve pharmacokinetic properties.
| Compound | Structure | Human 11β-HSD1 IC50 (nM) | Human Liver Microsomal Stability (t½, min) | Reference |
| 3 | Adamantyl | 200-300 | Not Reported | |
| 15 | Adamantyl | 114 | Moderate | |
| 39 | Noradamantyl | 1080 | Not Reported | |
| 41 | (p-tolyl)cyclopropyl | 280 | Not Reported |
Note: Lower IC50 indicates higher potency. Longer half-life in microsomal stability assays indicates better metabolic stability.
In this series, the adamantyl-containing compound 15 is a potent inhibitor. I[5]nterestingly, replacing the adamantyl group with a smaller noradamantyl moiety (39 ) resulted in a nearly five-fold decrease in activity. However, the (p-tolyl)cyclopropyl analog (41 ) retained comparable potency to the initial adamantyl lead (3 ), suggesting it is a viable bioisostere.
[6]Further studies have shown that fluorination of the adamantane ring can improve metabolic stability. A trifluorinated adamantyl benzamide P2X7 receptor antagonist demonstrated a ten-fold longer half-life in metabolic stability assays compared to the non-fluorinated parent compound.
[7]### Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, detailed experimental protocols for key in vitro assays are provided below.
In Vitro DPP-4 Inhibition Assay
This assay determines the potency of a compound in inhibiting the DPP-4 enzyme.
Workflow:
Caption: Workflow for the in vitro DPP-4 inhibition assay.
Step-by-Step Methodology:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution and a solution of recombinant human DPP-4 enzyme.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Add a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro 11β-HSD1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit 11β-HSD1 activity in a cellular context.
Workflow:
Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.
Step-by-Step Methodology:
-
Culture murine skeletal muscle cells (C2C12) and induce differentiation into myotubes, which express 11β-HSD1. 2[8]. Add the test compound at various concentrations to the differentiated cells.
-
Add cortisone (the substrate for 11β-HSD1) to the cells.
-
Incubate the cells to allow for the enzymatic conversion of cortisone to cortisol.
-
Measure the amount of cortisol produced using a suitable detection method, such as a homogeneous time-resolved fluorescence (HTRF) assay. 6[8]. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Workflow:
Caption: Workflow for the microsomal stability assay.
Step-by-Step Methodology:
-
Prepare an incubation mixture containing liver microsomes (e.g., human or rat) in a suitable buffer.
-
Add the test compound to the incubation mixture.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Conclusion and Future Perspectives
The development of non-adamantyl analogs represents a significant advancement in medicinal chemistry, offering a powerful strategy to overcome the limitations of adamantane-containing drugs. By judiciously selecting bioisosteric replacements, researchers can fine-tune the pharmacological and pharmacokinetic properties of drug candidates, leading to compounds with enhanced efficacy, improved safety profiles, and better developability.
The comparative data presented in this guide demonstrate that non-adamantyl analogs can achieve comparable or even superior performance to their adamantane counterparts. For NMDA receptor antagonists, the focus is on modulating affinity to achieve a therapeutic window between efficacy and side effects. In the realm of DPP-4 inhibitors, non-adamantyl scaffolds have led to compounds with exceptional potency and selectivity. For 11β-HSD1 inhibitors, bioisosteric replacement is a key strategy for improving metabolic stability.
As our understanding of structure-activity and structure-property relationships deepens, and as novel synthetic methodologies emerge, the design of innovative non-adamantyl analogs will continue to be a fruitful area of research, paving the way for the next generation of safer and more effective medicines.
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- Pereira, F., & Aires-da-Silva, F. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. International Journal of Molecular Sciences, 22(1), 403.
- Nauck, M. A., Meier, J. J. (2018). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Diabetes, Obesity and Metabolism, 20(S1), 5-21.
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- Amso, Z., Allsopp, T., & Gabbeta, V. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS chemical neuroscience, 8(11), 2468-2479.
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Navigating the Gauntlet of Influenza A: A Comparative Guide to the Efficacy of 4-Hydroxy-Substituted Adamantyl-Piperidines
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of influenza A virus, marked by antigenic drift and the emergence of drug-resistant strains, presents a formidable challenge to global public health. The once-potent adamantane class of antivirals, including amantadine and rimantadine, have been largely sidelined due to widespread resistance. This has intensified the search for novel therapeutic agents. Among the promising candidates are derivatives of adamantyl-piperidine, with a particular focus on 4-hydroxy-substituted compounds, which are hypothesized to exhibit enhanced antiviral activity and the potential to circumvent existing resistance mechanisms.
This guide provides a comprehensive comparison of the efficacy of 4-hydroxy-substituted adamantyl-piperidines against influenza A, supported by available experimental data. We will delve into their mechanism of action, compare their performance with established antivirals, and outline the experimental protocols necessary for their evaluation, thereby offering a critical resource for researchers in the field of antiviral drug discovery.
The Achilles' Heel of Influenza A: The M2 Proton Channel
The M2 protein of the influenza A virus is a tetrameric ion channel embedded in the viral envelope. It plays a crucial role in the early stages of viral replication. Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 proton channel. This allows protons to flow into the virion, lowering its internal pH. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complexes from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and subsequent replication.[1][2]
Adamantane-based antivirals, in their protonated form, act by physically occluding the pore of the M2 channel, thereby blocking this influx of protons.[1] This inhibition of viral uncoating effectively halts the replication cycle.
Caption: Mechanism of M2 Proton Channel Inhibition.
A New Generation of M2 Inhibitors: The Promise of 4-Hydroxy-Substituted Adamantyl-Piperidines
The adamantane scaffold provides a rigid, lipophilic anchor that is crucial for binding within the M2 channel. Modifications to this core structure, particularly the introduction of a piperidine ring, have been shown to enhance antiviral activity. The further addition of a hydroxyl group at the 4-position of the piperidine ring is a rational design strategy aimed at improving the compound's properties. This modification could potentially lead to:
-
Enhanced Binding Affinity: The hydroxyl group can form additional hydrogen bonds with residues in the M2 channel, leading to a more stable drug-target interaction.
-
Improved Pharmacokinetics: The introduction of a polar hydroxyl group may alter the solubility and metabolic stability of the compound.
-
Overcoming Resistance: Altered binding interactions may allow the compound to effectively inhibit M2 channels with mutations that confer resistance to first-generation adamantanes.
Comparative Efficacy Analysis
A direct comparison with existing antivirals is essential to evaluate the potential of 4-hydroxy-substituted adamantyl-piperidines.
In Vitro Studies
A key study by Ly et al. investigated the in vitro efficacy of a series of adamantane derivatives, including a 4-hydroxypiperidine derivative (compound 7), against two pandemic influenza A/H1N1 strains.[3] The results, as measured by the 50% inhibitory concentration (IC50), are summarized below.
| Compound/Drug | Influenza A/California/7/2009 (H1N1) IC50 (µM) | Influenza A/IIV-Orenburg/29-L/2016 (H1N1) IC50 (µM) |
| 4-Hydroxy-Adamantyl-Piperidine (7) | 18.4 | 17.7 |
| Amantadine | >100 (Resistant Strain) | >100 (Resistant Strain) |
| Rimantadine | >100 (Resistant Strain) | >100 (Resistant Strain) |
Data synthesized from Ly et al.[3]
These in vitro findings are significant as they demonstrate that the 4-hydroxy-substituted adamantyl-piperidine derivative retains activity against influenza A strains that are resistant to amantadine and rimantadine.
In Vivo Studies
Currently, there is a lack of published in vivo efficacy data specifically for 4-hydroxy-substituted adamantyl-piperidine derivatives against influenza A infection. The study by Ly et al. did not proceed with in vivo evaluation of their 4-hydroxy compound due to challenges in its diastereomerically pure synthesis.[3]
However, the same study did evaluate a closely related compound, (R)-6-(1-adamantyl)piperidin-2,4-dione (compound 5), in a mouse model of pneumonia induced by a rimantadine-resistant influenza A/California/04/09 (H1N1) virus.[3] The results of this in vivo study provide valuable insights into the potential of this class of compounds.
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) |
| Placebo | - | 0 |
| Rimantadine | 20 | 40 |
| (R)-6-(1-adamantyl)piperidin-2,4-dione (5) | 15 | 70 |
| (R)-6-(1-adamantyl)piperidin-2,4-dione (5) | 20 | 100 |
Data synthesized from Ly et al.[3]
Oral treatment with this adamantyl-piperidine derivative significantly improved survival rates in mice infected with a rimantadine-resistant influenza A strain, outperforming rimantadine itself.[3] These findings suggest that the adamantyl-piperidine scaffold is a promising backbone for the development of effective in vivo anti-influenza agents. Further research is critically needed to synthesize and evaluate the in vivo efficacy of 4-hydroxy-substituted derivatives.
Comparison with Neuraminidase Inhibitors
Neuraminidase inhibitors, such as oseltamivir and zanamivir, represent a different class of anti-influenza drugs with a distinct mechanism of action. They work by inhibiting the viral neuraminidase enzyme, which is responsible for cleaving sialic acid residues on the host cell surface, thereby preventing the release of newly formed virions.[4]
Direct comparative studies between 4-hydroxy-substituted adamantyl-piperidines and neuraminidase inhibitors are not yet available in the public domain. However, it is important to note that while neuraminidase inhibitors are generally effective against both influenza A and B viruses, resistance to these drugs, particularly oseltamivir, has been reported.[4] The development of potent M2 inhibitors, such as the 4-hydroxy-substituted adamantyl-piperidines, is therefore a crucial strategy to diversify the anti-influenza drug pipeline and provide alternative treatment options, especially in cases of neuraminidase inhibitor resistance.
Experimental Protocols: A Framework for Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for the in vitro and in vivo evaluation of novel anti-influenza compounds.
In Vitro Efficacy: Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell culture.[5][6]
Step-by-Step Methodology:
-
Cell Culture Preparation:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer (approximately 95%) after overnight incubation (e.g., 4 x 10^5 cells/well).[7]
-
Incubate the plates at 37°C in a 5% CO2 environment.
-
-
Compound Dilution Series:
-
Prepare a series of dilutions of the test compound (e.g., 4-hydroxy-substituted adamantyl-piperidine) in serum-free cell culture medium.
-
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Pre-incubate the cells with the different concentrations of the test compound for 1 hour at 37°C.
-
Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) in the presence of the corresponding compound concentration.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the appropriate concentration of the test compound. This restricts the spread of the virus to adjacent cells.[5]
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 environment to allow for plaque formation.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with a solution such as 4% paraformaldehyde.[7]
-
Stain the cell monolayer with a crystal violet solution, which stains viable cells, leaving the viral plaques as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Efficacy: Mouse Model of Influenza A Infection
The mouse model is a widely used and valuable tool for assessing the in vivo efficacy of anti-influenza compounds.[8][9]
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Acclimatize laboratory mice (e.g., BALB/c or C57BL/6) to the housing conditions for at least one week prior to the experiment.
-
-
Virus Challenge:
-
Lightly anesthetize the mice.
-
Intranasally inoculate the mice with a lethal or sub-lethal dose of a mouse-adapted influenza A virus strain.[8]
-
-
Compound Administration:
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the mice at predetermined doses and schedules (e.g., once or twice daily for 5-7 days, starting at a specific time point relative to infection).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness, including weight loss, morbidity, and mortality, for a period of 14-21 days post-infection.
-
Primary endpoints typically include survival rate and mean time to death.
-
Secondary endpoints can include changes in body weight and viral titers in the lungs at specific time points.
-
-
Viral Titer Determination (from lung tissue):
-
At selected time points, euthanize a subset of mice from each group.
-
Aseptically harvest the lungs and homogenize them in a sterile medium.
-
Determine the viral titer in the lung homogenates using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.[8]
-
-
Data Analysis:
-
Compare the survival curves between the treated and placebo groups using statistical methods such as the log-rank test.
-
Analyze differences in weight loss and lung viral titers between groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Caption: Generalized Experimental Workflow.
Conclusion and Future Directions
The emergence of resistance to existing anti-influenza drugs underscores the urgent need for novel therapeutic strategies. 4-Hydroxy-substituted adamantyl-piperidines represent a promising class of M2 proton channel inhibitors with demonstrated in vitro activity against amantadine-resistant influenza A strains. While in vivo data for these specific compounds is currently lacking, the promising results from closely related derivatives in mouse models provide a strong rationale for their continued development.
Future research should prioritize the development of efficient synthetic routes to obtain diastereomerically pure 4-hydroxy-substituted adamantyl-piperidines to enable comprehensive in vivo evaluation. Direct, head-to-head comparative studies with neuraminidase inhibitors are also essential to accurately position these new compounds in the therapeutic landscape. Furthermore, detailed structural and mechanistic studies will be invaluable in understanding how the 4-hydroxy modification enhances antiviral activity and can guide the design of the next generation of potent and resistance-evading M2 inhibitors.
References
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Ly, V. et al. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae. [Link]
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De Clercq, E. Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery. [Link]
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Galani, K. et al. Protocol for influenza A virus infection of mice and viral load determination. STAR Protocols. [Link]
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Kao, R. Y. et al. Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry That Are Synergistic with Oseltamivir. Journal of Medicinal Chemistry. [Link]
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Cooper, N. J. et al. Oseltamivir, zanamivir and amantadine in the prevention of influenza: a systematic review. Journal of Infection. [Link]
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McNicholl, I. R. & McNicholl, J. J. Influenza and antiviral resistance: an overview. Future Virology. [Link]
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Voloshchuk, O. M. et al. In vitro and in vivo investigations on anti-influenza effect of adamantyl (alkyl, cycloalkyl) derivatives of aminopropanol-2. Journal of Microbiology, Biotechnology and Food Sciences. [Link]
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Cady, S. D. et al. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature. [Link]
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Galani, K. et al. Protocol for influenza A virus infection of mice and viral load determination. PubMed Central. [Link]
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Manz, B. et al. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. Journal of the American Chemical Society. [Link]
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Cell Biolabs, Inc. Influenza A Immunoplaque Assay Kit. Cell Biolabs. [Link]
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Abed, Y. & Boivin, G. How to Perform a Plaque Assay. YouTube. [Link]
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Galani, K. et al. Protocol for influenza A virus infection of mice and viral load determination. PubMed. [Link]
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Hong, M., DeGrado, W. F. & Rienstra, C. M. Structural basis for proton conduction and inhibition by the influenza M2 protein. Protein Science. [Link]
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Manz, B. et al. Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics. bioRxiv. [Link]
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Safety Operating Guide
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 4-Hydroxyadamantan-2-one
As a Senior Application Scientist, it is my responsibility to provide guidance that is not only procedurally sound but also grounded in a deep understanding of chemical safety principles. The following protocol for handling 4-Hydroxyadamantan-2-one (CAS No. 20098-14-0) is designed to ensure the highest level of safety for all laboratory personnel. This guide moves beyond a simple checklist to explain the causality behind each recommendation, empowering researchers to make informed safety decisions.
Executive Summary: The Precautionary Principle
4-Hydroxyadamantan-2-one is a specialized adamantane derivative. While structurally related compounds have some available safety data, specific, comprehensive toxicological information for this particular molecule is not widely published. Therefore, this guide is built upon the precautionary principle . We will assume the compound is a "pharmaceutical-related compound of unknown potency" and may present hazards similar to or greater than its structural analogs, which are known to cause skin, eye, and respiratory irritation.[1][2] This conservative approach is the cornerstone of a robust safety culture and is essential when working with novel or under-documented substances.
Hazard Assessment and Risk Mitigation
Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with 4-Hydroxyadamantan-2-one, extrapolated from analogous compounds, include:
-
Dermal Irritation: Potential to cause skin irritation upon contact.[1]
-
Ocular Hazard: Risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1]
-
Unknown Systemic Effects: As a research chemical with limited data, long-term or systemic effects are unknown and must be prudently guarded against.
Our primary mitigation strategy is to minimize all routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls and a multi-layered Personal Protective Equipment (PPE) protocol.
Core PPE Requirements: A Multi-Layered Defense
Effective protection relies on understanding that no single piece of equipment is sufficient. The following describes a complete ensemble designed for maximum protection.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the solid form of 4-Hydroxyadamantan-2-one or volatile solutions must be conducted inside a certified chemical fume hood. This is the most critical safety measure, as it contains airborne particles and vapors at the source, providing a protected workspace.[3]
Tier 1: Foundational PPE (Required for all lab entry)
-
ANSI Z87.1-Compliant Safety Glasses: While essential, these offer only baseline protection.
-
Closed-Toe Shoes and Long Pants: Non-negotiable for preventing skin exposure from spills.[3][4]
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is the first barrier for body protection.[3][4]
Tier 2: Task-Specific PPE (Mandatory for Direct Handling)
Respiratory Protection The primary risk of inhalation occurs when handling the compound as a powder.
-
Requirement: An N95-rated respirator or higher is mandatory for any procedure that can generate dust, such as weighing, transferring solids, or cleaning spills.[5][6]
-
Causality: Fine powders can easily become airborne and bypass lesser forms of protection. An N95 respirator is designed to filter at least 95% of airborne particles, providing a reliable barrier against inhalation.
Eye and Face Protection Given the potential for serious eye irritation, standard safety glasses are insufficient.
-
Requirement: Chemical splash goggles are required for all handling activities. For larger volumes (>50 mL) or tasks with a significant splash risk, a full face shield worn over the goggles is mandated.[5][7][8]
-
Causality: Goggles form a seal around the eyes, protecting against splashes, aerosols, and fine dust that can easily circumvent the gaps in standard safety glasses.[7]
Hand Protection Skin contact is a primary route of exposure. A robust glove strategy is essential.
-
Requirement: Double-gloving with chemical-resistant nitrile gloves is required.[7][9][10] The outer glove should extend over the cuff of the lab coat.
-
Protocol:
-
Inspect all gloves for visible defects before use.[3]
-
Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended procedures.[7]
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.
-
Always wash hands thoroughly with soap and water after removing gloves.[1][9]
-
-
Causality: Double-gloving provides redundant protection.[9] Micro-tears and permeation can occur unnoticed in a single glove layer. The outer glove takes the primary exposure, while the inner glove protects the skin in case of a breach.
Body Protection
-
Requirement: A clean, fully-buttoned lab coat is the minimum requirement. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
-
Causality: Standard cotton lab coats offer limited protection against chemical splashes. An impervious apron provides a necessary additional barrier for corrosive or irritant solutions.
PPE Summary Table
| Task/Operation | Required Engineering Control | Minimum PPE Ensemble | Rationale / Key Considerations |
| Storage & Inspection | Ventilated Chemical Cabinet | Lab Coat, Safety Glasses, Single Pair Nitrile Gloves | Low risk of exposure, but baseline protection is always necessary. |
| Weighing/Transferring Solid | Chemical Fume Hood | N95 Respirator, Chemical Goggles, Double Nitrile Gloves, Lab Coat | Highest risk of aerosolization and inhalation. Strict containment is key. |
| Preparing Solutions | Chemical Fume Hood | Chemical Goggles, Double Nitrile Gloves, Lab Coat (add Apron for >50mL) | Splash hazard is the primary concern. Protect eyes and skin from direct contact. |
| Routine Handling (in solution) | Chemical Fume Hood | Chemical Goggles, Double Nitrile Gloves, Lab Coat | Standard protocol to prevent exposure from unforeseen splashes or aerosol generation. |
| Spill Cleanup | N/A | Full PPE as per "Weighing Solid" | Treat any spill as a worst-case scenario with a high risk of dust/vapor generation. |
Procedural Guidance: A Step-by-Step Workflow
Adherence to a strict, logical workflow is critical for safety. This process ensures that PPE is used effectively and that contamination is controlled from start to finish.
Safe Handling Workflow Diagram
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
